Fibrinopeptide B
描述
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H93N19O25/c1-31(2)53(85-49(91)29-73-55(99)35-16-19-47(89)75-35)64(108)83-42(26-46(68)88)61(105)82-43(27-52(96)97)62(106)81-41(25-45(67)87)60(104)78-37(18-21-51(94)95)57(101)77-36(17-20-50(92)93)56(100)72-28-48(90)76-39(23-33-11-6-4-7-12-33)58(102)80-40(24-34-13-8-5-9-14-34)59(103)84-44(30-86)63(107)74-32(3)54(98)79-38(65(109)110)15-10-22-71-66(69)70/h4-9,11-14,31-32,35-44,53,86H,10,15-30H2,1-3H3,(H2,67,87)(H2,68,88)(H,72,100)(H,73,99)(H,74,107)(H,75,89)(H,76,90)(H,77,101)(H,78,104)(H,79,98)(H,80,102)(H,81,106)(H,82,105)(H,83,108)(H,84,103)(H,85,91)(H,92,93)(H,94,95)(H,96,97)(H,109,110)(H4,69,70,71)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRIFIVQGRMHRF-OECXYHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H93N19O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36204-23-6 | |
| Record name | Fibrinopeptide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036204236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Role of Fibrinopeptide B in the Coagulation Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coagulation cascade is a complex and tightly regulated process essential for hemostasis. A key event in this cascade is the conversion of soluble fibrinogen to insoluble fibrin (B1330869), which forms the structural basis of a blood clot. This conversion is initiated by the proteolytic action of thrombin, which cleaves two pairs of small peptides from the N-terminal ends of the fibrinogen molecule: fibrinopeptide A (FPA) and fibrinopeptide B (FPB). While the release of FPA is the initial and faster step, the subsequent cleavage of FPB plays a critical and distinct role in modulating the structure, stability, and biological activity of the forming fibrin clot. This technical guide provides a comprehensive overview of the multifaceted role of this compound in the coagulation cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.
The Generation and Function of this compound
Thrombin, the final enzyme of the coagulation cascade, catalyzes the conversion of fibrinogen to fibrin monomers. This process occurs in a sequential manner, with the cleavage of FPA from the Aα chains of fibrinogen preceding the cleavage of FPB from the Bβ chains.[1][2] The initial release of FPA exposes "A" polymerization sites, leading to the formation of two-stranded protofibrils.[3] The subsequent, slower release of FPB exposes "B" polymerization sites, which is crucial for the lateral aggregation of these protofibrils into thicker, more stable fibrin fibers.[3] This ordered release is essential for the formation of a well-structured and mechanically robust clot.[3]
Beyond its structural role in fibrin polymerization, FPB has been identified as a biologically active peptide with chemotactic properties. It acts as a potent chemoattractant for neutrophils and fibroblasts, suggesting a role in orchestrating the inflammatory response and wound healing at sites of tissue injury and fibrin deposition.[4]
Quantitative Data on this compound
The kinetics of FPB release and its plasma concentrations are critical parameters in understanding its physiological and pathological roles.
Table 1: Kinetics of Fibrinopeptide Release by Thrombin
| Parameter | Value | Conditions | Reference |
| kcat/Km for FPB release (fast form of thrombin) | 9.1 ± 0.7 µM⁻¹ s⁻¹ | 25°C | [5] |
| kcat/Km for FPB release (slow form of thrombin) | 2.5 ± 0.2 µM⁻¹ s⁻¹ | 25°C | [5] |
| Activation Energy for FPB release | ~4.5 kcal/mol | - | [5] |
| Salt Dependence (Γsalt) of FPB release | -2.5 ± 0.1 | 100-800 mM NaCl, ChCl, or NaF | [5] |
| Amount of FPB released from "end-on" adsorbed fibrinogen | ~30 pmol | 2.5 U/mL thrombin, 60 min | [6][7] |
| Amount of FPB released from "side-on" adsorbed fibrinogen | ~10 pmol | 2.5 U/mL thrombin, 60 min | [6][7] |
Table 2: Plasma and Urine Concentrations of this compound
| Condition | Sample Type | FPB Concentration | Reference |
| Healthy Controls | Urine | 2.2 ± 0.4 ng/mL | [8] |
| Deep Vein Thrombosis (DVT)/Pulmonary Embolism (PE) Positive | Urine | 78.4 ± 35.2 ng/mL | [8] |
| DVT/PE Negative | Urine | 2.7 ± 1.9 ng/mL | [8] |
| Acute Medical Ward Patients (desarginine FPB) | Plasma | < 1 pmol/mL (in most patients) | [9] |
| Induction of Abortion (desarginine FPB) | Plasma | 10-fold increase from 0.4 pmol/mL | [9] |
Signaling Pathways Involving this compound
The cleavage of FPB from fibrinogen is a central step in the coagulation cascade's final pathway. Furthermore, as a chemotactic agent, FPB initiates intracellular signaling cascades in immune and structural cells.
Experimental Protocols
Accurate measurement of this compound is crucial for both research and potential diagnostic applications. The following are detailed methodologies for key experimental assays.
High-Performance Liquid Chromatography (HPLC) for FPB Quantification
This method allows for the direct analysis of fibrinopeptides released from fibrinogen in plasma.
1. Sample Preparation: a. Collect whole blood into tubes containing an anticoagulant (e.g., citrate). b. To an aliquot of plasma (e.g., 200 µL), add thrombin to a final concentration of 2 U/mL to cleave fibrinopeptides from fibrinogen. c. Incubate the mixture at 37°C for 30 minutes. d. Stop the reaction by adding a protein precipitating agent, such as 5% trichloroacetic acid (TCA), and boiling for 1-2 minutes. e. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. f. Filter the supernatant through a 0.22 µm filter.
2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 3 µm particle size). b. Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 0% to 60% Mobile Phase B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV absorbance at 214 nm. g. Quantification: Compare the peak area of FPB in the sample to a standard curve generated with known concentrations of purified FPB.
Enzyme-Linked Immunosorbent Assay (ELISA) for FPB
Commercial ELISA kits are available for the quantification of FPB. The following is a general protocol for a competitive ELISA.
1. Reagent Preparation: a. Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. b. Create a standard curve by performing serial dilutions of the provided FPB standard.
2. Assay Procedure: a. Add 50 µL of standard, blank, or sample to the appropriate wells of the microplate pre-coated with an anti-FPB antibody. b. Immediately add 50 µL of HRP-conjugated FPB to each well. c. Cover the plate and incubate for 1 hour at 37°C. d. Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. e. Add 90 µL of TMB substrate solution to each well and incubate for 15-25 minutes at 37°C in the dark. f. Add 50 µL of stop solution to each well to terminate the reaction. g. Read the absorbance at 450 nm using a microplate reader.
3. Calculation: a. The concentration of FPB is inversely proportional to the optical density. b. Plot a standard curve of the absorbance versus the concentration of the FPB standards. c. Determine the concentration of FPB in the samples by interpolating their absorbance values on the standard curve.
Radioimmunoassay (RIA) for FPB
RIA is a highly sensitive method for quantifying FPB.
1. Reagent Preparation: a. Radiolabel a known amount of FPB (e.g., with ¹²⁵I). b. Prepare a standard curve with known concentrations of unlabeled FPB.
2. Assay Procedure: a. In a series of tubes, add a constant amount of anti-FPB antibody and radiolabeled FPB. b. To these tubes, add increasing concentrations of unlabeled FPB standard or the unknown samples. c. Incubate to allow competitive binding of labeled and unlabeled FPB to the antibody. d. Separate the antibody-bound FPB from the free FPB (e.g., by precipitation with a secondary antibody or charcoal adsorption). e. Measure the radioactivity of the bound fraction using a gamma counter.
3. Calculation: a. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled FPB in the sample. b. Plot a standard curve of the percentage of bound radiolabeled FPB as a function of the concentration of the unlabeled FPB standards. c. Determine the concentration of FPB in the samples from this standard curve.
Conclusion and Future Directions
This compound is more than just a byproduct of fibrin formation; it is an integral player in the coagulation cascade that fine-tunes the architecture of the fibrin clot and participates in the subsequent inflammatory and wound healing responses. Its sequential release after FPA is a critical determinant of clot stability, and its chemotactic properties link the coagulation system to cellular inflammatory processes.
For researchers and drug development professionals, a thorough understanding of the roles of FPB opens up new avenues for therapeutic intervention. Modulating FPB release or its biological activities could offer novel strategies for treating thrombotic disorders or for promoting tissue repair. The quantitative assays detailed in this guide provide the necessary tools to investigate these possibilities further. Future research should focus on identifying the specific cell surface receptors for FPB on neutrophils and fibroblasts to fully elucidate its signaling pathways and to develop targeted therapeutic agents. The continued development of sensitive and specific assays for FPB will also be crucial for its validation as a clinical biomarker for thrombotic and inflammatory diseases.
References
- 1. JCI - The generation of fibrinopeptide A in clinical blood samples: evidence for thrombin activity. [jci.org]
- 2. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of fibrinopeptides by the slow and fast forms of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine and plasma levels of this compound in patients with deep vein thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fibrinopeptide B in the Architecture of Blood Clots: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions of Fibrinopeptide B in Blood Clot Formation.
This whitepaper provides a comprehensive analysis of this compound (FPB), a small peptide cleaved from fibrinogen by thrombin, and its critical functions in the intricate process of blood clot formation. Beyond its structural role, this guide delves into the signaling capabilities of FPB, offering insights for therapeutic innovation in hemostasis and thrombosis.
Executive Summary
The formation of a stable blood clot is a meticulously orchestrated process culminating in the conversion of soluble fibrinogen into an insoluble fibrin (B1330869) mesh. This transformation is initiated by the enzymatic action of thrombin, which sequentially cleaves Fibrinopeptide A (FPA) and this compound (FPB) from the N-terminal ends of the fibrinogen Aα and Bβ chains, respectively. While the release of FPA is the primary trigger for the initial assembly of fibrin monomers into protofibrils, the subsequent cleavage of FPB is a rate-limiting step that dictates the lateral aggregation of these protofibrils. This lateral aggregation is crucial for forming thick, stable fibrin fibers, which provide the necessary mechanical strength and structural integrity to the blood clot. Furthermore, the liberated FPB peptide itself exhibits biological activity, functioning as a chemoattractant in inflammation and wound healing. Understanding the multifaceted role of FPB is paramount for the development of novel antithrombotic and pro-hemostatic therapies.
The Sequential Cleavage of Fibrinopeptides: A Tightly Regulated Process
The conversion of fibrinogen to fibrin is initiated by the thrombin-mediated cleavage of FPA, followed by the slower release of FPB. This ordered release is fundamental for the proper assembly of the fibrin network.[1][2] The initial, rapid cleavage of FPA exposes "knob A" binding sites on the central E domain of the fibrin monomer. These "knobs" interact with complementary "hole a" sites on the D domains of adjacent fibrin monomers, leading to the formation of two-stranded protofibrils.[1][3]
The subsequent, slower cleavage of FPB from the Bβ chain exposes a new N-terminal sequence, Gly-His-Arg-Pro, known as "knob B".[1] This "knob B" interacts with its complementary "hole b" located in the β-nodule of other fibrin molecules.[4] This interaction is the primary driver of the lateral aggregation of protofibrils, a critical step in the formation of a robust and stable fibrin clot.[3]
Quantitative Kinetics of Fibrinopeptide Release
The enzymatic cleavage of fibrinopeptides by thrombin has been quantitatively characterized. The specificity constant (kcat/Km) for the release of FPA is significantly higher than that for FPB from intact fibrinogen, explaining the sequential nature of their release. However, the release of FPB is markedly accelerated after the initial formation of fibrin polymers.
| Parameter | Fibrinopeptide A (FPA) Release | This compound (FPB) Release from des-A Fibrinogen | Reference |
| kcat | 84 s⁻¹ | - | [5] |
| Km | 7.2 µM | - | [5] |
| kcat/Km | 11.6 x 10⁶ M⁻¹s⁻¹ | 4.2 x 10⁶ M⁻¹s⁻¹ | [5] |
Signaling Pathways and Molecular Interactions
The cleavage of FPB and the subsequent exposure of the "B-knob" initiate a cascade of molecular interactions that are crucial for the architecture and function of the blood clot.
Fibrin Polymerization and Lateral Aggregation
The interaction between the "B-knob" and the "b-hole" is a key determinant of fibrin clot structure. While the "A:a" interaction is stronger and essential for initial protofibril formation, the "B:b" interaction, although weaker, is critical for the lateral aggregation of these protofibrils into thicker fibers.[1] The strength of a single B:b interaction has been measured to be approximately 15 to 20 pN, which is about six times weaker than the A:a interaction.[1]
Interaction with Factor XIII
Factor XIII (FXIII), a transglutaminase activated by thrombin, is responsible for cross-linking the fibrin mesh, thereby increasing its mechanical stability. The conformational changes in the fibrin monomer that occur upon FPB release are thought to facilitate the binding and activation of FXIII, leading to efficient cross-linking of the fibrin clot.
Chemotactic Function of this compound
Once cleaved from fibrinogen, FPB is not merely an inert byproduct. It has been shown to act as a chemoattractant for neutrophils and fibroblasts, playing a role in the inflammatory response and subsequent wound healing.[2] This chemotactic activity is observed at concentrations around 10⁻⁸ M.[2] This suggests that FPB can help recruit inflammatory and repair cells to the site of injury.
Experimental Protocols
Quantification of this compound
A sensitive method for quantifying FPB in plasma samples.
Methodology:
-
Antisera Production: Rabbits are immunized with a synthetic FPB analogue coupled to a carrier protein like bovine serum albumin to generate anti-FPB antibodies.
-
Radiolabeling: A synthetic FPB analogue is coupled to a tyrosine derivative and radiolabeled with ¹²⁵I.
-
Assay Procedure:
-
A known amount of radiolabeled FPB is mixed with the anti-FPB antiserum.
-
The patient's plasma sample (or a standard FPB solution) is added to compete with the radiolabeled FPB for antibody binding.
-
After incubation, the antibody-bound fraction is separated from the unbound fraction (e.g., by charcoal adsorption).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Quantification: The concentration of FPB in the sample is determined by comparing the degree of inhibition of radiolabeled FPB binding to a standard curve. The sensitivity of the assay can detect FPB in the nanogram range.[6]
A robust method for the separation and quantification of fibrinopeptides.
Methodology:
-
Sample Preparation:
-
Whole blood or plasma is treated with thrombin to release fibrinopeptides.
-
The reaction is stopped, and the sample is deproteinized (e.g., by boiling or acid precipitation).
-
The supernatant is filtered before injection into the HPLC system.[6]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., trifluoroacetic acid) is employed for separation.
-
Detection: Fibrinopeptides are detected by their UV absorbance at around 210-220 nm.
-
-
Quantification: The concentration of FPB is determined by comparing the peak area of the FPB peak in the sample to a standard curve generated with known concentrations of purified FPB.
Monitoring Fibrin Polymerization
A technique to monitor the kinetics of fibrin polymerization and the effect of FPB release on lateral aggregation.
Methodology:
-
Sample Preparation: Purified fibrinogen is dissolved in a suitable buffer.
-
Initiation of Polymerization: Thrombin is added to the fibrinogen solution to initiate the cleavage of fibrinopeptides and subsequent polymerization.
-
Data Acquisition: The intensity of light scattered by the forming fibrin network is measured over time at a specific wavelength (e.g., 350 nm).
-
Analysis: The change in light scattering intensity provides information on the rate of protofibril formation (initial lag phase) and the rate and extent of lateral aggregation (increase in turbidity). By comparing the polymerization curves of fibrinogen treated with thrombin (which cleaves both FPA and FPB) and reptilase (which only cleaves FPA), the specific contribution of FPB release to lateral aggregation can be determined.[7]
This compound as a Clinical Biomarker
Elevated levels of FPB and its degradation products in plasma can serve as indicators of increased thrombin activity and intravascular fibrin formation.[8] Assays for FPB and related peptides are valuable tools in the diagnosis and monitoring of thrombotic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE).
| Analyte | Clinical Significance | Normal Plasma Levels (approximate) | Pathological Levels (example in DVT/PE) | Reference |
| Desarginine this compound | Reflects fibrin II formation in vivo. | < 1 pmol/mL | Can increase more than 10-fold. | [8] |
| This compoundβ 1-42 | Marker of fibrinogen degradation. | 4.1-4.2 pmol/mL | Can increase to 300-2000 pmol/mL during thrombolysis. | [9] |
Conclusion and Future Directions
This compound plays a dual role in hemostasis and thrombosis. Its cleavage from fibrinogen is a critical step for the formation of a stable fibrin clot, and the released peptide has important signaling functions in inflammation and wound repair. A thorough understanding of the kinetics of FPB release, its interaction with fibrin monomers, and its chemotactic properties provides a solid foundation for the development of novel therapeutics. Future research should focus on elucidating the specific receptors and intracellular signaling pathways activated by FPB on inflammatory cells. Furthermore, the development of highly specific and rapid point-of-care assays for FPB could significantly improve the diagnosis and management of thrombotic diseases. The intricate functions of this small peptide underscore the complexity of the coagulation cascade and offer promising avenues for therapeutic intervention.
References
- 1. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Molecular Mechanisms, Thermodynamics, and Dissociation Kinetics of Knob-Hole Interactions in Fibrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic platelet microgels containing fibrin knob B mimetic motifs enhance clotting responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibrin fragment D-dimer and fibrinogen B beta peptides in plasma as markers of clot lysis during thrombolytic therapy in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Thrombin-Mediated Cleavage of Fibrinopeptide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the enzymatic cleavage of Fibrinopeptide B (FPB) from fibrinogen by thrombin, a pivotal step in the formation of the fibrin (B1330869) clot. This document outlines the biochemical mechanisms, presents key quantitative data, details relevant experimental protocols, and illustrates the associated molecular pathways.
Introduction: The Role of Fibrinogen and Thrombin in Hemostasis
Hemostasis, the physiological process that stops bleeding, culminates in the formation of a stable fibrin clot. This process is orchestrated by the coagulation cascade, which leads to the activation of the serine protease thrombin. Fibrinogen, a soluble glycoprotein (B1211001) circulating in the blood, is the primary substrate for thrombin. Each fibrinogen molecule is a symmetrical dimer composed of three pairs of polypeptide chains: Aα, Bβ, and γ.
Thrombin's primary role in clot formation is the proteolytic cleavage of fibrinogen. This cleavage is a highly specific and ordered process, initially targeting the N-terminal ends of the Aα chains to release Fibrinopeptide A (FPA). This initial event exposes a polymerization site, leading to the formation of protofibrils. Subsequently, thrombin cleaves this compound (FPB) from the Bβ chains, a step that is crucial for the lateral aggregation of these protofibrils, resulting in the formation of a mechanically stable, three-dimensional fibrin mesh. The release of FPB is generally slower than that of FPA.
The Biochemical Mechanism of Fibrinopeptide Cleavage
Thrombin cleaves the Arg-Gly peptide bonds in fibrinogen to release the fibrinopeptides. Specifically, it cleaves the Aα-Arg16-Gly17 and Bβ-Arg14-Gly15 bonds. The initial, more rapid cleavage at the Aα chains triggers the spontaneous self-assembly of fibrin monomers into half-staggered, double-stranded protofibrils.
The subsequent, slower cleavage of FPB from the Bβ chain exposes a second polymerization site. This new site promotes the lateral aggregation of the protofibrils, significantly increasing the fiber thickness and enhancing the mechanical strength and stability of the fibrin clot. This differential cleavage rate is a key factor in ensuring the proper architecture of the clot.
Quantitative Analysis of Thrombin-Fibrinogen Interaction
The kinetics of fibrinopeptide release can be quantified to understand the efficiency and regulation of fibrin formation. The following table summarizes key kinetic parameters for the thrombin-catalyzed cleavage of human FPA and FPB.
| Parameter | Fibrinopeptide A (FPA) | This compound (FPB) | Reference |
| Michaelis Constant (Km) | 8.3 µM | 26 µM | |
| Catalytic Rate Constant (kcat) | 84 s-1 | 54 s-1 | |
| Catalytic Efficiency (kcat/Km) | 10.1 µM-1s-1 | 2.1 µM-1s-1 |
Table 1: Comparative kinetic parameters for the thrombin-mediated release of FPA and FPB from human fibrinogen.
Signaling and Workflow Diagrams
The following diagrams illustrate the key pathways and experimental workflows associated with FPB cleavage.
Caption: The simplified coagulation cascade leading to thrombin activation and fibrin formation.
Caption: Stepwise conversion of fibrinogen to a stabilized fibrin clot by thrombin.
Caption: Experimental workflow for analyzing fibrinopeptide release using RP-HPLC.
Experimental Protocols
Detailed methodologies are essential for the accurate study of FPB cleavage. The following sections provide protocols for key experiments.
This assay measures the release of fibrinopeptides from fibrinogen over time.
-
Reagents and Materials:
-
Purified human fibrinogen (e.g., 2 mg/mL stock in 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Human α-thrombin (e.g., 10 NIH units/mL stock).
-
Reaction Buffer: Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Stop Solution: 10% Trichloroacetic Acid (TCA) or 2% Acetic Acid.
-
-
Procedure:
-
Pre-warm the fibrinogen solution and reaction buffer to 37°C.
-
Initiate the reaction by adding thrombin to the fibrinogen solution to a final concentration of 0.1 NIH units/mL. The final fibrinogen concentration should be approximately 1 mg/mL.
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to an equal volume of cold Stop Solution.
-
Vortex and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated fibrin and fibrinogen.
-
Carefully collect the supernatant, which contains the soluble fibrinopeptides, for analysis.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for separating and quantifying FPA and FPB.
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 50-100 µL of the supernatant collected from the cleavage assay.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 45% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the column effluent by measuring absorbance at 214 nm. FPA typically elutes before FPB.
-
Quantify the amount of each fibrinopeptide by integrating the area under the corresponding peak and comparing it to a standard curve generated with known concentrations of synthetic FPA and FPB.
-
This assay monitors the formation of the fibrin clot by measuring changes in optical density.
-
Reagents and Materials:
-
Purified human fibrinogen.
-
Human α-thrombin.
-
Polymerization Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.4.
-
96-well microplate and a temperature-controlled plate reader.
-
-
Procedure:
-
In a 96-well plate, add fibrinogen to the Polymerization Buffer to a final concentration of 0.5-1.0 mg/mL.
-
Place the plate in a reader pre-heated to 37°C.
-
Initiate polymerization by adding thrombin (final concentration 0.1-0.5 NIH units/mL).
-
Immediately begin monitoring the change in absorbance (turbidity) at a wavelength between 340 nm and 405 nm.
-
Record measurements every 30-60 seconds for 30-60 minutes.
-
Key parameters to analyze from the resulting curve include the lag time before polymerization begins, the maximum rate of polymerization (slope), and the final turbidity (clot density).
-
Conclusion
The cleavage of this compound by thrombin is a rate-limiting and essential step for the formation of a robust and functional fibrin clot. Understanding the kinetics, regulation, and structural consequences of this event is paramount for research in hemostasis and thrombosis. The experimental protocols and quantitative data provided in this guide offer a framework for investigating this critical biochemical process and can aid in the development of novel antithrombotic therapies that target the coagulation cascade.
Fibrinopeptide B: A High-Fidelity Marker of In Vivo Thrombin Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of hemostasis and thrombosis research, the ability to accurately quantify thrombin activity is paramount. Thrombin, a serine protease, is the final enzyme in the coagulation cascade, playing a central role in the conversion of soluble fibrinogen to insoluble fibrin (B1330869), the backbone of a thrombus.[1] Fibrinopeptide B (FPB) is a short peptide released from the Bβ chain of fibrinogen during this conversion, making it a direct and sensitive biomarker of in vivo thrombin activity and fibrin formation.[2][3] This guide provides a comprehensive overview of FPB, its biochemical generation, methods for its quantification, and its application in research and clinical settings.
Biochemical Pathway of this compound Generation
The generation of FPB is a critical step in the coagulation cascade. The enzyme thrombin sequentially cleaves fibrinopeptides A (FPA) and B (FPB) from the N-terminal ends of the Aα and Bβ chains of fibrinogen, respectively.[2][4] This cleavage transforms fibrinogen into fibrin monomers. While the release of FPA initiates the polymerization of fibrin monomers, the subsequent release of FPB is crucial for the lateral aggregation of these polymers, forming a stable, cross-linked fibrin mesh.[5][6] Therefore, the presence of FPB in circulation is a direct indicator that thrombin has acted on fibrinogen, signifying active clot formation.[7][8]
Measurement of this compound
Accurate measurement of FPB has been challenging due to its short half-life, cross-reactivity with fibrinogen, and degradation by carboxypeptidases in the blood.[7][8] To overcome these issues, specialized collection and assay techniques have been developed. A common approach involves measuring desarginine-FPB, a more stable degradation product.[7]
Key Methodologies for FPB Quantification
| Assay Method | Principle | Advantages | Disadvantages |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled FPB to a specific antibody. | High sensitivity. | Requires radioactive materials; complex procedure. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Uses antibodies to "sandwich" the FPB antigen, which is then detected by an enzyme-substrate reaction.[9] | High sensitivity and specificity; no radioactive materials; suitable for high-throughput screening.[10][11] | Potential for cross-reactivity; requires careful optimization.[8] |
| HPLC (High-Performance Liquid Chromatography) | Separates FPB from other plasma components based on physical properties, followed by quantification.[12] | High specificity; can measure multiple fibrinopeptides simultaneously. | Lower throughput; requires specialized equipment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized FPB, providing highly specific identification and quantification. | Very high specificity and sensitivity; can identify post-translational modifications. | High cost; complex instrumentation and data analysis. |
Detailed Experimental Protocol: this compound ELISA
The following protocol is a generalized example of a sandwich ELISA for the quantitative measurement of Human FPB.
References
- 1. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Thrombin - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. mybiosource.com [mybiosource.com]
- 10. assaygenie.com [assaygenie.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Fibrinopeptide B: A Chemotactic Signal for Neutrophils and Fibroblasts in Wound Healing and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrinopeptide B (FPB), a small peptide cleaved from fibrinogen by thrombin during blood coagulation, has emerged as a significant chemoattractant for key cellular players in wound healing and inflammation, namely neutrophils and fibroblasts. This technical guide provides a comprehensive overview of the chemotactic functions of FPB, presenting quantitative data on its activity, detailed experimental protocols for assessing its effects, and a review of the known signaling pathways it initiates. This document is intended to serve as a resource for researchers investigating inflammatory processes, wound repair, and for professionals in drug development targeting these pathways.
Introduction
The process of wound healing is a complex and highly regulated cascade of events involving hemostasis, inflammation, proliferation, and tissue remodeling. Following tissue injury, the coagulation cascade is initiated, leading to the formation of a fibrin (B1330869) clot. This not only prevents further blood loss but also serves as a provisional matrix for infiltrating cells. The enzymatic cleavage of fibrinogen by thrombin releases fibrinopeptides A and B. While initially considered inert byproducts, this compound is now recognized as a potent bioactive molecule with specific chemotactic properties.[1] It plays a crucial role in the early inflammatory phase by recruiting neutrophils to the site of injury and subsequently contributes to the proliferative phase by attracting fibroblasts. Understanding the precise mechanisms of FPB-mediated chemotaxis is critical for developing novel therapeutic strategies to modulate inflammation and enhance tissue repair.
Quantitative Data on Chemotactic Function
The chemotactic potency of this compound has been quantified for both neutrophils and fibroblasts. The optimal concentration for inducing directed cell migration has been determined through various in vitro assays.
| Cell Type | Chemoattractant | Optimal Concentration | Key Findings | Reference |
| Human Neutrophils (PMN) | Human this compound (hFpB) | ~ 10⁻⁸ M | Chemotactic potency equivalent to C5a, LTB4, and fMLP. Does not induce lysosomal enzyme release or superoxide (B77818) anion production. | [1] |
| Human Neutrophils (PMN) | Bβ1-42 (plasmic fibrinogen-derived peptide containing hFpB) | ~ 10⁻⁹ M | Maximally stimulates neutrophil migration. Does not induce lysosomal hydrolase or superoxide anion release. | [2] |
| Human Fibroblasts | Human this compound (hFpB) | ~ 10⁻⁸ M | Chemotactic activity comparable to Platelet-Derived Growth Factor (PDGF). | [1] |
Experimental Protocols
The Boyden chamber assay, or its more recent modification, the Transwell® assay, is the gold standard for studying chemotaxis in vitro. Below are detailed protocols for assessing the chemotactic response of neutrophils and fibroblasts to this compound.
Neutrophil Chemotaxis Assay using a Modified Boyden Chamber
This protocol is adapted from standard procedures for neutrophil chemotaxis.[3][4][5]
3.1.1. Materials
-
Modified Boyden chamber apparatus
-
Polycarbonate filters (3-5 µm pore size)
-
Human this compound (hFpB)
-
Hank's Balanced Salt Solution (HBSS) with 0.1% BSA
-
Ficoll-Paque PLUS
-
3% Dextran (B179266) in 0.9% NaCl
-
Red Blood Cell Lysis Buffer
-
Calcein-AM (for fluorescence-based quantification) or Diff-Quik stain (for manual counting)
-
Fluorescence plate reader or microscope
3.1.2. Method
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate erythrocytes.
-
Lyse remaining red blood cells using RBC Lysis Buffer.
-
Wash the neutrophil pellet with HBSS and resuspend in HBSS/BSA at a concentration of 1 x 10⁶ cells/mL.
-
Determine cell viability using trypan blue exclusion.
-
-
Chemotaxis Assay Setup:
-
Prepare serial dilutions of hFpB in HBSS/BSA. A concentration range of 10⁻¹⁰ M to 10⁻⁶ M is recommended to determine the optimal dose.
-
Add the hFpB solutions to the lower wells of the Boyden chamber. Use HBSS/BSA alone as a negative control.
-
Carefully place the polycarbonate filter over the lower wells, avoiding air bubbles.
-
Assemble the chamber and add the neutrophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
Manual Counting: After incubation, remove the filter, wipe the upper surface to remove non-migrated cells, and fix and stain the migrated cells on the lower surface using Diff-Quik stain. Count the number of migrated cells in several high-power fields under a microscope.
-
Fluorescence-Based Quantification: Pre-label neutrophils with Calcein-AM before the assay. After incubation, quantify the migrated cells in the lower chamber using a fluorescence plate reader.
-
Fibroblast Chemotaxis Assay using a Transwell® System
This protocol is a standard method for assessing fibroblast migration.[6][7]
3.2.1. Materials
-
Transwell® inserts (8 µm pore size)
-
24-well plates
-
Human this compound (hFpB)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 0.1% BSA
-
Fetal Bovine Serum (FBS) as a positive control
-
Trypsin-EDTA
-
Calcein-AM or DAPI stain
-
Fluorescence plate reader or fluorescence microscope
3.2.2. Method
-
Cell Preparation:
-
Culture human dermal fibroblasts in DMEM supplemented with 10% FBS.
-
Prior to the assay, starve the cells in serum-free DMEM for 18-24 hours.
-
Harvest the cells using Trypsin-EDTA, wash with serum-free DMEM, and resuspend in DMEM with 0.1% BSA at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of hFpB in DMEM with 0.1% BSA. A concentration range of 10⁻¹⁰ M to 10⁻⁶ M is suggested.
-
Add the hFpB solutions to the lower wells of the 24-well plate. Use DMEM with 0.1% BSA as a negative control and DMEM with 10% FBS as a positive control.
-
Place the Transwell® inserts into the wells.
-
Add the fibroblast suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours. The optimal time should be determined empirically.
-
-
Quantification of Migration:
-
Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with DAPI or another suitable stain.
-
Image the stained cells using a fluorescence microscope and count the number of cells per field of view. Alternatively, pre-stain cells with Calcein-AM and measure fluorescence in the bottom well using a plate reader.
-
Signaling Pathways
Neutrophil Signaling
The signaling pathway initiated by this compound in neutrophils appears to be distinct from those of other well-characterized chemoattractants.
-
Receptor Independence: hFpB does not seem to interact with the classical neutrophil chemoattractant receptors for C5a, LTB4, or fMLP.[1]
-
Cytoskeletal Rearrangement: Like fMLP, hFpB induces a rapid, dose-dependent increase in cytoskeletal-associated actin, a critical step for cell motility.[1]
-
Lack of Pro-inflammatory Effector Functions: Unlike many other chemoattractants, hFpB does not trigger the release of lysosomal enzymes (lysozyme and β-glucuronidase) or the production of superoxide anions from neutrophils.[1][2] This suggests that FPB's role is primarily to recruit neutrophils without directly inducing their degranulation and respiratory burst, potentially preventing excessive tissue damage.
Caption: Proposed signaling pathway for this compound-induced neutrophil chemotaxis.
Fibroblast Signaling
The precise signaling cascade initiated by this compound in fibroblasts is less well-defined. However, it is known that fibroblast migration and activation are generally governed by complex signaling networks. While FPB's direct pathway is not fully elucidated, it likely converges on common pathways involved in cell motility. General fibroblast activation and migration are known to be mediated by pathways such as:
-
Transforming Growth Factor-beta (TGF-β) Signaling: A key pathway in fibrosis, leading to the differentiation of fibroblasts into myofibroblasts and deposition of extracellular matrix (ECM).[8]
-
Platelet-Derived Growth Factor (PDGF) Signaling: A potent chemoattractant and mitogen for fibroblasts, activating pathways like PI3K/Akt and MAPK to promote migration and proliferation.
-
Integrin Signaling: Fibroblast interaction with the ECM via integrins activates focal adhesion kinase (FAK) and Rho/ROCK signaling, which are crucial for cell adhesion and migration.[9]
It is plausible that FPB engages a specific receptor on the fibroblast surface, which then activates one or more of these downstream pathways to induce a chemotactic response.
Caption: Hypothetical signaling pathways for this compound-induced fibroblast chemotaxis.
Experimental Workflow and Logical Relationships
The investigation of this compound's chemotactic function follows a logical progression from initial observation to mechanistic understanding.
Caption: Integrated workflow for the investigation of this compound chemotactic function.
Conclusion
This compound is a potent and specific chemoattractant for both neutrophils and fibroblasts, playing a dual role in the inflammatory and proliferative phases of wound healing. Its ability to recruit neutrophils without inducing a full-blown inflammatory response suggests a nuanced role in orchestrating the early stages of tissue repair. The chemotactic effect of FPB on fibroblasts highlights its importance in the subsequent deposition and remodeling of the extracellular matrix. Further elucidation of the specific receptors and intracellular signaling pathways activated by FPB will be crucial for the development of targeted therapies aimed at modulating wound healing and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this compound-mediated chemotaxis.
References
- 1. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrinogen-derived peptide B beta 1-42 is a multidomained neutrophil chemoattractant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. criver.com [criver.com]
- 6. ibidi.com [ibidi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 9. Targeting Fibrotic Signaling: A Review of Current Literature and Identification of Future Therapeutic Targets to Improve Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Fibrinopeptide B: A Pro-Inflammatory and Pro-Angiogenic Mediator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibrinopeptide B (FPB), a 14-amino acid peptide cleaved from the Bβ chain of fibrinogen by thrombin during coagulation, has emerged as a significant bioactive molecule with multifaceted roles in inflammation and angiogenesis. Historically viewed as a mere byproduct of fibrin (B1330869) formation, accumulating evidence now positions FPB and its subsequent neo-N-terminus (Bβ15-42) as critical signaling molecules that modulate cellular recruitment, proliferation, and vascular remodeling. This technical guide provides a comprehensive overview of the current understanding of FPB's functions, detailing its pro-inflammatory and pro-angiogenic activities. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the known signaling pathways and molecular interactions, offering a valuable resource for researchers and professionals in drug development.
Introduction
The conversion of soluble fibrinogen to an insoluble fibrin clot is a cornerstone of hemostasis. This process, catalyzed by thrombin, involves the proteolytic cleavage of Fibrinopeptide A (FPA) and this compound (FPB) from the N-termini of the fibrinogen Aα and Bβ chains, respectively. While the primary role of this cleavage is to expose polymerization sites for fibrin formation, the released fibrinopeptides, particularly FPB, are not inert.[1] FPB acts as a potent chemoattractant and signaling molecule, directly influencing the cellular microenvironment at sites of injury and thrombosis.[2][3] Furthermore, the cleavage of FPB exposes a new N-terminal sequence on the fibrin β-chain, Bβ15-42, which possesses distinct biological activities, notably in promoting angiogenesis.[4][5][6] Understanding the intricate roles of FPB and the Bβ15-42 fragment is crucial for elucidating the complex interplay between coagulation, inflammation, and tissue repair, and for identifying novel therapeutic targets.
The Role of this compound in Inflammation
FPB is a potent pro-inflammatory mediator, primarily through its ability to recruit key immune and stromal cells to sites of fibrin deposition.[2] Its inflammatory functions are characterized by specific cellular responses, which are summarized below.
Chemotactic Activity
FPB exhibits potent chemotactic activity for several cell types, a function central to the inflammatory response. The directed migration of these cells to sites of injury is a critical step in host defense and wound healing.
Table 1: Chemotactic Effects of this compound
| Cell Type | Optimal Chemotactic Concentration | Comparative Potency | Reference |
| Neutrophils (PMNs) | ~10⁻⁸ M | Equivalent to C5a, LTB4, and fMLP | [2][7] |
| Fibroblasts | ~10⁻⁸ M | Comparable to Platelet-Derived Growth Factor (PDGF) | [2][7] |
| Macrophages | Not explicitly quantified, but described as a potent chemoattractant | - | [3] |
| Monocytes | Not chemotactic | - | [2][7] |
Neutrophil Activation
While FPB is a powerful chemoattractant for neutrophils, its activation profile is distinct from other classical chemoattractants like fMLP. FPB induces a rapid, dose-dependent increase in cytoskeletal actin in neutrophils, a process essential for cell migration.[2] However, unlike fMLP, FPB does not induce neutrophil aggregation, the release of lysosomal enzymes (lysozyme and β-glucuronidase), or the production of superoxide (B77818) anion.[2] This suggests that FPB's role is primarily to recruit neutrophils without triggering their full degranulation and respiratory burst, potentially representing a mechanism to limit tissue damage during the initial phase of inflammation.[2]
Role in Atherosclerosis
FPB's chemotactic effect on macrophages is implicated in the pathogenesis of atherosclerosis. It is hypothesized that FPB released within the arterial intima attracts macrophages, which then contribute to the formation of foam cells and the development of atherosclerotic lesions.[3] In an experimental rabbit model, sutures containing FPB placed in the adventitia of the femoral artery induced significant intimal thickening, characterized by the presence of foam cells, smooth muscle cell proliferation, and extracellular matrix deposition.[3]
Signaling Pathways in Inflammation
The precise signaling pathways mediating FPB's inflammatory effects are not fully elucidated. However, it is known that FPB does not act through the receptors for C5a, LTB4, or fMLP.[2][7] Studies on the broader effects of fibrin(ogen) suggest that interactions with leukocyte integrin receptors, such as CD11b/CD18 (Mac-1), can activate pro-inflammatory pathways like NF-κB, leading to the production of cytokines such as TNF-α and IL-1β.[8] While not directly demonstrated for FPB itself, this provides a potential avenue for its signaling.
Caption: this compound's role in initiating inflammation.
The Role of this compound Cleavage in Angiogenesis
The process of angiogenesis, the formation of new blood vessels, is critical for wound healing and tissue revascularization. While FPB itself is not directly angiogenic, its cleavage from fibrinogen is a pivotal event that initiates pro-angiogenic processes by exposing the Bβ15-42 domain on the newly formed fibrin.
Proliferation of Endothelial Cells and Fibroblasts
The structural properties of the fibrin matrix significantly influence cellular behavior. Fibrin formed by thrombin, which lacks both FPA and FPB (desAB fibrin), robustly supports the proliferation of human endothelial cells and fibroblasts.[4] In contrast, fibrin generated with reptilase, an enzyme that only cleaves FPA, shows significantly less cell proliferation.[4] This highlights the critical role of FPB cleavage and the subsequent exposure of the Bβ15-42 region in promoting a pro-proliferative matrix environment.[4][5]
Endothelial Cell Tube Formation
The Bβ15-42 sequence is essential for the morphogenesis of endothelial cells into capillary-like tubes. In vitro studies have demonstrated that maximal endothelial cell tube formation occurs on fibrin II (lacking both FPA and FPB).[6] Conversely, fibrin I (lacking only FPA) supports minimal tube formation, and a modified fibrin lacking the Bβ15-42 sequence completely ablates this process.[6] Furthermore, the addition of soluble Bβ15-42 peptide can inhibit fibrin II-induced capillary tube formation, suggesting a specific interaction between this domain and the endothelial cell surface is required to drive angiogenesis.[6]
Table 2: Effect of Fibrin Structure on Angiogenic Processes
| Fibrin Type | Fibrinopeptides Cleaved | Endothelial Cell Proliferation | Endothelial Cell Tube Formation | Reference |
| Fibrinogen | None | - | None | [4][6] |
| Fibrin I (Reptilase Fibrin) | FPA only | Low | Minimal | [4][6] |
| Fibrin II (Thrombin Fibrin) | FPA and FPB | High | Maximal | [4][6] |
| Fibrin ΔBβ15-42 | FPA and FPB | Low | None | [4][6] |
Signaling in Angiogenesis
The exposure of the Bβ15-42 domain on the fibrin β-chain following FPB cleavage creates a binding site for endothelial cells, which is fundamental for inducing capillary tube formation.[6] This interaction is thought to occur with a receptor on the apical surface of the endothelial cell.[6] While the specific receptor and the downstream intracellular signaling cascade have not been fully characterized, this interaction represents a key mechanotransduction event where the fibrin matrix directly instructs endothelial cell morphogenesis.
Caption: Role of FPB cleavage in promoting angiogenesis.
Experimental Protocols
A variety of in vitro and in vivo methods are used to study the effects of FPB. Below are outlines of key experimental protocols.
Measurement of this compound
Accurate measurement of FPB in biological fluids is essential for studying its role in various pathologies.
4.1.1. Sample Preparation for Plasma FPB Measurement To prevent in vitro generation of FPB and its degradation, blood samples must be handled carefully.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor.
-
Immediately place the sample on ice and centrifuge at 2-8°C to separate plasma.
-
To remove cross-reactive fibrinogen, precipitate it from plasma using ethanol.[9][10]
-
Further purify the sample by adsorbing interfering peptides (e.g., Bβ1-42, Bβ1-21) using bentonite.[9][10]
-
FPB is susceptible to cleavage by carboxypeptidase B. For specific assays, FPB can be converted to desarginine FPB for more stable measurement.[9][10]
4.1.2. Enzyme-Linked Immunosorbent Assay (ELISA) Commercial ELISA kits are available for the quantitative determination of FPB. A typical double-sandwich ELISA protocol is as follows:
-
Preparation: Bring all reagents, standards, and samples to room temperature. Reconstitute standards to create a dilution series.
-
Binding: Add 50 µL of standard or sample to each well of a microplate pre-coated with an anti-FPB monoclonal antibody. Immediately add 50 µL of biotin-labeled polyclonal anti-FPB detection antibody. Incubate for 1 hour at 37°C.[11][12]
-
Washing: Aspirate the liquid and wash the wells 3 times with wash buffer.
-
Conjugate Addition: Add 100 µL of Avidin-peroxidase conjugate to each well. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the wells 5 times.
-
Substrate Reaction: Add 90 µL of TMB substrate solution. Incubate for 15-25 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution.
-
Reading: Immediately measure the optical density at 450 nm. The concentration of FPB is proportional to the OD.[11]
4.1.3. High-Performance Liquid Chromatography (HPLC) HPLC can be used for direct and quantitative analysis of fibrinopeptides.
-
Treat plasma or whole blood with thrombin to release fibrinopeptides.
-
Dilute the sample in a buffer (e.g., pH 6.0), boil to precipitate proteins, and centrifuge.
-
Filter the supernatant (0.22 µm) and analyze directly by reverse-phase HPLC (e.g., C18 column).[13]
-
Quantify FPB based on peak height compared to standards.[13]
Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the chemotactic effect of FPB on cells like neutrophils and fibroblasts.
-
Cell Preparation: Isolate the target cells (e.g., neutrophils from whole blood) and suspend them in an appropriate buffer.
-
Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.
-
Loading: Place the test substance (FPB at various concentrations, e.g., 10⁻¹¹ to 10⁻⁷ M) in the lower compartment. Place the cell suspension in the upper compartment.
-
Incubation: Incubate the chamber at 37°C for a sufficient time to allow cell migration through the membrane (e.g., 60-90 minutes for neutrophils).
-
Quantification: Remove the membrane, fix, and stain the cells. Count the number of cells that have migrated to the lower side of the membrane using a microscope. Compare the migration towards FPB with that towards a negative control (buffer) and positive controls (e.g., fMLP, C5a).[2][7]
Caption: Workflow for a Boyden chamber chemotaxis assay.
Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the effect of different fibrin matrices on cell proliferation.
-
Matrix Preparation: Coat culture plates with fibrinogen. Prepare different fibrin matrices by treating the fibrinogen with thrombin (to generate desAB fibrin) or reptilase (to generate desA fibrin).[4]
-
Cell Seeding: Seed cultured human endothelial cells or fibroblasts onto the prepared fibrin surfaces.
-
Incubation: Culture the cells for a defined period (e.g., 24-48 hours).
-
Radiolabeling: Add ³H-thymidine to the culture medium for the final few hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.
-
Harvesting and Measurement: Lyse the cells and harvest the DNA. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the levels of ³H-thymidine incorporation between cells cultured on different fibrin surfaces to determine the effect of FPB cleavage on proliferation.[4]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.
-
Gel Preparation: Prepare fibrin gels by mixing fibrinogen with thrombin (to form fibrin II) or reptilase (to form fibrin I) in a culture plate. A basement membrane extract like Matrigel can also be used.
-
Cell Seeding: Seed endothelial cells onto the surface of the gel.
-
Incubation: Culture the cells for several hours (e.g., 5-24 hours).[6]
-
Analysis: Observe and photograph the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, or total area covered by tubes.[6][14]
Conclusion and Future Directions
This compound is a critical signaling molecule that bridges the processes of coagulation and inflammation. Its role as a potent chemoattractant for neutrophils, macrophages, and fibroblasts places it at the center of the initial response to tissue injury. Concurrently, the cleavage of FPB unmasks the Bβ15-42 domain on fibrin, creating a pro-angiogenic matrix that supports endothelial cell proliferation and morphogenesis. This dual functionality underscores the elegant efficiency of biological systems, where a single molecular event initiates multiple, coordinated downstream processes essential for host defense and repair.
For researchers and drug development professionals, FPB and the Bβ15-42 domain represent promising therapeutic targets. Inhibiting the chemotactic activity of FPB could offer a novel anti-inflammatory strategy in diseases characterized by excessive neutrophil or macrophage infiltration, such as atherosclerosis or sepsis. Conversely, synthetic peptides mimicking the Bβ15-42 domain could be developed as pro-angiogenic agents to enhance wound healing or revascularization in ischemic tissues.
Future research should focus on identifying the specific cell surface receptors for both FPB and the Bβ15-42 domain and elucidating their downstream signaling pathways. A deeper understanding of these mechanisms will be paramount for the development of targeted and effective therapies that can modulate the intricate balance between inflammation and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in early atherosclerotic lesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. therinibio.com [therinibio.com]
- 9. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. cloud-clone.com [cloud-clone.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
An In-Depth Technical Guide to the Discovery and History of Fibrinopeptide B Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrinopeptide B (FPB), a small peptide released from the β-chain of fibrinogen by the enzymatic action of thrombin, has been a subject of scientific inquiry for over seven decades. Its discovery was a pivotal moment in understanding the intricate process of blood coagulation. Beyond its role as a marker of thrombin activity and fibrin (B1330869) formation, subsequent research has unveiled its physiological functions, including its potent chemotactic activity for neutrophils. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing the seminal experimental methodologies, presenting key quantitative data, and elucidating the known signaling pathways associated with its biological functions.
Discovery and Early Characterization
The journey into the discovery of this compound began with early investigations into the fundamental mechanism of blood clotting. In the early 1950s, researchers sought to understand how the soluble plasma protein fibrinogen was transformed into the insoluble fibrin clot.
The Seminal Discoveries
Pioneering work by L. Lorand and his colleagues in the early 1950s laid the groundwork for the identification of fibrinopeptides.[1][2][3] Their research demonstrated that the conversion of fibrinogen to fibrin by thrombin was not a simple polymerization but rather a process involving limited proteolysis.[1][2][3] They observed the release of non-protein nitrogen during clotting, suggesting that a peptide portion of the fibrinogen molecule was cleaved off.[4]
In 1956, F. R. Bettelheim provided crucial evidence for the existence of two distinct peptides released during fibrin formation.[5] Through meticulous fractionation and analysis of the clot supernatant, he successfully separated and characterized two different fibrinopeptides, which were later designated Fibrinopeptide A (FPA) and this compound (FPB).[5]
Elucidation of Amino Acid Sequence
Subsequent research focused on determining the primary structure of these newly discovered peptides. The amino acid sequence of human this compound was determined to be a 14-amino acid peptide.[6] This was a significant step forward, allowing for the synthesis of the peptide and enabling more detailed studies of its structure and function.
Experimental Protocols: From Discovery to Functional Assays
The investigation of this compound has been built upon a foundation of key experimental techniques. The following sections detail the methodologies employed in the initial discovery and subsequent functional characterization of FPB.
Isolation and Fractionation of Fibrinopeptides (Circa 1950s)
The initial isolation of this compound relied on classical biochemical techniques for protein and peptide separation.
Objective: To isolate and separate the peptide material released from fibrinogen during thrombin-induced clotting.
Methodology based on the work of Bettelheim (1956): [5]
-
Fibrinogen Preparation: A purified solution of bovine fibrinogen was prepared.
-
Clotting Reaction: Thrombin was added to the fibrinogen solution to initiate clotting. The reaction was allowed to proceed to completion.
-
Clot Removal: The resulting fibrin clot was removed from the solution, leaving the supernatant containing the released fibrinopeptides.
-
Deproteinization: Trichloroacetic acid (TCA) was added to the supernatant to precipitate any remaining large proteins.
-
Fractionation: The TCA-soluble fraction, containing the fibrinopeptides, was subjected to further separation. While the original paper provides limited detail on the specific fractionation method, it likely involved techniques such as paper chromatography or early forms of column chromatography available at the time.
-
Analysis: The separated fractions were analyzed for their amino acid composition to identify and distinguish the different peptides.
Quantitative Analysis of Fibrinopeptide Release
Understanding the kinetics of this compound release was crucial for elucidating its role in the coagulation cascade.
Objective: To quantify the amount and rate of Fibrinopeptide A and B release during fibrin formation.
Methodology:
-
Reaction Setup: Purified fibrinogen was incubated with thrombin under controlled conditions (temperature, pH, and ionic strength).
-
Time-Course Sampling: Aliquots of the reaction mixture were taken at various time points.
-
Reaction Termination: The enzymatic reaction in each aliquot was stopped, typically by the addition of a strong acid like TCA or by heat inactivation.
-
Fibrinopeptide Measurement: The concentration of Fibrinopeptide A and B in the deproteinized supernatant was determined. Early studies relied on amino acid analysis, while later research employed more sensitive techniques like radioimmunoassays (RIA) and High-Performance Liquid Chromatography (HPLC).[7][8]
Chemotaxis Assays
The discovery of this compound's chemotactic properties opened up a new avenue of research into its physiological roles beyond coagulation.
Objective: To determine if this compound can induce the directed migration of neutrophils.
Methodology (Boyden Chamber Assay):
-
Cell Preparation: Neutrophils were isolated from fresh whole blood.
-
Chamber Setup: A Boyden chamber, consisting of two compartments separated by a microporous membrane, was used.
-
Chemoattractant Gradient: A solution containing this compound was placed in the lower compartment of the chamber, while a suspension of neutrophils was placed in the upper compartment. A control chamber with buffer alone in the lower compartment was also prepared.
-
Incubation: The chamber was incubated for a specific period to allow for cell migration.
-
Quantification: The membrane was removed, fixed, and stained. The number of neutrophils that had migrated through the pores to the lower side of the membrane was counted under a microscope.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and activity of this compound.
| Property | Human this compound | Reference |
| Amino Acid Sequence | Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg | |
| Number of Amino Acids | 14 | [6] |
Pyr: Pyroglutamic acid
Table 1: Amino Acid Sequence of Human this compound.
| Parameter | Value | Conditions | Reference |
| Release of FPB vs. FPA (in solution) | Delayed release compared to FPA | Thrombin-induced clotting of purified fibrinogen | [9] |
| FPB Release from Adsorbed Fibrinogen | No significant delay | Fibrinogen adsorbed on a surface | [7][10] |
| Chemotactic Activity for Neutrophils (EC50) | ~10 nM | In vitro Boyden chamber assay |
Table 2: Kinetic and Functional Parameters of this compound.
Signaling Pathways
This compound's biological effects, particularly its ability to attract neutrophils, are mediated by specific cell signaling pathways.
This compound-Induced Chemotaxis
This compound acts as a chemoattractant for neutrophils, guiding them to sites of inflammation and tissue injury where fibrin deposition is occurring. This process is initiated by the binding of FPB to a specific receptor on the neutrophil surface. While the exact receptor has not been definitively identified, it is widely believed to be a G protein-coupled receptor (GPCR).
The binding of this compound to its receptor is thought to trigger a downstream signaling cascade that ultimately leads to changes in the actin cytoskeleton, resulting in directed cell movement.
Diagram 1: Proposed signaling pathway for this compound-induced neutrophil chemotaxis.
Experimental Workflow for Studying FPB Signaling
Investigating the intracellular signaling events triggered by this compound requires a systematic experimental approach.
Diagram 2: Experimental workflow for investigating this compound signaling pathways.
Conclusion and Future Directions
The discovery of this compound was a landmark achievement in hematology, transforming our understanding of blood coagulation from a simple polymerization event to a precisely regulated enzymatic process. Decades of subsequent research have not only solidified its role as a biomarker for thrombotic events but have also revealed its important function as a signaling molecule in the innate immune response.
For researchers and drug development professionals, a thorough understanding of the history, experimental basis, and signaling pathways of this compound is essential. Future research in this area may focus on the definitive identification of the this compound receptor on neutrophils and other immune cells, which could present a novel target for anti-inflammatory therapies. Furthermore, exploring the interplay between this compound-mediated signaling and other inflammatory pathways may unveil new therapeutic opportunities for a range of diseases characterized by both thrombosis and inflammation. The continued investigation of this small but significant peptide promises to yield further insights into the complex interplay between coagulation and immunity.
References
- 1. Studies on fibrino-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrino-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 'Fibrino-peptide'; new aspects of the fibrinogen-fibrin transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The clotting of fibrinogen. II. Fractionation of peptide material liberated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human fibrinopeptides. Isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Usefulness of fibrinopeptide A generation tests in experimental and clinical studies with low molecular weight heparin fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The release of small amounts of fibrinopeptide-B (FPB) is of critical importance for the thrombin clotting time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibrinopeptides A and B release in the process of surface fibrin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Amino Acid Sequence of Fibrinopeptide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) is a short peptide cleaved from the Bβ chain of fibrinogen by the serine protease thrombin, a critical step in the formation of a fibrin (B1330869) clot.[1][2] This event is central to hemostasis and thrombosis. Beyond its role in coagulation, FPB has been implicated in inflammatory processes and chemotaxis, making it a molecule of interest for researchers in hematology, cardiovascular disease, and drug development. This guide provides a comprehensive overview of the structure and amino acid sequence of this compound, details the experimental methodologies used for its characterization, and explores its structure-function relationships.
I. Amino Acid Sequence of this compound
The amino acid sequence of human this compound is a 14-residue peptide.[3] The N-terminus is often modified to pyroglutamic acid (Glp).[4][5]
Table 1: Amino Acid Sequence and Properties of Human this compound
| Property | Value | Reference |
| One-Letter Code | (Glp)GVNDNEEGFFSAR | [5] |
| Three-Letter Code | Glp-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg | [4] |
| Molecular Formula | C66H93N19O25 | [5] |
| Molecular Weight | 1552.56 g/mol | [4] |
| UniProt Accession (Fibrinogen Beta Chain) | P02675 |
A common variant, [Glu1]-Fibrinopeptide B, where the N-terminal pyroglutamic acid is replaced by glutamic acid, is frequently used as a standard in mass spectrometry.[6][7]
Table 2: Amino Acid Sequence of [Glu1]-Fibrinopeptide B
| Property | Value | Reference |
| One-Letter Code | EGVNDNEEGFFSAR | [8] |
| Three-Letter Code | Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg | |
| Molecular Formula | C66H95N19O26 | |
| Molecular Weight | 1570.57 g/mol |
Cross-Species Comparison
The amino acid sequence of this compound varies across different species, which has been a subject of evolutionary studies.[9][10]
Table 3: this compound Amino Acid Sequences in Various Species
| Species | Amino Acid Sequence |
| Human | (Glp)GVNDNEEGFFSAR |
| Bovine | QFPTDYDEGQDDRPKVGLGAR |
| Lamprey | A 36-residue peptide with covalently bound carbohydrate |
II. Structure of this compound
Primary Structure
The primary structure of human this compound consists of a specific sequence of 14 amino acids, as detailed in Table 1. This sequence is critical for its biological function and its interaction with thrombin.
Secondary and Tertiary Structure
As of the current body of scientific literature, a definitive high-resolution three-dimensional structure of isolated this compound, as determined by techniques like X-ray crystallography or NMR spectroscopy, has not been reported. The peptide is believed to be highly flexible in solution.[11] However, its conformation when bound to thrombin and as part of the parent fibrinogen molecule has been studied.
Within the fibrinogen molecule, the N-terminal region of the Bβ chain, which includes the this compound sequence, is relatively unstructured and accessible to thrombin.[12] Upon cleavage, the newly exposed N-terminus of the fibrin beta chain, known as the 'B-knob', participates in the lateral aggregation of fibrin protofibrils, a crucial step in forming a stable clot.[13][14] NMR studies on related fibrinopeptide A have shown that it adopts a specific conformation upon binding to thrombin.[5][6][7] It is hypothesized that this compound undergoes a similar induced-fit binding.
III. Experimental Protocols
The determination of the amino acid sequence and structure of peptides like this compound relies on established biochemical techniques.
Amino Acid Sequencing by Edman Degradation
Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[15]
Detailed Methodology:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9). The PITC couples with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[15]
-
Cleavage: The PTC-peptide is treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.[3]
-
Conversion: The thiazolinone derivative is unstable and is converted to a more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid.[15]
-
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.
Caption: Workflow of Edman degradation for peptide sequencing.
Peptide Sequencing by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for determining the amino acid sequence of peptides. Tandem mass spectrometry (MS/MS) is commonly employed.[16][17]
Detailed Methodology:
-
Sample Preparation and Ionization: The peptide sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[18]
-
First Mass Analysis (MS1): The ionized peptides are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer.
-
Precursor Ion Selection: A specific peptide ion (precursor ion) is selected for fragmentation.
-
Fragmentation: The selected precursor ion is fragmented in a collision cell by collision-induced dissociation (CID) or other fragmentation methods. This breaks the peptide backbone at specific bonds.
-
Second Mass Analysis (MS2): The resulting fragment ions are separated in a second mass analyzer, generating an MS/MS spectrum.
-
Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the MS/MS spectrum, which correspond to the masses of the individual amino acid residues.
Caption: Workflow for peptide sequencing by tandem mass spectrometry.
IV. Signaling Pathways and Logical Relationships
The primary role of this compound is in the coagulation cascade. Its release is a key step in the conversion of fibrinogen to fibrin.
Caption: Role of this compound release in the coagulation cascade.
V. Conclusion
This compound is a peptide of significant biological importance, playing a well-defined role in hemostasis and emerging roles in inflammation. Its primary structure is well-characterized, though a definitive three-dimensional structure of the isolated peptide remains to be elucidated. The experimental techniques of Edman degradation and mass spectrometry have been instrumental in determining its amino acid sequence. Further research into the structure of FPB, both in its free state and in complex with its biological partners, will undoubtedly provide deeper insights into its multifaceted functions and may open new avenues for therapeutic intervention in thrombotic and inflammatory diseases.
References
- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. cib.csic.es [cib.csic.es]
- 5. High-resolution NMR studies of fibrinogen-like peptides in solution: interaction of thrombin with residues 1-23 of the A alpha chain of human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-resolution NMR studies of fibrinogen-like peptides in solution: Structure of a thrombin-bound peptide corresponding to residues 7-16 of the Aα chain of human fibrinogen [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid sequence studies on fibrinopeptides from several species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMINO-ACID SEQUENCE INVESTIGATIONS OF FIBRINOPEPTIDES FROM VARIOUS MAMMALS: EVOLUTIONARY IMPLICATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. STRUCTURAL BASIS FOR SEQUENTIAL CLEAVAGE OF FIBRINOPEPTIDES UPON FIBRIN ASSEMBLY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. pnas.org [pnas.org]
- 15. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. massive.ucsd.edu [massive.ucsd.edu]
- 18. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
[Glu1]-Fibrinopeptide B derivation and properties
An In-depth Technical Guide to [Glu1]-Fibrinopeptide B
Introduction
[Glu1]-Fibrinopeptide B is a naturally occurring peptide that is cleaved from the N-terminal end of the Bβ chain of fibrinogen by the enzyme thrombin during the process of blood coagulation. Its release is a critical step in the formation of a stable fibrin (B1330869) clot. This document provides a comprehensive overview of the derivation, properties, and experimental analysis of human [Glu1]-Fibrinopeptide B.
Derivation of [Glu1]-Fibrinopeptide B
The generation of [Glu1]-Fibrinopeptide B is a direct result of the enzymatic action of thrombin on fibrinogen. Fibrinogen, a soluble glycoprotein, is composed of three pairs of polypeptide chains: Aα, Bβ, and γ. During coagulation, thrombin specifically cleaves the Arginine-Glycine peptide bonds at the N-terminal ends of the Aα and Bβ chains, releasing Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB), respectively. The [Glu1] designation specifies that the N-terminal amino acid of this fibrinopeptide is glutamic acid.
The sequential process of fibrin clot formation, including the release of [Glu1]-Fibrinopeptide B, is a cornerstone of hemostasis.
Properties of [Glu1]-Fibrinopeptide B
[Glu1]-Fibrinopeptide B possesses distinct physicochemical and biological properties that are summarized below.
Physicochemical Properties
The fundamental physicochemical properties of human [Glu1]-Fibrinopeptide B are detailed in the table below.
| Property | Value |
| Amino Acid Sequence | Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg |
| Molecular Formula | C66H91N17O26 |
| Average Molecular Weight | 1551.55 Da |
| Monoisotopic Mass | 1551.64 Da |
| Isoelectric Point (pI) | 3.86 |
Biological Properties
While the primary role of fibrinopeptide release is to initiate fibrin polymerization, studies have suggested that this compound may have other biological activities, including weak vasoconstrictor and chemotactic properties. However, its physiological significance in these roles remains an area of active research.
Experimental Protocols
The study of [Glu1]-Fibrinopeptide B often involves its quantification in biological samples as a marker of thrombin activity and coagulation activation. A common method for this is the Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: Quantification of [Glu1]-Fibrinopeptide B by ELISA
1. Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human [Glu1]-Fibrinopeptide B is pre-coated onto a microplate.
2. Sample Preparation:
- Collect blood samples in tubes containing a thrombin inhibitor (e.g., EDTA, heparin, or citrate).
- Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.
- Store plasma samples at -80°C until use. Avoid repeated freeze-thaw cycles.
3. Assay Procedure:
- Bring all reagents and samples to room temperature before use.
- Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
- Incubate for 2 hours at room temperature.
- Aspirate each well and wash four times with 300 µL of wash buffer.
- Add 100 µL of a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for [Glu1]-Fibrinopeptide B to each well.
- Incubate for 1 hour at room temperature.
- Repeat the aspiration and wash step as in step 4.
- Add 100 µL of a substrate solution (e.g., TMB) to each well.
- Incubate for 30 minutes at room temperature in the dark.
- Add 100 µL of stop solution to each well.
- Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
4. Data Analysis:
- Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve.
- Determine the concentration of [Glu1]-Fibrinopeptide B in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Signaling Pathway: Fibrinogen Cleavage
Fibrinopeptide B: A Technical Guide to Its Physiological Concentration and Measurement in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fibrinopeptide B (FPB), a key biomarker of thrombin activity and fibrin (B1330869) formation. The document details its physiological concentration in human plasma, outlines experimental protocols for its quantification, and illustrates the biochemical pathways and analytical workflows involved.
Physiological Concentration of this compound in Plasma
This compound is cleaved from the Bβ chain of fibrinogen by the enzyme thrombin during the conversion of fibrinogen to fibrin. Due to its rapid in vivo clearance and degradation by carboxypeptidases, the direct measurement of FPB in plasma is challenging. Consequently, its more stable metabolite, desarginine this compound, is often quantified as a reliable indicator of FPB generation.
The physiological concentration of desarginine this compound in the plasma of healthy individuals is exceedingly low. The following table summarizes the reported concentrations from available literature.
| Analyte | Population | Plasma Concentration | Reference(s) |
| Desarginine this compound | Patients on an acute care medical ward (n=18) | < 1 pmol/mL in most patients | [1][2] |
| Desarginine this compound | Patients pre-infusion of hypertonic saline (n=6) | Mean: 0.4 pmol/mL | [1][2] |
It is important to note that these values represent a baseline under specific conditions. Elevated levels of this compound are indicative of increased thrombin activity and are associated with various pathological states involving thrombosis.
Signaling Pathway: Fibrinogen to Fibrin Conversion
The generation of this compound is a critical step in the coagulation cascade, specifically in the conversion of soluble fibrinogen into insoluble fibrin polymers, which form the meshwork of a blood clot. This process is initiated by the serine protease thrombin.
Experimental Protocols for this compound Measurement
The quantification of this compound in plasma requires meticulous sample handling and specialized assays to overcome challenges such as interference from precursor fibrinogen and rapid enzymatic degradation. Below are detailed methodologies for commonly employed techniques.
Sample Preparation for FPB Analysis
Proper sample collection and preparation are critical for accurate FPB measurement.
-
Blood Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, sodium citrate) and a protease inhibitor cocktail to prevent in vitro generation and degradation of fibrinopeptides.
-
Plasma Separation : Centrifuge the blood sample at 1000-2000 x g for 15 minutes at 2-8°C to separate the plasma.
-
Fibrinogen Removal : To prevent cross-reactivity with fibrinogen, precipitate it from the plasma by adding ethanol.[1][3]
-
Removal of Cross-Reactive Peptides : Further purify the sample by adsorbing interfering plasmin digest peptides (e.g., Bβ 1-42, Bβ 1-21) using bentonite.[1]
-
Conversion to Desarginine FPB : Incubate the sample to allow for the conversion of this compound to its more stable desarginine form.[1]
Radioimmunoassay (RIA) for Desarginine this compound
This protocol is based on the competitive binding principle.
-
Antisera Generation : Raise polyclonal antisera in rabbits against a synthetic analogue of this compound conjugated to a carrier protein like bovine serum albumin.[4]
-
Radiolabeling : Synthesize an N-Tyrosyl Fibrinopeptide A analogue and radiolabel it with Iodine-125 using the Chloramine-T method to serve as the tracer.[5]
-
Assay Procedure :
-
Pipette standards, prepared plasma samples, and controls into assay tubes.
-
Add a fixed amount of the radiolabeled FPB analogue to each tube.
-
Add the anti-FPB antiserum to initiate the competitive binding reaction.
-
Incubate the mixture to allow it to reach equilibrium.
-
-
Separation of Bound and Free Tracer : Separate the antibody-bound tracer from the free tracer. A common method is charcoal adsorption, where the free tracer is adsorbed by charcoal, and then pelleted by centrifugation.[4] Alternatively, dioxane can be used to precipitate the antibody-bound peptide.[5]
-
Detection : Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis : Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled FPB standards. Determine the concentration of desarginine FPB in the samples by interpolating their bound tracer percentage on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
Commercial ELISA kits are available for the quantification of human this compound. The following is a general protocol for a sandwich ELISA.
-
Plate Coating : A microtiter plate is pre-coated with a capture antibody specific for this compound.
-
Sample and Standard Incubation : Add prepared plasma samples, standards of known FPB concentrations, and controls to the wells. The FPB in the samples will bind to the immobilized capture antibody.
-
Detection Antibody Incubation : After washing the plate to remove unbound substances, add a biotin-conjugated detection antibody that also binds to the captured FPB.
-
Enzyme Conjugate Incubation : Wash the plate again and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) which binds to the biotinylated detection antibody.
-
Substrate Addition : After another wash, add a substrate solution that will react with the enzyme to produce a measurable color change.
-
Signal Measurement : Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis : Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the FPB standards. Calculate the FPB concentration in the samples from this curve.
A typical detection range for a commercial human FPB ELISA kit is 0.45 ng/mL to 30 ng/mL, with a sensitivity of around 0.11 ng/mL.[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the measurement of this compound in plasma using an immunoassay.
This guide provides foundational knowledge for the study of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications.
References
- 1. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay of Human Fibrinopeptide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genebiosystems.com [genebiosystems.com]
An In-depth Technical Guide on the Pathophysiological Roles of Elevated Fibrinopeptide B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrinopeptide B (FPB), a small peptide cleaved from the Bβ chain of fibrinogen by thrombin during fibrin (B1330869) formation, is emerging as a crucial player in a multitude of pathophysiological processes beyond its traditional role in hemostasis. Elevated levels of FPB are increasingly recognized as a biomarker and mediator in cardiovascular diseases, inflammatory conditions, thrombosis, and cancer. This technical guide provides a comprehensive overview of the pathophysiological roles of elevated FPB, detailing its impact on cellular signaling, summarizing key quantitative data, and outlining experimental methodologies for its investigation. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting FPB and its associated pathways.
Introduction to this compound
Fibrinogen, a soluble plasma glycoprotein, is the precursor of fibrin, the primary protein component of blood clots. The conversion of fibrinogen to fibrin is a critical step in the coagulation cascade, catalyzed by the serine protease thrombin.[1][2] Thrombin cleaves two pairs of small peptides from the N-termini of the fibrinogen molecule: Fibrinopeptide A (FPA) from the Aα chains and this compound (FPB) from the Bβ chains.[3][4] This process exposes polymerization sites on the fibrinogen monomers, leading to their assembly into a fibrin meshwork that forms a stable blood clot.[2][5] While the release of FPA initiates the polymerization process, the subsequent and slower release of FPB is thought to reinforce and stabilize the clot.[6][7]
Beyond its structural role in coagulation, FPB has been shown to possess biological activities that implicate it in various disease states. Elevated plasma levels of FPB are considered a sensitive marker of thrombin activity and intravascular fibrin formation.[3] This guide delves into the multifaceted pathophysiological roles of elevated FPB, exploring its contributions to inflammation, cardiovascular disease, and cancer.
Pathophysiological Roles of Elevated this compound
Role in Inflammation
Elevated FPB is intimately linked with inflammatory processes. It acts as a chemoattractant for neutrophils (PMNs) and fibroblasts, guiding them to sites of fibrin deposition and tissue injury.[8] This chemotactic effect is comparable in potency to other well-known chemoattractants like C5a and leukotriene B4.[8] Studies have shown that FPB can induce a rapid, dose-dependent increase in cytoskeletal-associated actin in PMNs, a key step in cell migration.[8] Notably, unlike other inflammatory mediators, FPB does not appear to cause the release of lysosomal enzymes or the production of superoxide (B77818) anion from PMNs, suggesting a more nuanced role in the inflammatory response.[8] The N-terminal portions of the fibrin β chains (residues Bβ15-42), which are exposed after FPB cleavage, are also implicated in angiogenesis and inflammation.[9][10]
Role in Cardiovascular Disease
Elevated fibrinogen levels are a well-established independent risk factor for cardiovascular disease (CVD).[11][12] FPB, as a direct product of fibrinogen cleavage, is also implicated in the pathophysiology of CVD.
2.2.1. Vasoactivity: FPB exhibits vasoconstrictor effects. It can cause contraction of isolated blood vessels, such as the rabbit aorta, and increase perfusion pressure in the rat kidney.[13] This vasoconstrictor activity is associated with an increased efflux of prostaglandin (B15479496) E2 (PGE2).[13] The concentrations of FPB required to elicit these effects are found in patients with thrombotic diseases, suggesting a potential role for FPB in regulating local blood vessel caliber at sites of thrombus formation.[13] Early studies also noted that FPB can potentiate bradykinin-induced contractions.[14]
2.2.2. Endothelial Dysfunction: Elevated fibrinogen can induce endothelial cell permeability, a hallmark of endothelial dysfunction.[15] While the direct role of FPB in this process is still under investigation, the generation of FPB is an integral part of the process that leads to fibrin deposition, which itself can interact with endothelial cells and contribute to vascular damage.[16] Endothelial dysfunction is a key initiating event in atherosclerosis, and factors that promote it, including potentially FPB, are of significant interest in cardiovascular research.[17][18][19]
2.2.3. Thrombosis: As a marker of thrombin activity, elevated FPB is indicative of a prothrombotic state.[20] In patients with ischemic heart disease who have had a prior myocardial infarction, levels of platelet-derived factors are elevated, and in some cases with left ventricular aneurysm, FPB levels are also increased.[21] This suggests ongoing fibrin formation and a potential role for FPB in the propagation of thrombosis.
Role in Cancer
The coagulation system plays a significant role in tumor progression and metastasis.[22][23] Elevated levels of fibrinopeptides are often observed in patients with cancer, indicating an activation of the coagulation cascade.[24][25]
2.3.1. Tumor Growth and Metastasis: Fibrin deposition within the tumor microenvironment can act as a scaffold for tumor cell migration and invasion.[23] By signaling the formation of this fibrin network, elevated FPB is indirectly associated with processes that promote tumor growth. Studies have shown that in patients with metastatic brain tumors, FPB levels can be significantly elevated.[24] Furthermore, the presence of soluble fibrin, indicated by elevated FPB, may enhance the adhesion of tumor cells to platelets, facilitating their dissemination.[22]
2.3.2. Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth. The cleavage of FPB and the subsequent exposure of the N-terminal portions of the fibrin β chain have been implicated in angiogenesis.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects and measurement of this compound.
| Parameter | Value | Cell/System | Reference |
| Optimal Chemotactic Concentration (hFpB) | ~10-8 M | Neutrophils (PMN), Fibroblasts | [8] |
| EC50 for Rabbit Aorta Contraction | 7.5 nmol | Rabbit superfused aorta | [13] |
| EC50 for Vasoconstriction in Rat | 2.5 µg/kg (intravenous) | Urethane-anesthetized rat | [13] |
Table 1: Bioactivity of this compound
| Analyte | Normal Plasma Levels | Condition | Reference |
| Fibrinopeptide A | < 2 ng/ml (mean 0.5 ng/ml) | Normal men | [26] |
| Fibrinopeptide A | 4 - 289 ng/ml | Patients with reduced fibrinogen/platelets | [26] |
| Fibrinopeptide A | 5 - 23 ng/ml | Patients with venous thrombosis/pulmonary embolism | [26] |
Table 2: Plasma Levels of Fibrinopeptides in Health and Disease (Note: Specific normal ranges for FPB are less consistently reported in the provided abstracts)
| Method | Sensitivity/Range | Key Features | Reference |
| Radioimmunoassay (RIA) | 1.25 ng of native FPB caused 50% inhibition of tracer binding | Utilizes antibodies raised against a synthetic FPB analogue. | [6] |
| High-Performance Liquid Chromatography (HPLC) | Resolves various fibrinopeptides within 10 minutes | Isocratic solvent system. | [27] |
| Gas Chromatography–Isotope Dilution Mass Spectrometry (GC-IDMS) | LOD: 0.041 to 0.096 µg/g-1, LOQ: 0.16 to 0.56 µg/g-1 | Used for purity assessment of [Glu1]-fibrinopeptide B. | [28] |
| Sandwich Immunoassay | 0.1 to 200 ng/ml | Utilizes monoclonal antibodies. | [29] |
Table 3: Methodologies for this compound Quantification
Experimental Protocols
Measurement of this compound
4.1.1. Radioimmunoassay (RIA)
A common method for quantifying FPB in biological samples.[6]
-
Antiserum Generation: Rabbits are immunized with a synthetic analogue of FPB coupled to a carrier protein like bovine serum albumin (BSA).
-
Radiolabeling: A synthetic FPB analogue is coupled to desaminotyrosine and radiolabeled with 125I using the chloramine-T method.
-
Assay Principle: The assay is based on the competition between unlabeled FPB (in the sample or standard) and the 125I-labeled FPB for binding to the specific antiserum.
-
Separation: Unbound (free) radiolabeled FPB is separated from the antibody-bound fraction using charcoal adsorption.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of FPB in the sample is determined by comparing the inhibition of binding to a standard curve.
4.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC provides a rapid and sensitive method for the separation and quantification of fibrinopeptides.[27]
-
Sample Preparation: Plasma samples are typically treated to precipitate larger proteins like fibrinogen (e.g., with ethanol), followed by centrifugation. The supernatant containing the fibrinopeptides is then collected.
-
Chromatographic System: A reverse-phase HPLC column (e.g., Spherisorb ODS-2) is used.
-
Mobile Phase: An isocratic solvent system, such as 22% acetonitrile (B52724) in 0.1% trifluoroacetic acid, is employed.
-
Detection: Fibrinopeptides are detected by their absorbance at a specific wavelength (typically in the UV range).
-
Quantification: The concentration of each fibrinopeptide is determined by comparing the peak area to that of known standards.
Assessment of Chemotaxis
The directed migration of cells in response to a chemical gradient can be assessed using a Boyden chamber assay.[8]
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane.
-
Cell Preparation: Neutrophils or fibroblasts are isolated and suspended in a suitable medium.
-
Assay Procedure: The cell suspension is placed in the upper compartment of the chamber. The lower compartment contains the test substance (e.g., hFpB) at various concentrations.
-
Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Cell Counting: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.
-
Data Analysis: The chemotactic response is expressed as the number of migrated cells per high-power field.
Conclusion and Future Directions
Elevated this compound is more than just a biomarker of coagulation activation; it is an active participant in the pathophysiology of a range of diseases, including inflammation, cardiovascular disorders, and cancer. Its ability to act as a chemoattractant, a vasoconstrictor, and its association with prothrombotic and pro-metastatic environments highlight its potential as a therapeutic target.
Future research should focus on elucidating the specific receptors and signaling pathways through which FPB exerts its diverse effects. A deeper understanding of the interplay between FPB and other inflammatory and coagulation mediators will be crucial. For drug development professionals, the development of specific antagonists to FPB or its downstream effectors could offer novel therapeutic strategies for a variety of diseases characterized by inflammation and thrombosis. Furthermore, the refinement of sensitive and specific assays for FPB will be essential for its validation as a robust clinical biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions. The continued investigation into the multifaceted roles of this compound promises to open new avenues for the treatment of a wide spectrum of human diseases.
References
- 1. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrinogen and fibrin in hemostasis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 4. Fibrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in fibrin assembly and metabolism: physiologic significance in delayed release of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Fibrin(ogen) in cardiovascular disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fibrinogen and cardiovascular disease in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular Effects of this compound | Semantic Scholar [semanticscholar.org]
- 14. Mechanisms of fibrinogen-induced microvascular dysfunction during cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fibrinogen induces endothelial cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Fibrinogen, Fibrin Thrombi, and Thrombin on Cancer Cell Extravasation Using In Vitro Microvascular Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Old and New Biomarkers Associated with Endothelial Dysfunction in Chronic Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelial dysfunction correlates with plasma fibrinogen and HDL cholesterol in type 2 diabetic patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endothelial dysfunction: molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elevated fibrinopeptide A and B levels during thrombolytic therapy: real or artefactual? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fibrinopeptide A, platelet factor 4, and beta-thromboglobulin levels in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of fibrinogen, fibrin and fibrin(ogen) degradation products (FDPs) in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fibrin and Fibrinolysis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metastatic brain tumour and fibrinopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Abnormalities of blood coagulation in patients with cancer. Fibrinopeptide A generation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. JCI - Measurement of Fibrinopeptide A in Human Blood [jci.org]
- 27. Assay of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of [Glu1]-fibrinopeptide B purity by gas chromatography – isotope dilution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 29. JPH03287070A - Method for measuring fibrinopeptide bbeta1-42 - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Fibrinopeptide B Measurement in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) is a small peptide released from the Bβ chain of fibrinogen by the action of the enzyme thrombin during the conversion of fibrinogen to fibrin (B1330869), a critical step in the blood coagulation cascade.[1][2] The measurement of FPB in human plasma serves as a sensitive and specific biomarker for thrombin activity and the rate of fibrin formation.[2][3] Elevated levels of FPB are indicative of an activated coagulation system and have been associated with various thrombotic disorders, including deep vein thrombosis (DVT) and pulmonary embolism (PE).[4][5] Therefore, the accurate quantification of FPB in plasma is a valuable tool in thrombosis research, the clinical diagnosis of thromboembolic events, and the development of anticoagulant therapies.
This document provides detailed application notes and experimental protocols for the measurement of this compound in human plasma using three common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Signaling Pathway: The Role of this compound in Coagulation
The formation of a stable fibrin clot is a pivotal event in hemostasis. This process is initiated by the serine protease thrombin, which proteolytically cleaves fibrinogen. Thrombin first removes Fibrinopeptide A (FPA) from the Aα chains of fibrinogen, leading to the formation of fibrin monomers. These monomers then spontaneously polymerize into protofibrils. Subsequently, thrombin cleaves FPB from the Bβ chains, which allows for the lateral aggregation of these protofibrils into thicker fibrin fibers.[6] This entire process is essential for the formation of a stable and cross-linked fibrin mesh that constitutes the primary structure of a blood clot.[5]
Data Presentation: Quantitative Assay Comparison
The selection of an appropriate assay for FPB measurement depends on the specific requirements of the study, such as sensitivity, throughput, and the need for absolute quantification. The following tables summarize the performance characteristics of commercially available ELISA kits and provide a general comparison of the different analytical methods.
Table 1: Performance Characteristics of Commercial Human this compound ELISA Kits
| Kit Provider | Assay Type | Detection Range (ng/mL) | Sensitivity (ng/mL) | Sample Type |
| MyBioSource (MBS722273) | Sandwich | Not Specified | 0.1 | Serum, Plasma, Cell Culture Supernatants, Body Fluid, Tissue Homogenate |
| MyBioSource (MBS267584) | Sandwich | 1.56 - 100 | 0.5 | Serum, Plasma, Cell Culture Supernatant |
| Biomatik (EKN49833) | Competitive Inhibition | 0.37 - 30 | 0.134 | Serum, Plasma, Other Biological Fluids |
| Assay Genie (HUFI02472) | Sandwich | 0.156 - 10 | 0.094 | Serum, Plasma, Other Biological Fluids |
Table 2: General Comparison of FPB Measurement Methods
| Feature | ELISA | HPLC | LC-MS/MS |
| Principle | Immunoassay | Chromatographic Separation | Chromatographic Separation & Mass-to-Charge Ratio |
| Sensitivity | High | Moderate | Very High |
| Specificity | Dependent on antibody quality | Moderate | Very High |
| Throughput | High | Low to Moderate | Moderate |
| Cost per Sample | Low to Moderate | Moderate | High |
| Instrumentation | Plate Reader | HPLC System with UV Detector | LC-MS/MS System |
| Quantitative | Semi-Quantitative to Quantitative | Quantitative | Absolute Quantification |
Normal Range in Human Plasma:
The reference range for this compound in the plasma of healthy individuals is generally low. One study reported that desarginine this compound levels, a stable derivative of FPB, are typically less than 1 pmol/mL in healthy individuals.[7] It is important to note that reference ranges can vary between laboratories and analytical methods. Each laboratory should establish its own reference intervals.
Experimental Protocols
Sample Collection and Processing
Proper sample handling is critical for accurate FPB measurement to prevent in vitro activation of the coagulation cascade.
-
Blood Collection: Collect whole blood into tubes containing a suitable anticoagulant, such as sodium citrate (B86180) or EDTA.
-
Centrifugation: Immediately after collection, centrifuge the blood at 1500-2000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the platelet-poor plasma to clean polypropylene (B1209903) tubes.
-
Storage: Store plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is a general guideline for a sandwich ELISA. Refer to the specific manufacturer's instructions for the chosen kit.
Materials:
-
ELISA kit for human this compound (including pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Human plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add Standards and Samples: Add 100 µL of each standard, control, and plasma sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions.
-
Washing: Repeat the washing step.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for the recommended time.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of FPB in the plasma samples.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a method for the direct analysis of FPB in plasma after thrombin treatment.[8][9]
Materials:
-
Human plasma samples
-
Thrombin solution
-
Buffer (e.g., pH 6.0 buffer)
-
HPLC system with a UV detector
-
C18 analytical column
-
Syringe filters (0.22 µm)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To an aliquot of plasma (e.g., 200 µL), add thrombin to a final concentration sufficient to clot the fibrinogen.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for the release of fibrinopeptides.
-
-
Reaction Termination and Protein Precipitation:
-
Stop the reaction and precipitate proteins by adding an equal volume of a denaturing agent (e.g., by boiling).[8]
-
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject the filtered supernatant onto the C18 column.
-
Perform a gradient elution using a mobile phase system (e.g., a gradient of acetonitrile (B52724) in water with trifluoroacetic acid).
-
Monitor the eluent at a specific wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the FPB peak based on its retention time, which should be determined using a pure FPB standard.
-
Quantify the amount of FPB by comparing the peak area or height to a standard curve generated with known concentrations of FPB.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This is an adapted protocol for the quantification of FPB in human plasma, based on general methods for peptide analysis.[10][11] A stable isotope-labeled FPB should be used as an internal standard for accurate quantification.
Materials:
-
Human plasma samples
-
Stable isotope-labeled FPB (internal standard)
-
Protein precipitation solvent (e.g., acetonitrile with formic acid)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add the internal standard.
-
Add a larger volume of cold protein precipitation solvent (e.g., 200 µL of acetonitrile with 0.1% formic acid).
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native FPB and the stable isotope-labeled internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of FPB in the plasma samples from the calibration curve.
-
Conclusion
The measurement of this compound in human plasma is a valuable tool for researchers and drug development professionals in the field of hemostasis and thrombosis. The choice of analytical method—ELISA, HPLC, or LC-MS/MS—should be guided by the specific needs of the study. ELISA offers high throughput for screening large numbers of samples, HPLC provides a robust quantitative method, and LC-MS/MS delivers the highest sensitivity and specificity for absolute quantification. Adherence to proper sample collection and processing protocols is paramount for obtaining accurate and reliable results.
References
- 1. Biomarkers in Venous Thrombosis: Diagnostic Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, human - 1 mg [eurogentec.com]
- 3. This compound, human - Echelon Biosciences [echelon-inc.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. mybiosource.com [mybiosource.com]
- 7. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography: investigation of nine congenital fibrinogen abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma | Tokareva | Drug development & registration [pharmjournal.ru]
Fibrinopeptide B ELISA Kit for Serum Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) is a peptide released from the Bβ chain of fibrinogen by the enzymatic action of thrombin during the conversion of fibrinogen to fibrin (B1330869).[1] This process is a critical step in the coagulation cascade, and the presence of FPB in circulation is a direct indicator of thrombin activity and fibrin formation.[1] Consequently, the quantification of FPB in serum and plasma is a valuable tool for researchers studying thrombosis, hemostasis, and various cardiovascular diseases.[2] Elevated levels of FPB can signify increased thrombotic activity, making it a relevant biomarker in the investigation of coagulation disorders and the efficacy of anticoagulant therapies.[3]
This document provides detailed application notes and protocols for the use of a this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit with serum samples.
Assay Principle
The most common format for this compound ELISA kits is the sandwich ELISA. In this assay, a microplate is pre-coated with a monoclonal antibody specific for FPB. When serum samples, standards, or controls are added to the wells, the FPB present in the sample binds to the immobilized antibody. After a washing step to remove unbound substances, a biotin-conjugated polyclonal antibody specific for FPB is added, which binds to the captured FPB, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody. Following another wash step, a substrate solution is introduced, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to the amount of FPB in the sample. The reaction is stopped by the addition of an acid, and the optical density (OD) is measured at a specific wavelength (typically 450 nm). The concentration of FPB in the samples is then determined by interpolating from a standard curve generated from standards of known concentrations.[4]
Some kits may employ a competitive inhibition ELISA principle. In this format, a known amount of biotin-labeled FPB competes with the unlabeled FPB in the sample or standard for binding to the pre-coated antibody. The amount of bound biotin-labeled FPB is then detected and is inversely proportional to the concentration of FPB in the sample.[5]
Data Presentation
Quantitative data from validation experiments are crucial for assessing the performance of the this compound ELISA kit. The following tables summarize typical performance characteristics.
Table 1: Example of a Typical Standard Curve
This table presents illustrative data for a standard curve. The optical density (OD) values are representative and will vary between assays.
| FPB Concentration (ng/mL) | Optical Density (OD) at 450 nm |
| 10 | 2.150 |
| 5 | 1.625 |
| 2.5 | 1.050 |
| 1.25 | 0.600 |
| 0.625 | 0.325 |
| 0.312 | 0.180 |
| 0.156 | 0.110 |
| 0 (Blank) | 0.050 |
Table 2: Assay Performance Characteristics
This table outlines the typical performance metrics of a this compound ELISA kit.
| Parameter | Specification |
| Detection Range | 0.156 - 10 ng/mL[5] |
| Sensitivity | 0.094 ng/mL[5] |
| Intra-Assay Precision (CV%) | < 8%[3] |
| Inter-Assay Precision (CV%) | < 12%[3] |
Table 3: Spike and Recovery Analysis in Serum
Spike and recovery experiments are performed to assess the effect of the sample matrix on the detection of the analyte. A known amount of FPB is added (spiked) into a serum sample, and the recovery percentage is calculated. An acceptable recovery range is typically 80-120%.[6]
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Serum (n=5) | 2.5 | 2.35 | 94[5] |
| Serum (n=5) | 5.0 | 4.80 | 96[5] |
| Serum (n=5) | 7.5 | 7.20 | 96[5] |
| Average Recovery | 95.3 |
Table 4: Linearity of Dilution
To assess the linearity of the assay, serum samples containing high concentrations of FPB are serially diluted and the concentration of FPB is measured. The results should demonstrate a linear relationship between the dilution factor and the measured concentration.
| Sample | Dilution Factor | Expected Concentration (ng/mL) | Observed Concentration (ng/mL) | Recovery (%) |
| High FPB Serum | Neat | 8.0 | 8.0 | 100 |
| 1:2 | 4.0 | 3.9 | 97.5 | |
| 1:4 | 2.0 | 2.1 | 105 | |
| 1:8 | 1.0 | 0.95 | 95 |
Experimental Protocols
The following protocols provide a detailed methodology for the use of a this compound ELISA kit with serum samples.
Materials Required but Not Provided
-
Microplate reader with a 450 nm filter
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Absorbent paper
-
Vortex mixer
-
Tubes for standard and sample dilutions
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer: If provided as a concentrate, dilute with deionized or distilled water to the final working volume as indicated in the kit manual.
-
Standard Dilutions: Reconstitute the lyophilized FPB standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate the standard curve points as specified in the kit manual.
-
Biotin-conjugated Antibody and Streptavidin-HRP: If provided as concentrates, dilute with the appropriate diluent to the working concentration immediately before use.
Serum Sample Preparation
-
Collect whole blood using a serum separator tube.
-
Allow the blood to clot for 30 minutes to 2 hours at room temperature.[5][7]
-
Centrifuge the clotted blood at 1,000 x g for 10-20 minutes.[5][7]
-
Carefully aspirate the serum supernatant and transfer it to a clean tube.
-
It is recommended to assay the samples immediately. Alternatively, aliquots can be stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[5]
Assay Procedure
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
-
Add 100 µL of each standard, sample, and control into the appropriate wells of the pre-coated microplate.
-
Incubate the plate for 1-2 hours at 37°C, as specified by the kit manufacturer.
-
Aspirate the liquid from each well and wash the plate 2-3 times with 300 µL of wash buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add 100 µL of the diluted biotin-conjugated antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Repeat the wash step as described in step 4, performing a total of 5 washes.
-
Add 90 µL of the substrate solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark. Monitor the color development.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the optical density of each well at 450 nm within 10 minutes of adding the stop solution.
Calculation of Results
-
Subtract the average OD of the blank from the OD of all other wells.
-
Plot a standard curve with the concentration of the standards on the y-axis and the corresponding mean OD on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Determine the concentration of FPB in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the determined concentration by the dilution factor if the samples were diluted.
Visualizations
Signaling Pathway
Caption: Generation of this compound from Fibrinogen.
Experimental Workflow
Caption: this compound ELISA Experimental Workflow.
References
- 1. biomatik.com [biomatik.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. mybiosource.com [mybiosource.com]
- 4. mybiosource.com [mybiosource.com]
- 5. assaygenie.com [assaygenie.com]
- 6. woongbee.com [woongbee.com]
- 7. KSB237Hu11 | ELISA Kit DIY Materials for Fibrinopeptide A (FPA) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
Application Notes and Protocols for Radioimmunoassay (RIA) Detection of Human Fibrinopeptide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a comprehensive protocol for the quantitative determination of human Fibrinopeptide B (FPB) in plasma samples using a competitive radioimmunoassay (RIA). This assay is a valuable tool for studying coagulation, thrombosis, and the efficacy of anticoagulant and thrombolytic drugs.
Introduction
This compound (FPB) is a 14-amino acid peptide released from the N-terminus of the Bβ chain of fibrinogen by the enzymatic action of thrombin during the conversion of fibrinogen to fibrin (B1330869).[1] The measurement of FPB in plasma serves as a sensitive marker of in vivo thrombin activity and the rate of fibrin formation.[1] Elevated levels of FPB are associated with thrombotic events, making its quantification crucial in the research and development of antithrombotic therapies. This document outlines the principles of the FPB radioimmunoassay, a detailed experimental protocol, and expected performance characteristics.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled FPB (tracer) competes with the unlabeled FPB present in a sample or standard for a limited number of binding sites on a specific anti-FPB antibody. As the concentration of unlabeled FPB in the sample increases, the amount of radiolabeled FPB that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. The concentration of FPB in the unknown sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of unlabeled FPB.[1]
References
Application Note: High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis of Fibrinopeptide B Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of fibrinogen to fibrin (B1330869) by the enzyme thrombin is a critical step in the blood coagulation cascade. This process involves the enzymatic cleavage of Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB) from the N-terminal ends of the Aα and Bβ chains of fibrinogen, respectively.[1] The release of these fibrinopeptides initiates the polymerization of fibrin monomers, leading to the formation of a stable fibrin clot. The kinetics of FPA and FPB release are of significant interest in thrombosis research and for the development of anticoagulant therapies, as they provide insights into the regulation of coagulation and the mechanism of action of various inhibitors.[2]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of fibrinopeptides released during fibrinogen cleavage.[2][3] This method offers high resolution and sensitivity, allowing for the precise measurement of FPA and FPB concentrations over time. This application note provides detailed protocols for the HPLC analysis of FPB release kinetics, guidance on data presentation, and visual representations of the underlying biochemical pathway and experimental workflow.
Signaling Pathway: Thrombin-Mediated Fibrinogen Cleavage
The enzymatic cascade leading to the release of this compound is initiated by the action of thrombin on fibrinogen. Thrombin, a serine protease, specifically hydrolyzes the Arg-Gly peptide bonds in the Aα and Bβ chains of fibrinogen. This process first releases Fibrinopeptide A, followed by the release of this compound, which is a key step in the formation of the fibrin clot.
Caption: Thrombin-catalyzed cleavage of fibrinogen to release Fibrinopeptides A and B.
Experimental Workflow for HPLC Analysis
The kinetic analysis of this compound release by HPLC involves a series of steps from sample preparation to data analysis. The following diagram outlines a typical experimental workflow.
Caption: General experimental workflow for the kinetic analysis of FPB release by HPLC.
Experimental Protocols
Materials and Reagents
-
Purified human fibrinogen
-
Human α-thrombin
-
Tris-buffered saline (TBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
This compound standard
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Protocol 1: this compound Release Assay
This protocol describes the enzymatic reaction to generate this compound.
-
Prepare a fibrinogen solution: Dissolve purified human fibrinogen in TBS to a final concentration of 1-3 mg/mL.[4]
-
Prepare a thrombin solution: Dilute human α-thrombin in TBS to a working concentration (e.g., 0.1-2.5 U/mL). The optimal concentration may need to be determined empirically.[4][5]
-
Initiate the reaction: Add the thrombin solution to the fibrinogen solution to start the enzymatic cleavage. The reaction is typically carried out at 37°C.
-
Collect time points: At various time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction: Immediately stop the reaction by either adding an equal volume of 0.6 M acetic acid or by boiling the sample for 5 minutes.[3] Boiling is a common method to denature and precipitate larger proteins.[3]
-
Sample clarification: Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated fibrin and other proteins.[4]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[3][5]
-
Storage: Samples can be stored at -20°C until HPLC analysis.[4][5]
Protocol 2: HPLC Analysis
This protocol outlines the conditions for separating and quantifying this compound using reverse-phase HPLC.
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., Spherisorb ODS-2, 3 µm particle size, 4.6 x 100 mm) is commonly used.[6]
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Elution: Fibrinopeptides can be separated using either an isocratic or a gradient elution method.
-
Isocratic Method: A constant mixture of mobile phases (e.g., 22% Mobile Phase B) can be used for rapid analysis.[6]
-
Gradient Method: A linear gradient from a low to a high percentage of Mobile Phase B is often employed for better resolution of different fibrinopeptide forms. For example, a gradient of 10-40% Mobile Phase B over 30 minutes.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the column effluent at a wavelength of 210 nm, which is optimal for peptide bond absorption.[2]
-
Injection Volume: Inject 20-100 µL of the filtered supernatant.
-
Standard Curve: Prepare a series of dilutions of a known concentration of this compound standard in the initial mobile phase composition. Inject these standards to generate a standard curve of peak area versus concentration. This curve will be used for the quantification of FPB in the experimental samples.
Data Presentation
Quantitative data from the HPLC analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 Reverse-Phase (e.g., Spherisorb ODS-2, 3 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Elution Profile | Isocratic (22% B) or Linear Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 50 µL |
Table 2: this compound Release Kinetics
| Time (minutes) | Peak Area (arbitrary units) | FPB Concentration (pmol/mL) |
| 0 | 0 | 0 |
| 1 | Example Value | Calculated Value |
| 2 | Example Value | Calculated Value |
| 5 | Example Value | Calculated Value |
| 10 | Example Value | Calculated Value |
| 20 | Example Value | Calculated Value |
| 30 | Example Value | Calculated Value |
| 60 | Example Value | Calculated Value |
Note: The concentration of this compound is determined from the peak area using the standard curve.
Conclusion
The HPLC-based method described in this application note provides a reliable and quantitative approach for studying the kinetics of this compound release. The detailed protocols and workflow diagrams offer a comprehensive guide for researchers in the fields of hematology, biochemistry, and drug development. Accurate measurement of FPB release kinetics is crucial for understanding the mechanisms of blood coagulation and for the evaluation of novel antithrombotic agents. The use of structured data presentation and clear visualizations will aid in the effective communication and interpretation of experimental findings.
References
- 1. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
[Glu1]-Fibrinopeptide B: Application Notes and Protocols for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Glu1]-Fibrinopeptide B is a well-characterized peptide standard widely employed in mass spectrometry applications to ensure instrument performance and data quality.[1][2] Derived from the N-terminal of the fibrinogen β chain, this 14-amino acid peptide is utilized for calibration, tuning, and system suitability testing in both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometers.[3][4] Its chemical stability and known fragmentation pattern make it an ideal candidate for assessing mass accuracy, sensitivity, and resolution.[5] This document provides detailed application notes and protocols for the effective use of [Glu1]-Fibrinopeptide B as a mass spectrometry standard.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of [Glu1]-Fibrinopeptide B is essential for its proper application. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | EGVNDNEEGFFSAR | [3][4] |
| Molecular Weight (Monoisotopic) | 1569.65 Da | [3][4] |
| Molecular Weight (Average) | 1570.6 Da | [6] |
| Commonly Observed Ions (Acidic Conditions) | [M+H]⁺: 1570.6 m/z, [M+2H]²⁺: 785.8 m/z | [3][4] |
| Purity | Typically ≥90% - ≥95% (HPLC) | [6][7] |
Applications in Mass Spectrometry
[Glu1]-Fibrinopeptide B serves as a versatile standard for a range of applications in mass spectrometry, including:
-
Instrument Calibration: It is used for both external and internal calibration to ensure high mass accuracy.[7]
-
System Suitability Testing: Routine analysis of [Glu1]-Fibrinopeptide B can be used to monitor the performance of the mass spectrometer and liquid chromatography systems over time.[8][9]
-
Sensitivity Assessment: The peptide is employed to evaluate the sensitivity of the mass spectrometer in both MS and MS/MS modes.[5]
-
Lock Mass Correction: In high-resolution mass spectrometry, [Glu1]-Fibrinopeptide B can be used as a lock mass to correct for mass drift during data acquisition.[7][8]
-
Method Development and Validation: It can be used as a quality control standard during the development and validation of quantitative proteomic assays.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of [Glu1]-Fibrinopeptide B as a mass spectrometry standard.
Protocol 1: Stock Solution Preparation
Objective: To prepare a concentrated stock solution of [Glu1]-Fibrinopeptide B.
Materials:
-
[Glu1]-Fibrinopeptide B, lyophilized powder (e.g., 0.1 mg)[5][8][9]
-
Standard Diluent: 0.1% Formic Acid in 30% Acetonitrile/70% LC-MS grade water[5]
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Bring the lyophilized [Glu1]-Fibrinopeptide B vial to room temperature.
-
Add the appropriate volume of Standard Diluent to the vial to achieve a desired concentration (e.g., to a 0.1 mg vial, add 1.2 mL of diluent for a stock solution).[5]
-
Recap the vial and vortex for at least 2 minutes to ensure complete dissolution.[5]
-
Centrifuge the vial for 10 seconds to bring the solution to the bottom of the tube.[5]
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.[5]
-
Store the stock solution and unused aliquots at -20°C or lower.[4][8] The shelf life of the reconstituted peptide is typically up to one week when stored at -20°C.[8]
Protocol 2: Working Solution Preparation for Instrument Calibration
Objective: To prepare a dilute working solution of [Glu1]-Fibrinopeptide B for instrument calibration.
Materials:
-
[Glu1]-Fibrinopeptide B stock solution (from Protocol 1)
-
Standard Diluent: 0.1% Formic Acid in Acetonitrile/Water (e.g., 10:90 v/v)[10]
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Thaw an aliquot of the [Glu1]-Fibrinopeptide B stock solution.
-
Dilute the stock solution with the Standard Diluent to achieve the desired final concentration. For example, a final concentration of 100 fmol/µL is commonly used for instrument calibration.[10]
-
Vortex the working solution for at least 30 seconds.[5]
-
The working solution is now ready for direct infusion or injection into the mass spectrometer.
Protocol 3: Mass Spectrometer Calibration and Performance Evaluation
Objective: To calibrate the mass spectrometer and evaluate its performance using the [Glu1]-Fibrinopeptide B working solution.
Materials:
-
[Glu1]-Fibrinopeptide B working solution (from Protocol 2)
-
Mass Spectrometer (e.g., QTOF, Orbitrap, MALDI-TOF)
-
Infusion pump or LC system
Procedure:
-
Instrument Setup: Operate the mass spectrometer in positive ion mode.[10]
-
Infusion/Injection: Infuse the [Glu1]-Fibrinopeptide B working solution at a constant flow rate (e.g., 1 µL/min) or inject a defined volume into the LC-MS system.[10]
-
MS Mode Evaluation: Acquire mass spectra in full scan MS mode. Verify the presence and mass accuracy of the singly and doubly charged ions ([M+H]⁺ at m/z 785.84 and [M+2H]²⁺).[10] The instrument resolution for the parent ion should be evaluated.[10]
-
MS/MS Mode Evaluation: Select the precursor ion (e.g., m/z 785.8) for fragmentation.[10] Acquire MS/MS spectra and evaluate the intensity and distribution of fragment ions.[5] The collision energy may need to be optimized (e.g., set to 35 V as a starting point).[10]
-
Data Analysis: Process the acquired data using the instrument's software.[10] Verify the mass accuracy, resolution, and sensitivity against the manufacturer's specifications.
Visualizations
Experimental Workflow for Mass Spectrometer Calibration
Caption: Workflow for preparing and using [Glu1]-Fibrinopeptide B for mass spectrometer calibration.
Logical Relationship of a Standard in Quality Control
References
- 1. [Glu1]-Fibrinopeptide B - 1 mg [anaspec.com]
- 2. Fibrinopeptide B [Glu1], (human) - Echelon Biosciences [echelon-inc.com]
- 3. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. eurogentec.com [eurogentec.com]
- 7. [Glu1]-纤维蛋白肽B 人 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 9. Waters Corp [Glu1]-Fibrinopeptide B Standard, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. SILAM for quantitative proteomics of liver Akt1/PKBα after burn injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Preparing [Glu1]-Fibrinopeptide B Standards for LC/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction [Glu1]-Fibrinopeptide B is a peptide standard commonly used for the calibration, tuning, and sensitivity testing of electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometers.[1][2] Its well-defined amino acid sequence (EGVNDNEEGFFSAR) and monoisotopic mass of 1569.65 Da make it an ideal reference compound for ensuring instrument performance in proteomics and bioanalytical workflows.[1][2] Under typical acidic mobile phase conditions, it readily forms +1 (m/z 1570.6) and +2 (m/z 785.8) ions, making it suitable for a wide range of mass analyzers.[1][2] This document provides a detailed protocol for the preparation of [Glu1]-Fibrinopeptide B stock solutions and a subsequent dilution series for creating calibration standards (CS) and quality control (QC) samples for LC/MS analysis.
Quantitative Data Summary
Accurate preparation begins with understanding the fundamental properties of the standard and recommended handling conditions.
Table 1: Physicochemical Properties of [Glu1]-Fibrinopeptide B
| Property | Value | Source |
| Amino Acid Sequence | EGVNDNEEGFFSAR | [1][2] |
| Monoisotopic Mass | 1569.65 Da | [1][2] |
| Common Adducts (Acidic) | [M+H]⁺, [M+2H]²⁺ | [1][2] |
| m/z for [M+H]⁺ | 1570.6 | [1][2] |
| m/z for [M+2H]²⁺ | 785.8 | [1][2] |
Table 2: Recommended Storage and Stability
| State | Storage Temperature | Shelf Life | Source |
| Lyophilized Powder | -20°C to -80°C | ≥ 12-24 months | [2] |
| Reconstituted Stock Solution | -20°C (aliquots) | Up to 1 month | [3] |
| Reconstituted Stock Solution | -80°C (aliquots) | Up to 3 months | [2] |
| Final (Working) Solutions | 4°C | Up to 3 days | [3] |
Note: Repeated freeze-thaw cycles should be avoided as they can degrade the peptide standard.[3] It is critical to aliquot the stock solution into single-use volumes.
Experimental Protocols
This section details the step-by-step methodology for preparing [Glu1]-Fibrinopeptide B standards.
Materials and Equipment
-
[Glu1]-Fibrinopeptide B, lyophilized (e.g., 0.1 mg)
-
Acetonitrile (B52724) (ACN), LC/MS grade
-
Formic Acid (FA), LC/MS grade
-
Ultrapure Water (e.g., Milli-Q)
-
Calibrated precision pipettes
-
Low-binding microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol 1: Preparation of Primary Stock Solution
This protocol describes the reconstitution of the lyophilized peptide to create a concentrated primary stock solution.
1. Prepare the Standard Diluent:
-
Prepare a solution of 0.1% Formic Acid in 30% Acetonitrile/70% Water. This is a common and effective solvent for Fibrinopeptide B.[3]
-
For alternative solubility, try dissolving first in water. If issues persist, a small amount of an organic solvent like acetonitrile or methanol (B129727) can be used. For highly hydrophobic peptides, dissolving in a minimal volume of DMSO before diluting with the aqueous solution is an option.[4]
2. Reconstitute the Peptide:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
To a vial containing 0.1 mg of [Glu1]-Fibrinopeptide B, add 1200 µL of the Standard Diluent.[3] This will yield a stock concentration of approximately 83.3 µg/mL (or ~53 µM).
3. Ensure Complete Dissolution:
-
Cap the vial securely and vortex for at least 2 minutes.[3]
-
Centrifuge the vial briefly (e.g., 10-30 seconds) in a microcentrifuge to bring the entire solution to the bottom of the tube.[3]
-
Repeat the vortex and centrifuge steps to ensure the peptide is fully dissolved.[3]
4. Aliquot and Store:
-
Dispense the stock solution into single-use, low-binding microcentrifuge tubes (e.g., 50 µL aliquots).[3]
-
Immediately freeze the unused aliquots at ≤ -20°C for short-term storage or -80°C for long-term stability.[2][3]
Protocol 2: Preparation of Calibration Standards and QCs
This protocol describes the serial dilution of the primary stock solution to generate a set of calibration standards and quality control samples. The concentration range should be selected to bracket the expected analyte concentration in the study samples.
1. Thaw Stock Solution:
-
Retrieve a single aliquot of the primary stock solution from the freezer and allow it to thaw completely at room temperature.
2. Perform Serial Dilutions:
-
Prepare a series of dilutions using the Standard Diluent. An example dilution scheme to create standards for instrument setup or a calibration curve is provided in Table 3.
-
For each dilution step, ensure thorough mixing by vortexing.
Table 3: Example Dilution Scheme for Calibration Curve
| Standard Level | Concentration (ng/mL) | Volume of Higher Standard | Diluent Volume |
| Stock | 83,300 | - | - |
| CS 7 | 1000 | 12 µL of Stock | 988 µL |
| CS 6 | 500 | 500 µL of CS 7 | 500 µL |
| CS 5 | 250 | 500 µL of CS 6 | 500 µL |
| CS 4 | 100 | 400 µL of CS 5 | 600 µL |
| CS 3 | 50 | 500 µL of CS 4 | 500 µL |
| CS 2 | 25 | 500 µL of CS 3 | 500 µL |
| CS 1 | 10 | 400 µL of CS 2 | 600 µL |
Note: This table is an example. The final concentrations should be adapted to the specific sensitivity of the mass spectrometer and the requirements of the assay. For bioanalytical methods, standards are typically spiked into the relevant biological matrix (e.g., plasma).[5]
3. Store Final Solutions:
-
If not used immediately, final solutions can be stored at 4°C for up to 3 days.[3] Do not freeze diluted final solutions.[3]
Workflow and Logic Diagrams
Visual representations of the protocol and standard hierarchy can aid in training and ensuring procedural consistency.
References
Fibrinopeptide B Assay for Monitoring Anticoagulant Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) is a small peptide released from the N-terminal end of the β-chain of fibrinogen by the enzymatic action of thrombin.[1][2] This cleavage is a critical step in the coagulation cascade, leading to the formation of fibrin (B1330869) monomers that polymerize to form a stable blood clot. As the generation of FPB is directly proportional to thrombin activity, its measurement in plasma serves as a sensitive and specific biomarker for in vivo fibrin formation and the overall state of coagulation.[3]
Anticoagulant drugs, such as heparin and direct thrombin inhibitors (DTIs), exert their therapeutic effect by inhibiting thrombin activity.[4] Consequently, monitoring the levels of FPB in patients undergoing anticoagulant therapy can provide a direct assessment of the drug's efficacy in suppressing thrombin generation. A decrease in FPB levels indicates effective anticoagulation, while elevated levels may suggest insufficient drug dosage or the presence of a prothrombotic state.[1][5] These application notes provide a comprehensive overview and detailed protocols for the utilization of the this compound assay in the monitoring of anticoagulant therapy.
Principle of the this compound Assay
The quantification of this compound in plasma is typically achieved through immunoassay techniques, most commonly the Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
ELISA: The sandwich ELISA format is a widely used method. In this assay, a microplate is coated with a monoclonal antibody specific for FPB. When the patient's plasma sample is added to the wells, the FPB present binds to the immobilized antibody. After a washing step to remove unbound substances, a second, enzyme-conjugated polyclonal antibody that also recognizes FPB is added, forming a "sandwich" complex. A substrate for the enzyme is then added, resulting in a color change that is proportional to the amount of FPB in the sample. The concentration of FPB is determined by comparing the optical density of the sample to a standard curve generated with known concentrations of FPB.[5] Another common format is the competitive inhibition ELISA.
Radioimmunoassay (RIA): This technique involves the competition between unlabeled FPB in the patient's sample and a known amount of radiolabeled FPB for binding to a limited amount of anti-FPB antibody. After incubation, the antibody-bound FPB is separated from the free FPB, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled FPB in the sample.[6]
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the expected this compound levels in various clinical scenarios, including during anticoagulant therapy. It is important to note that specific reference ranges may vary between laboratories and assay kits.
| Clinical Scenario | Patient Population | Anticoagulant Therapy | Typical Activated Partial Thromboplastin Time (aPTT) | Expected this compound (FPB) Levels (pmol/mL) | Interpretation |
| Normal Hemostasis | Healthy Adults | None | 25-35 seconds | < 1.0 | Normal thrombin activity. |
| Venous Thromboembolism (VTE) - Pre-treatment | Patients with acute DVT or PE | None | Normal | > 5.0 | Elevated thrombin activity due to active thrombosis. |
| Heparin Therapy - Therapeutic Range | Patients with VTE | Unfractionated Heparin | 60-80 seconds (1.5-2.5 times baseline)[7] | 1.0 - 2.5 | Effective suppression of thrombin activity. |
| Heparin Therapy - Sub-therapeutic | Patients with VTE | Unfractionated Heparin | < 60 seconds | > 2.5 | Insufficient anticoagulation, ongoing thrombin activity. |
| Direct Thrombin Inhibitor (DTI) Therapy - Therapeutic Range | Patients with Atrial Fibrillation or VTE | e.g., Dabigatran, Argatroban | Prolonged (assay dependent) | < 1.5 | Effective direct inhibition of thrombin. |
| Direct Thrombin Inhibitor (DTI) Therapy - Sub-therapeutic | Patients with Atrial Fibrillation or VTE | e.g., Dabigatran, Argatroban | Minimally prolonged | > 2.0 | Insufficient thrombin inhibition. |
Experimental Protocols
This compound ELISA Protocol (Sandwich ELISA)
This protocol provides a general procedure for a sandwich ELISA. It is essential to refer to the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution)
-
Patient plasma samples (collected in EDTA or heparin tubes)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Sample Preparation:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant and transfer it to a clean microcentrifuge tube.
-
If not assayed immediately, store the plasma samples in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required working solutions of standards and detection antibody according to the kit manufacturer's instructions.
-
Add 100 µL of each standard, control, and patient plasma sample to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of wash buffer per well.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Repeat the aspiration and wash step as described in step 5.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the aspiration and wash step five times.
-
Add 90 µL of substrate solution to each well and incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
-
Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of this compound in the patient samples by interpolating their mean absorbance values from the standard curve.
This compound Radioimmunoassay (RIA) Protocol
This protocol outlines the general steps for a competitive RIA. It is crucial to follow all institutional safety guidelines for handling radioactive materials.
Materials:
-
This compound RIA Kit (containing anti-FPB antibody, ¹²⁵I-labeled FPB tracer, standards, and separation reagent)
-
Patient plasma samples (prepared as for ELISA)
-
Gamma counter
-
Centrifuge
Assay Procedure:
-
Set up labeled tubes for standards, controls, and patient samples.
-
Pipette the specified volume of standards, controls, and patient plasma into the corresponding tubes.
-
Add the anti-FPB antibody solution to all tubes except the "total counts" tube.
-
Vortex all tubes gently and incubate for the time and temperature specified in the kit protocol (e.g., 16-24 hours at 4°C).
-
Add the ¹²⁵I-labeled FPB tracer to all tubes.
-
Vortex gently and incubate for a second period as specified (e.g., 16-24 hours at 4°C).
-
Add the separation reagent (e.g., charcoal suspension or a second antibody) to all tubes except the "total counts" tube to precipitate the antibody-bound fraction.
-
Vortex and incubate for the specified time (e.g., 90 minutes at room temperature).
-
Centrifuge all tubes (except "total counts") at the recommended speed and duration to pellet the precipitate.
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
-
The concentration of FPB in the samples is inversely proportional to the counts per minute (CPM) and is calculated by comparing the sample CPM to the standard curve.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. Factors affecting fibrinopeptide-A levels in patients with venous thromboembolism during anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Argatroban anticoagulation in patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Thrombin Inhibitors | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 5. Elevated fibrinopeptide A and B levels during thrombolytic therapy: real or artefactual? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Features of Pharmacodynamics of the Anticoagulant Dabigatran in Secondary Thrombophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Application of Fibrinopeptide B as a Biomarker for Thrombotic Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombotic disorders, characterized by the formation of blood clots that obstruct blood flow, are a major cause of morbidity and mortality worldwide. Early and accurate diagnosis is crucial for effective management and prevention of severe complications such as deep vein thrombosis (DVT), pulmonary embolism (PE), and disseminated intravascular coagulation (DIC). Fibrinopeptide B (FPB), a small peptide released during the conversion of fibrinogen to fibrin (B1330869) by thrombin, has emerged as a promising biomarker for detecting and monitoring thrombotic activity.[1][2] This document provides detailed application notes and protocols for the use of FPB as a biomarker in research and drug development settings.
Biological Role and Clinical Significance of this compound
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. A key step in this process is the conversion of soluble fibrinogen into insoluble fibrin monomers by the enzyme thrombin.[3][4] Thrombin cleaves two pairs of small peptides from the N-terminal ends of the fibrinogen molecule: fibrinopeptide A (FPA) and this compound (FPB).[5]
The release of FPA initiates the polymerization of fibrin monomers into protofibrils. The subsequent, slower release of FPB is critical for the lateral aggregation of these protofibrils, a process that significantly increases the thickness and stability of the fibrin fibers, thereby strengthening the clot.[1][6] Because the generation of FPB is directly proportional to thrombin activity and fibrin formation, its concentration in biological fluids can serve as a sensitive indicator of ongoing thrombosis.[7] Elevated levels of FPB have been associated with various thrombotic conditions, making it a valuable tool for diagnostic and prognostic purposes.[8][9]
Data Presentation: this compound Levels in Thrombotic Disorders
The following tables summarize quantitative data from studies evaluating FPB levels in patients with thrombotic disorders.
| Thrombotic Disorder | Patient Group | Sample Type | FPB Concentration (mean ± SD) | Assay Method | Reference |
| Deep Vein Thrombosis (DVT) / Pulmonary Embolism (PE) | DVT/PE Positive | Urine | 78.4 ± 35.2 ng/mL | Immunoassay | [8] |
| DVT/PE Negative | Urine | 2.7 ± 1.9 ng/mL | Immunoassay | [8] | |
| Healthy Controls | Urine | 2.2 ± 0.4 ng/mL | Immunoassay | [8] | |
| Pulmonary Embolism (PE) | PE Positive (Survivors) at day 2 | Plasma | Significantly lower than non-survivors | Not specified | [9] |
| PE Positive (Non-survivors) at day 2 | Plasma | Significantly higher than survivors | Not specified | [9] | |
| PE Positive (Survivors) at day 6 | Plasma | Significantly lower than non-survivors | Not specified | [9] | |
| PE Positive (Non-survivors) at day 6 | Plasma | Significantly higher than survivors | Not specified | [9] |
Note: Limited quantitative data for this compound levels in Disseminated Intravascular Coagulation (DIC) is available in the reviewed literature. DIC is a complex condition where various other markers like D-dimer, fibrin degradation products (FDPs), and platelet counts are more commonly used for diagnosis and monitoring.[2][6]
Experimental Protocols
Protocol 1: Measurement of this compound in Plasma by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for the quantitative determination of FPB in human plasma using a sandwich ELISA kit.
1. Principle: This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for FPB. Standards and samples are pipetted into the wells, and any FPB present is bound by the immobilized antibody. After washing away any unbound substances, a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for FPB is added to the wells to "sandwich" the FPB. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of FPB bound in the initial step. The color development is stopped, and the intensity of the color is measured.
2. Materials:
-
ELISA kit for Human this compound (containing pre-coated microplate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Phosphate Buffered Saline (PBS)
-
Tubes for sample and standard dilution
-
Automated microplate washer (optional)
3. Sample Collection and Preparation:
-
Collect whole blood into a collection tube containing an anticoagulant such as EDTA or heparin.
-
Centrifuge the blood sample at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant and transfer it to a clean tube.
-
If not assayed immediately, store the plasma samples in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Before use, thaw the samples completely and mix gently. If necessary, centrifuge to remove any precipitates.
-
Samples may require dilution with the provided assay diluent. A preliminary experiment may be necessary to determine the optimal dilution factor.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare all required reagents and working standards as directed in the kit manual.
-
Add 100 µL of standard or sample to each well. It is recommended to run all standards and samples in duplicate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).
-
Aspirate each well and wash, repeating the process for a total of four washes. Wash by filling each well with Wash Buffer (~400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 100 µL of the working solution of Detection Antibody to each well.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).
-
Repeat the aspiration/wash step as in step 5.
-
Add 100 µL of Substrate Solution to each well.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 15 minutes at 37°C). Protect from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
5. Calculation of Results:
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph.
-
Determine the concentration of FPB in the samples by interpolating from the standard curve.
-
If samples were diluted, multiply the interpolated value by the dilution factor to calculate the final concentration.
Protocol 2: Measurement of this compound in Urine by Mass Spectrometry (MS)
This protocol outlines a general workflow for the analysis of FPB in urine samples using liquid chromatography-mass spectrometry (LC-MS).
1. Principle: Urine samples are processed to enrich for peptides and remove interfering substances. The prepared samples are then subjected to liquid chromatography to separate the peptides based on their physicochemical properties. The separated peptides are introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). FPB can be identified and quantified based on its specific m/z and fragmentation pattern.
2. Materials:
-
Urine collection containers
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol, acetonitrile (B52724), water, trifluoroacetic acid)
-
Lyophilizer or vacuum concentrator
-
LC-MS system (e.g., HPLC or UPLC coupled to a tandem mass spectrometer)
-
FPB standard for calibration and quality control
3. Sample Collection and Preparation:
-
Collect mid-stream urine samples in sterile containers.
-
Centrifuge the urine at 2,000 x g for 20 minutes at 4°C to remove cells and debris.
-
Store the supernatant at -80°C until analysis.
-
Thaw urine samples on ice.
-
Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.
-
Condition the SPE cartridge with methanol, followed by equilibration with an aqueous solution containing a low concentration of organic solvent and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in water).
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution containing a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).
-
-
Dry the eluted peptides using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
4. LC-MS Analysis:
-
Set up the LC-MS system with an appropriate column (e.g., a C18 reversed-phase column) and mobile phases.
-
Develop a gradient elution method to separate the peptides.
-
Configure the mass spectrometer to acquire data in a data-dependent or targeted manner.
-
For discovery proteomics, a data-dependent acquisition (DDA) method can be used to identify a broad range of peptides.
-
For targeted quantification, a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method can be developed using the specific precursor and fragment ion masses of FPB.
-
-
Inject the prepared sample and acquire the data.
-
Include injections of the FPB standard to generate a calibration curve for quantification and quality control samples to monitor instrument performance.
5. Data Analysis:
-
Process the raw LC-MS data using appropriate software.
-
Identify FPB based on its accurate mass and fragmentation spectrum (MS/MS).
-
Quantify the abundance of FPB by integrating the peak area of its corresponding ion chromatogram.
-
Use the calibration curve generated from the FPB standard to determine the concentration of FPB in the urine samples.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. Disseminated Intravascular Coagulation (DIC) Workup: Approach Considerations, Laboratory Studies, DIC Scoring Systems [emedicine.medscape.com]
- 3. Fibrin detected in plasma of patients with disseminated intravascular coagulation by fibrin-specific antibodies consists primarily of high molecular weight factor XIIIa-crosslinked and plasmin-modified complexes partially containing fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sepsis-Induced Coagulopathy: An Update on Pathophysiology, Biomarkers, and Current Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Diagnostic efficacy of the D-dimer assay in disseminated intravascular coagulation (DIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Disseminated Intravascular Coagulation (DIC) & Hyperfibrinolysis - EMCrit Project [emcrit.org]
- 8. Sepsis-Induced Coagulopathy: A Comprehensive Narrative Review of Pathophysiology, Clinical Presentation, Diagnosis, and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fibrinopeptide B Quantification in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) is a small peptide cleaved from the Bβ chain of fibrinogen by the action of thrombin during the conversion of fibrinogen to fibrin.[1] Beyond its role in hemostasis, FPB is increasingly recognized as a bioactive peptide with significant roles in inflammation and tissue repair. Specifically, FPB has been identified as a potent chemoattractant for immune cells such as neutrophils and macrophages, as well as for fibroblasts, suggesting its involvement in wound healing and various inflammatory diseases.[2] The quantification of FPB in tissue homogenates can, therefore, provide valuable insights into the local inflammatory and thrombotic state within specific tissues, making it a crucial area of investigation for drug development and disease pathology research.
This document provides detailed protocols for the quantification of this compound in tissue homogenates using both Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
Experimental Workflow
The general workflow for the quantification of this compound from tissue samples is outlined below.
References
Application Note: High-Accuracy Peptide Purity Determination by Gas Chromatography-Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purity of synthetic peptides is a critical quality attribute in drug development, proteomics research, and various biomedical applications. Ensuring the accurate quantification of a peptide, free from impurities and synthesis side-products, is paramount for reliable experimental outcomes and therapeutic efficacy. Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) has emerged as a powerful and reliable analytical technique for the definitive determination of peptide purity.
This application note provides a detailed protocol for the assessment of peptide purity using a GC-IDMS-based amino acid analysis approach. This method involves the complete hydrolysis of the peptide into its constituent amino acids, followed by derivatization to enhance volatility for GC separation. By spiking a known amount of a stable isotope-labeled internal standard for each amino acid, precise and accurate quantification can be achieved.
Principle of the Method
The fundamental principle of this method lies in the stoichiometric relationship between the peptide and its constituent amino acids. The peptide is first hydrolyzed to break the peptide bonds and release the individual amino acids. A known quantity of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of each amino acid is added to the sample before hydrolysis. These labeled amino acids serve as internal standards.
Following hydrolysis, the amino acids are chemically derivatized to increase their volatility and thermal stability, making them amenable to gas chromatography. The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the individual derivatized amino acids. The mass spectrometer detects and quantifies both the native (from the peptide) and the isotope-labeled amino acids.
Because the native and labeled amino acids of the same type are chemically identical, they co-elute from the GC column and experience the same ionization efficiency in the mass spectrometer. The purity of the original peptide is then calculated from the measured ratios of the native to the labeled amino acids.
Experimental Protocols
This section details the key experimental procedures for determining peptide purity by GC-IDMS.
Peptide Hydrolysis
Objective: To completely break down the peptide into its individual amino acid components.
Materials:
-
Peptide sample
-
6 M Hydrochloric acid (HCl)
-
Stable isotope-labeled amino acid internal standard mixture
-
Vacuum hydrolysis tubes
-
Heating block or oven
-
Nitrogen gas supply
-
Vacuum pump
Protocol:
-
Accurately weigh the peptide sample and transfer it to a vacuum hydrolysis tube.
-
Add a known amount of the stable isotope-labeled amino acid internal standard mixture to the tube.
-
Add 6 M HCl to the tube.
-
Freeze the sample in liquid nitrogen and evacuate the tube using a vacuum pump.
-
Seal the tube under vacuum.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, cool the tube to room temperature and carefully open it.
-
Dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.
Amino Acid Derivatization (Silylation)
Objective: To increase the volatility of the amino acids for GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylating reagent.
Materials:
-
Dried amino acid hydrolysate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (anhydrous)
-
Heating block
Protocol:
-
To the dried hydrolysate, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (+1% TMCS).
-
Seal the reaction vial tightly.
-
Heat the vial at 100°C for 2 hours in a heating block to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the derivatized amino acids.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column suitable for amino acid analysis (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
MS Parameters (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each native and isotope-labeled amino acid derivative.
Data Presentation
The purity of the peptide is determined by comparing the measured amount of each amino acid to the theoretical amount based on the peptide's sequence and initial weight.
Table 1: Example Purity Determination of [Glu¹]-Fibrinopeptide B
| Amino Acid | Theoretical Amount (nmol) | Measured Amount (nmol) | Purity based on Amino Acid (%) |
| Glutamic Acid | 10.0 | 9.8 | 98.0 |
| Glycine | 20.0 | 19.5 | 97.5 |
| Phenylalanine | 10.0 | 9.9 | 99.0 |
| Leucine | 10.0 | 9.7 | 97.0 |
| Valine | 10.0 | 9.8 | 98.0 |
| Overall Purity | 97.9 ± 0.8 % |
This data is illustrative and based on the principles of the method.
Table 2: Comparison of Peptide Purity by GC-IDMS and HPLC-IDMS
| Peptide | GC-IDMS Purity (g/g) | HPLC-IDMS Purity (g/g) | Repeatability (RSD, %) |
| [Glu¹]-Fibrinopeptide B | 0.755 ± 0.017[1] | 0.754 ± 0.012[1] | 2.2[1] |
| Synthetic Peptide A | 0.812 ± 0.021 | 0.809 ± 0.018 | 2.6 |
| Synthetic Peptide B | 0.925 ± 0.015 | 0.931 ± 0.011 | 1.6 |
Data for [Glu¹]-Fibrinopeptide B is from a comparative study between GC-IDIR and HPLC-IDMS, demonstrating the high accuracy of GC-based isotope dilution methods.[1] Data for Synthetic Peptides A and B are illustrative.
Visualization of the Experimental Workflow
Caption: Workflow for peptide purity analysis by GC-IDMS.
Conclusion
Gas Chromatography-Isotope Dilution Mass Spectrometry provides a highly accurate and precise method for the determination of peptide purity through amino acid analysis. The use of stable isotope-labeled internal standards minimizes analytical variability, leading to reliable and reproducible results. This detailed protocol offers a robust framework for researchers, scientists, and drug development professionals to implement this gold-standard technique for the quality control of synthetic peptides.
References
Application Notes and Protocols: Fibrinopeptide B in Studying In Vitro Fibrin Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrin (B1330869) clot formation is a critical step in hemostasis, the process that stops bleeding at the site of an injury. This process is initiated by the enzyme thrombin, which converts soluble fibrinogen into insoluble fibrin threads that form the structural framework of a blood clot.[1] During this conversion, thrombin cleaves two pairs of small peptides from the N-termini of the fibrinogen molecule: Fibrinopeptide A (FPA) from the Aα-chains and Fibrinopeptide B (FPB) from the Bβ-chains.[2][3] The release of these fibrinopeptides exposes polymerization sites on the resulting fibrin monomers, which then spontaneously assemble into a fibrin network.[2][4]
The release of FPA precedes that of FPB and is the primary initiator of fibrin polymerization, leading to the formation of protofibrils.[4][5] The subsequent, slower release of FPB is crucial for the lateral aggregation of these protofibrils into thicker fibrin fibers, which significantly enhances the stability and structural integrity of the clot.[4][5][6] Therefore, monitoring the release of this compound in vitro provides a valuable tool for studying the kinetics of fibrin formation, thrombin activity, and the overall architecture of the fibrin clot.[5][7]
Signaling Pathway of Fibrin Formation
The conversion of fibrinogen to a stable fibrin clot is a multi-step process orchestrated by thrombin and Factor XIIIa. The initial cleavage of fibrinopeptides is the rate-limiting step that triggers the spontaneous polymerization of fibrin monomers.
Applications of this compound Measurement in Vitro
Measuring the concentration of FPB released during in vitro experiments offers insights into several aspects of coagulation:
-
Kinetics of Fibrin Formation: The rate of FPB release directly reflects the speed of fibrin II formation, providing data on how different conditions or substances (e.g., anticoagulants) affect the clotting process.[7][8]
-
Thrombin Activity: The amount of FPB generated is proportional to the activity of thrombin in the sample, making it a sensitive marker for thrombin generation.[5]
-
Clot Structure and Stability: The release of FPB is linked to the lateral aggregation of protofibrils, which determines the thickness of fibrin fibers and the overall clot structure.[6] Alterations in FPB cleavage can indicate changes in clot architecture.
-
Dysfibrinogenemia Screening: Abnormal FPB release patterns, detectable by methods like HPLC, can help in the diagnosis of congenital fibrinogen disorders.[9]
Experimental Protocols
Several methods are available for the quantitative analysis of this compound. The choice of method depends on the required sensitivity, sample type, and available equipment.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for quantifying FPB in various biological samples, including plasma and cell culture supernatants.[10] The double-sandwich ELISA is a common format.
Principle: A microplate is pre-coated with a monoclonal antibody specific to human FPB. Samples and standards are added to the wells, and the FPB antigen binds to the immobilized antibody. A second, biotin-labeled polyclonal antibody that also recognizes FPB is added, forming a "sandwich". Avidin-peroxidase conjugate is then added, which binds to the biotin. Finally, a substrate solution (TMB) is introduced, and the peroxidase enzyme catalyzes a color change. The intensity of the color, measured spectrophotometrically, is proportional to the amount of FPB in the sample.[10]
Experimental Workflow (ELISA):
Detailed Protocol (Example):
-
Sample Preparation:
-
Plasma: Collect blood into a tube containing 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[11] Aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Cell Culture Supernatant: Centrifuge for 20 minutes at 1000 x g at 2-8°C to remove particulates.
-
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and working solutions of detection reagents according to the kit manufacturer's instructions. Do not prepare standards directly in the assay wells.[11]
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.[11]
-
Immediately add 50 µL of prepared Detection Reagent A to each well. Mix gently and incubate for 1 hour at 37°C.[11]
-
Aspirate the liquid from each well and wash 3 times with Wash Buffer.[11]
-
Add 100 µL of prepared Detection Reagent B to each well. Incubate for 30 minutes at 37°C.[11]
-
Aspirate and wash 5 times with Wash Buffer.[11]
-
Add 90 µL of Substrate Solution to each well. Incubate for 15-25 minutes at 37°C in the dark.[11]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm immediately.[11]
-
-
Data Analysis:
-
Create a standard curve by plotting the mean OD for each standard concentration versus the known concentration.
-
Use the standard curve to determine the FPB concentration in the unknown samples.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying fibrinopeptides. It allows for the simultaneous detection of FPA, FPB, and their degradation products in a single analysis.[12]
Principle: A sample containing fibrinopeptides is injected into an HPLC system. The peptides are separated on a reversed-phase column (e.g., C18) based on their hydrophobicity.[12] An isocratic or gradient elution with a mobile phase, typically containing acetonitrile (B52724) and trifluoroacetic acid, is used to resolve the different peptides.[13] The eluted peptides are detected by their UV absorbance at 210 nm.[12] The peak height or area is proportional to the concentration of the peptide.
References
- 1. Fibrin | Blood Clotting, Coagulation, Thrombin | Britannica [britannica.com]
- 2. Molecular mechanisms affecting fibrin structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrinogen Degradation Products [FDPs] [practical-haemostasis.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography: investigation of nine congenital fibrinogen abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Analysis of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Thrombin Activity Using Fibrinopeptide B Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a key enzyme in the coagulation cascade, playing a central role in hemostasis and thrombosis. Its primary function is the conversion of soluble fibrinogen to insoluble fibrin (B1330869), which forms the meshwork of a blood clot. This conversion is initiated by the enzymatic cleavage of Fibrinopeptides A (FPA) and B (FPB) from the N-terminal ends of the fibrinogen α and β chains, respectively.[1] The release of these fibrinopeptides, particularly Fibrinopeptide B, is a direct indicator of thrombin's proteolytic activity.[2]
This document provides detailed application notes and protocols for the quantitative measurement of thrombin activity by quantifying the release of this compound (FPB). This method offers a sensitive and specific means to assess thrombin activity in various research and drug development settings, including the screening of thrombin inhibitors and the study of coagulation disorders. The protocol described herein utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of FPB.
Signaling Pathway of Thrombin-Mediated this compound Release
Thrombin's interaction with fibrinogen is a critical step in the formation of a fibrin clot. The enzyme specifically recognizes and cleaves Arg-Gly bonds within the fibrinogen molecule. The initial cleavage releases Fibrinopeptide A, followed by the release of this compound, which exposes polymerization sites on the fibrin monomer, leading to clot formation.[3]
Experimental Protocols
This section details the methodology for measuring thrombin activity through the quantification of this compound release using a competitive ELISA.
Principle of the Assay
The assay is performed in two main stages. First, the sample containing thrombin is incubated with a known concentration of fibrinogen, leading to the enzymatic release of FPB. The reaction is then stopped, and the concentration of the released FPB is quantified using a competitive ELISA. In the competitive ELISA, a fixed amount of HRP-labeled FPB competes with the FPB in the sample or standard for a limited number of binding sites on a microplate coated with an anti-FPB antibody. The amount of HRP-labeled FPB bound to the antibody is inversely proportional to the concentration of FPB in the sample.
Materials and Reagents
-
Purified human thrombin (for standard curve)
-
Purified human fibrinogen
-
This compound (FPB) competitive ELISA kit (containing FPB standards, HRP-conjugated FPB, anti-FPB coated microplate, wash buffer, substrate, and stop solution)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Reaction Stop Solution: 0.5 M EDTA
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
The overall experimental workflow consists of the thrombin-fibrinogen reaction, followed by the quantification of the released this compound using a competitive ELISA.
Detailed Protocol
Part 1: Thrombin-Catalyzed this compound Release
-
Prepare Thrombin Standards and Samples:
-
Prepare a series of thrombin standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, and 2.0 NIH units/mL) in Reaction Buffer.
-
Prepare experimental samples containing unknown thrombin activity in the same buffer.
-
-
Reaction Setup:
-
Pipette 50 µL of each thrombin standard and sample into separate wells of a microcentrifuge tube or a 96-well plate.
-
Prepare a fibrinogen solution at a concentration of 2 mg/mL in pre-warmed (37°C) Reaction Buffer.
-
-
Initiate the Reaction:
-
To each tube/well containing the thrombin standard or sample, add 50 µL of the fibrinogen solution to initiate the reaction.
-
Mix gently and incubate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be optimized to ensure measurable FPB release without complete substrate depletion.
-
-
Stop the Reaction:
-
After the incubation period, stop the reaction by adding 10 µL of 0.5 M EDTA to each tube/well.
-
Centrifuge the tubes/plate at 2000 x g for 10 minutes to pellet any formed fibrin. The supernatant will contain the released FPB.
-
Part 2: Quantification of this compound by Competitive ELISA
-
Prepare FPB Standards and Samples:
-
Follow the this compound ELISA kit instructions to prepare a standard curve of FPB (e.g., 0, 1, 2.5, 5, 10, 25 ng/mL).
-
The supernatants collected from the thrombin reaction (Step 4 of Part 1) will be used as the samples for the ELISA. Dilute the supernatants if necessary to fall within the range of the FPB standard curve.
-
-
ELISA Procedure:
-
Add 50 µL of each FPB standard and diluted sample supernatant to the wells of the anti-FPB antibody-coated microplate.
-
Add 50 µL of HRP-conjugated FPB to each well.
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 1 hour at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well and incubate for the recommended time (e.g., 15-20 minutes at room temperature) in the dark.
-
Stop the color development by adding 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Presentation
This compound Standard Curve
The concentration of FPB in the reaction samples is determined by interpolation from a standard curve. The absorbance is inversely proportional to the concentration of FPB.
| FPB Concentration (ng/mL) | Absorbance at 450 nm (OD) |
| 0 | 1.850 |
| 1 | 1.520 |
| 2.5 | 1.150 |
| 5 | 0.830 |
| 10 | 0.550 |
| 25 | 0.280 |
Calculation of Thrombin Activity
-
Use the standard curve to determine the concentration of FPB (in ng/mL) released by each thrombin standard and unknown sample.
-
Create a new standard curve by plotting the known thrombin activity (in NIH units/mL) against the corresponding concentration of released FPB.
-
Determine the thrombin activity of the unknown samples by interpolating their measured FPB concentration on this new standard curve.
| Thrombin Activity (NIH units/mL) | Released FPB (ng/mL) |
| 0 | 0 |
| 0.1 | 2.1 |
| 0.25 | 5.3 |
| 0.5 | 10.5 |
| 1.0 | 20.8 |
| 2.0 | 41.5 |
Conclusion
The measurement of this compound release provides a robust and quantitative method for determining thrombin activity. The protocol outlined in these application notes, utilizing a competitive ELISA for FPB detection, offers high sensitivity and specificity. This assay is a valuable tool for researchers and professionals in drug development for the characterization of thrombin inhibitors and the investigation of the coagulation cascade in various physiological and pathological contexts. Proper optimization of reaction times and sample dilutions is crucial for obtaining accurate and reproducible results.
References
Troubleshooting & Optimization
Fibrinopeptide B ELISA Kit: Technical Support Center
Welcome to the technical support center for the Fibrinopeptide B (FPB) ELISA kit. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this kit.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound (FPB) is a peptide that is released from the beta-chain of fibrinogen by the enzymatic action of thrombin during the formation of a blood clot.[1][2] The measurement of FPB levels in plasma or serum can serve as a sensitive marker for thrombotic activity and coagulation activation.[1][3] Elevated levels of FPB may indicate an increased risk or presence of thrombotic events.[1]
Q2: What is the principle of the this compound ELISA assay?
This kit is typically based on the sandwich or competitive enzyme-linked immunosorbent assay (ELISA) technique.[4][5]
-
Sandwich ELISA: The microplate wells are pre-coated with a monoclonal antibody specific for FPB. When samples or standards are added, the FPB binds to this antibody. A second, biotin-conjugated polyclonal antibody that also recognizes FPB is then added, "sandwiching" the FPB. After washing, an avidin-peroxidase conjugate is added, followed by a TMB substrate. The color development is proportional to the amount of FPB in the sample.[4][5]
-
Competitive ELISA: In this format, a known amount of labeled FPB competes with the FPB in the sample for binding to a limited amount of primary antibody coated on the plate. The resulting signal is inversely proportional to the amount of FPB in the sample.[6]
Q3: What types of samples can be used with this kit?
This kit is suitable for the quantitative determination of FPB in serum, plasma, and cell culture supernatants.[5][7][8]
Q4: How should I collect and store my samples?
Proper sample collection and storage are critical for accurate results.
-
Plasma: Collect blood into a tube containing an anticoagulant such as 3.8% sodium citrate.[4] It is recommended to centrifuge the samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[4] The plasma can then be assayed immediately or aliquoted and stored at -20°C for up to one month, or at -80°C for longer periods.[4] Avoid repeated freeze-thaw cycles.[4][7]
-
Serum: Allow the blood to clot at room temperature for 30 minutes to 2 hours, or overnight at 4°C.[7][9] Centrifuge at 1000 x g for 10-20 minutes.[7][9] Assay the serum immediately or aliquot and store at -20°C or -80°C.[7][9] Ensure that clotting is complete to avoid the presence of residual fibrinogen, which can interfere with the assay.[10]
-
Cell Culture Supernatants: Centrifuge to remove any cellular debris and assay immediately or store at -20°C or -80°C.
Q5: What is the typical detection range and sensitivity of an FPB ELISA kit?
The performance characteristics can vary between manufacturers. Below is a table summarizing typical values.
| Parameter | Typical Value Range |
| Detection Range | 0.156 - 10 ng/mL or 370.4 - 30,000 pg/mL |
| Sensitivity | 0.094 ng/mL or 133.7 pg/mL |
| Assay Type | Sandwich or Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
| Assay Time | 2 - 4 hours |
Troubleshooting Guide
Problem 1: High Background
High background is characterized by high optical density (OD) readings in the blank and low-concentration standard wells, which can reduce the dynamic range and sensitivity of the assay.[9]
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between each step. A soak step of 30-60 seconds with the wash buffer in the wells can also be beneficial.[11][12] |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and high-quality distilled or deionized water to prepare all buffers.[13][14] |
| Excessive Antibody Concentration | Ensure that the detection antibody is diluted according to the kit's protocol. If developing your own assay, you may need to titrate the antibody to an optimal concentration.[11][15] |
| Inadequate Blocking | Increase the blocking incubation time or consider using a different blocking buffer as recommended by the kit manufacturer.[9][12] |
| Prolonged Substrate Incubation | Do not exceed the recommended incubation time for the TMB substrate. Monitor the color development and add the stop solution promptly.[13] |
| Plate Reader Issues | Ensure the plate reader is set to the correct wavelength (450 nm) and is properly blanked before reading the plate.[14] |
Problem 2: Low or No Signal
This issue is indicated by very low OD readings across the entire plate, including the high-concentration standards.[16]
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Double-check all calculations and dilutions. Ensure that all reagents were added in the correct order as specified in the protocol.[16][17] |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components. Ensure that reagents have been stored at the recommended temperatures.[17] Allow all reagents to come to room temperature before use.[17] |
| FPB Degradation in Samples | FPB can be unstable in plasma.[18] Ensure proper and prompt sample processing after collection. Avoid repeated freeze-thaw cycles.[4] The addition of protease inhibitors like Aprotinin (Trasylol) and EDTA to the collection tubes can help stabilize FPB.[18] |
| Inactive Enzyme Conjugate | The HRP conjugate may have lost activity. Ensure proper storage and handling. |
| Substrate Solution Has Deteriorated | The TMB substrate should be colorless before addition to the wells. If it has a blue or gray tint, it has likely been contaminated or degraded and should be replaced.[14] |
| Incorrect Filter Wavelength | Ensure the plate reader is set to 450 nm.[17] |
Problem 3: High Variability (Poor Reproducibility)
High variability is evident when there are significant differences in OD readings between duplicate or triplicate wells of the same standard or sample.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and fresh tips for each standard and sample. Pipette carefully and consistently, avoiding bubbles.[17] |
| Inadequate Mixing of Reagents | Gently vortex or invert all reagents before use to ensure they are homogenous. |
| Incomplete Washing | Ensure uniform and thorough washing of all wells. An automated plate washer can improve consistency.[11] |
| Temperature Gradients Across the Plate | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation.[17] Sealing the plate during incubations can help maintain a uniform temperature.[17] |
| "Edge Effects" | This can be caused by uneven temperature or evaporation. To mitigate this, you can fill the outer wells with buffer or water and not use them for samples or standards. |
Experimental Protocols
Detailed this compound ELISA Protocol (Sandwich Method)
This is a generalized protocol. Always refer to the specific manual provided with your kit.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[4] Prepare wash buffer, standards, and detection antibody dilutions as instructed in the kit manual.
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the microplate.[4]
-
Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A (biotin-conjugated anti-FPB antibody) to each well.[4] Gently shake the plate to mix.
-
First Incubation: Cover the plate with a sealer and incubate for 1 hour at 37°C.[4]
-
Washing: Aspirate the liquid from each well and wash the plate 3 times with 300 µL of wash buffer per well.[4] After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.[4]
-
Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B (avidin-HRP conjugate) to each well.[4]
-
Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[4]
-
Second Washing: Repeat the wash step as in step 5, but for a total of 5 washes.[4]
-
Substrate Addition: Add 90 µL of TMB Substrate Solution to each well.[4]
-
Third Incubation: Cover the plate and incubate for 15-25 minutes at 37°C in the dark.[4]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[4]
-
Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: Calculate the concentration of FPB in the samples by plotting a standard curve of the OD values of the standards against their known concentrations.
Visualizations
Signaling Pathway: Coagulation Cascade and FPB Release
Caption: Thrombin-mediated cleavage of Fibrinogen to form a Fibrin Clot.
Experimental Workflow: this compound Sandwich ELISA
Caption: Step-by-step workflow for the this compound Sandwich ELISA.
Logical Relationship: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common ELISA issues.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human FPB(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Development of a Fibrinogen-Specific Sandwich ELISA Microarray Assay for Distinguishing Between Blood Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. assaygenie.com [assaygenie.com]
- 8. mybiosource.com [mybiosource.com]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. cusabio.com [cusabio.com]
- 11. Fibrin fragment D-dimer and fibrinogen B beta peptides in plasma as markers of clot lysis during thrombolytic therapy in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. biomatik.com [biomatik.com]
- 14. Identification of human serum interferants in the recombinant P-selectin glycoprotein ligand-1 clinical ELISA using MALDI MS and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Is There Clinically Relevant Plasma Interference with ELISA Detection of APS Antibodies? Reproducibility of Serum and Plasma Testing in a Real-World Clinical Setting - ACR Meeting Abstracts [acrabstracts.org]
- 16. mabtech.com [mabtech.com]
- 17. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro stability of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve high background in Fibrinopeptide B ELISA
Welcome to the technical support center for Fibrinopeptide B (FPB) ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the this compound ELISA.
Troubleshooting Guide: High Background
High background in an ELISA can obscure results and lead to inaccurate quantification. Below are common causes and solutions for high background specifically tailored for this compound ELISAs.
FAQs: Resolving High Background
Q1: What are the most common causes of high background in a this compound ELISA?
High background in your this compound ELISA can stem from several factors, often related to non-specific binding of antibodies or other reagents. The most frequent culprits include:
-
Insufficient Washing: Residual unbound reagents are a primary source of high background.
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells.
-
High Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.
-
Contaminated Reagents: Contamination of buffers, substrates, or samples can introduce interfering substances.
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample, such as the precursor protein, fibrinogen.
-
Improper Incubation Times or Temperatures: Deviations from the recommended protocol can increase non-specific interactions.
-
Poor Sample Quality: Hemolyzed or lipemic samples can interfere with the assay.
Q2: How can I optimize my washing steps to reduce background?
Effective washing is critical for removing unbound reagents.[1][2][3] Consider the following optimizations:
-
Increase Wash Volume: Ensure that the volume of wash buffer is sufficient to completely fill each well (e.g., 300-400 µL for a 96-well plate).
-
Increase Number of Washes: Increase the number of wash cycles from the standard 3-4 to 5-6.
-
Increase Soak Time: Allow the wash buffer to soak in the wells for 1-2 minutes during each wash step to more effectively remove bound, non-specific material.
-
Automated Plate Washer: If available, use an automated plate washer for more consistent and thorough washing.
-
Final Wash Step: After the final wash, ensure all residual buffer is removed by inverting the plate and tapping it firmly on a clean, absorbent paper towel.
Q3: What are the best blocking agents for a this compound ELISA?
The choice of blocking agent can significantly impact background levels. While many kits provide a blocking buffer, you may need to optimize this step.
-
Common Blocking Agents: Bovine Serum Albumin (BSA) and non-fat dry milk are common, but their effectiveness can vary. Casein-based blockers are also a good alternative.
-
Optimizing Blocking: If high background persists, try increasing the concentration of the blocking agent (e.g., from 1% to 3-5% BSA) or extending the blocking incubation time.[4]
-
Commercial Blockers: Consider using a commercially available, optimized blocking buffer.
-
Avoid Cross-Reactivity: Be aware that some blocking proteins could potentially cross-react with your antibodies. If you suspect this, try a different type of blocking agent.
Q4: How do I determine the optimal antibody concentrations?
If the concentrations of the capture or detection antibodies are too high, non-specific binding can increase background.
-
Titration Experiment: Perform a titration of both the capture and detection antibodies to find the optimal concentrations that provide a good signal-to-noise ratio. This involves testing a range of antibody dilutions while keeping the antigen concentration constant.
Q5: Could my samples be the source of the high background?
Yes, the sample itself can be a significant contributor to high background.
-
Sample Dilution: Ensure your samples are diluted sufficiently in the assay diluent. Highly concentrated samples can lead to non-specific binding.
-
Sample Quality: Avoid using hemolyzed or lipemic plasma samples, as they can cause interference.
-
Cross-Reactivity with Fibrinogen: Since this compound is cleaved from fibrinogen, there is a potential for the anti-FPB antibodies to cross-react with intact fibrinogen, which is much more abundant in plasma samples. While many commercial kits use antibodies with high specificity for FPB, this is a possibility to consider, especially with custom assays.[5] Some monoclonal antibodies are specifically designed to distinguish between fibrinogen and its degradation products.[5]
Experimental Protocols
Typical this compound Sandwich ELISA Protocol
This is a generalized protocol based on commercially available kits. Always refer to the specific protocol provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at 37°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step, often with an increased number of washes (e.g., 5 times).
-
Substrate Addition: Add 90 µL of TMB substrate to each well.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes, or as specified.
-
Stop Solution: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm immediately.
Data Presentation: Troubleshooting High Background
The following table provides a structured approach to troubleshooting high background, with expected outcomes.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Insufficient Washing | Increase the number of wash cycles from 4 to 6. Increase soaking time to 2 minutes per wash. | Decrease in background signal without a significant loss of specific signal. |
| Inadequate Blocking | Increase BSA concentration in blocking buffer from 1% to 5%. Increase blocking time from 1 hour to 2 hours. | Reduction in non-specific binding, leading to lower background. |
| High Antibody Concentration | Perform a checkerboard titration of capture and detection antibodies. | Identification of optimal antibody concentrations that maximize the signal-to-noise ratio. |
| Reagent Contamination | Prepare fresh buffers. Use new aliquots of antibodies and substrate. | A significant drop in background if contaminated reagents were the issue. |
| Sample Matrix Effects | Increase the dilution of the plasma samples (e.g., from 1:10 to 1:20). | Reduction in background caused by interfering substances in the sample. |
Visualizing the Pathway and Workflow
Generation of this compound in the Coagulation Cascade
The following diagram illustrates the final steps of the coagulation cascade, where thrombin cleaves fibrinogen to form fibrin (B1330869), releasing Fibrinopeptide A and B. Understanding this pathway is crucial for appreciating the origin of the analyte being measured.
Caption: The coagulation cascade leading to the formation of Fibrin and the release of Fibrinopeptides.
Troubleshooting Workflow for High Background
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your this compound ELISA.
Caption: A step-by-step workflow for troubleshooting high background in this compound ELISA.
References
- 1. biocompare.com [biocompare.com]
- 2. Mark ALL that apply. The wash step in ELISA is | Chegg.com [chegg.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. arp1.com [arp1.com]
- 5. A monoclonal antibody with ability to distinguish between NH2-terminal fragments derived from fibrinogen and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Fibrinopeptide B Detection: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of Fibrinopeptide B (FPB) in complex biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during FPB detection experiments, categorized by methodology.
Immunoassays (ELISA, RIA)
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Reagent Issue: A key reagent may have been omitted or is not functional.[1] | - Verify that all reagents, including the labeled detector antibody, were added in the correct order.[1] - To test enzyme functionality, add the enzyme-labeled antibody directly to the substrate; a rapid color change should occur.[1] - Ensure the substrate was prepared correctly with the appropriate buffer, as incorrect buffering can inhibit the color change.[1] |
| Insufficient Incubation Time: Incubation times were too short. | Adhere to the incubation times specified in the assay protocol.[2] | |
| Analyte Degradation: FPB is rapidly cleaved by carboxypeptidase B in blood samples, reducing immunoreactivity.[3][4] | Collect blood samples in tubes containing an anticoagulant and a carboxypeptidase inhibitor. | |
| High Background | Insufficient Washing: Residual unbound reagents remain in the wells. | - Increase the number of wash steps. - Introduce a 30-second soak step between washes. |
| Excessive Antibody Concentration: The concentration of the primary or secondary antibody is too high. | Optimize antibody concentrations by performing a titration experiment. | |
| Non-specific Binding: The blocking buffer is not effective. | Use a high-quality, modern blocking reagent instead of traditional options like BSA, which may be less efficient.[5] | |
| Inconsistent Results Between Replicates | Pipetting Error: Inaccurate or inconsistent pipetting. | - Ensure pipettes are calibrated and use proper pipetting techniques. - Change pipette tips between samples.[6] |
| Edge Effects: Temperature variations across the plate during incubation. | - Avoid stacking plates in the incubator.[6] - Ensure proper sealing of the plate to maintain a consistent internal environment. | |
| Cross-reactivity | Antibody Specificity: The antibody may be binding to other peptides like Bβ1-42 or fibrinogen.[3][7] | - Use a highly specific monoclonal antibody. - Pre-treat samples to remove cross-reacting molecules. For example, fibrinogen can be precipitated with ethanol.[3][4] |
Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal / Poor Sensitivity | Sample Preparation Issues: Peptides are lost during sample cleanup or are not efficiently eluted.[8] | - Optimize the solid-phase extraction (SPE) protocol. - Use a spike-in control with a known amount of a standard peptide (like BSA digest) to assess recovery.[8] |
| Adsorption to Surfaces: Peptides like [Glu1]-fibrinopeptide B can adsorb to titanium components in UPLC systems.[9] | Add an ion-pairing agent, such as maleic acid, to the lockmass solution to prevent binding.[9] | |
| Poor Ionization: The peptide is not ionizing efficiently in the mass spectrometer. | - Optimize ion source parameters. - Consider chemical derivatization to improve ionization efficiency.[10] | |
| Poor Reproducibility | Pre-analytical Variability: Inconsistent sample collection and handling. | Standardize blood collection procedures, including the type of anticoagulant and the time from collection to processing.[11][12] |
| Instrument Instability: Fluctuations in mass spectrometer performance. | - Regularly calibrate the instrument. - Use an internal standard to normalize for variations in instrument response. | |
| Interfering Peaks | Presence of Endogenous Peptides: Other peptides in the plasma have similar mass-to-charge ratios.[13] | - Improve chromatographic separation to resolve interfering peaks. - For some samples, rapid gel filtration of the plasma before thrombin treatment can remove interfering substances.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical variables to control when measuring this compound?
A: The most critical variables include the choice of anticoagulant, proper tube fill volume to maintain the correct blood-to-anticoagulant ratio (typically 9:1), and immediate processing to prevent FPB degradation.[11] The use of a carboxypeptidase inhibitor is also highly recommended to prevent the rapid cleavage of arginine from FPB, which can significantly alter its immunoreactivity.[3][4]
Q2: How can I remove interfering substances like fibrinogen from my plasma samples?
A: Fibrinogen can be a major source of interference in FPB immunoassays due to cross-reactivity.[3] A common and effective method is to precipitate fibrinogen from the plasma using ethanol.[3][4] For other interfering peptides, adsorption with bentonite (B74815) has also been used.[3][4]
Q3: What is the expected release pattern of Fibrinopeptide A (FPA) versus this compound (FPB) from fibrinogen?
A: When fibrinogen is acted upon by thrombin, FPA is released rapidly, while the release of FPB is slower and follows a lag phase in solution.[14][15] However, when fibrinogen is adsorbed to a surface, the release of FPB can occur without this characteristic delay.[14]
Q4: Can I measure plasma fibrinogen concentration using this compound?
A: Yes, the amount of FPB released after treating plasma with thrombin can be quantitatively measured by methods like HPLC, and the peak height of FPB can be used to accurately determine the plasma fibrinogen concentration.[13][16]
Q5: My FPB signal is degrading over time during my LC-MS run. What could be the cause?
A: If your LC system, such as an ACQUITY UPLC M-Class ASM, has titanium pump heads, certain peptides like [Glu1]-fibrinopeptide B can bind to these surfaces, leading to a gradual loss of signal.[9] This can be prevented by adding an ion-pairing agent like maleic acid to your lockmass solution.[9]
Experimental Protocols
Protocol 1: Plasma Sample Preparation for FPB Analysis
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant and a carboxypeptidase inhibitor. Ensure the tube is filled to the correct volume to maintain a 9:1 blood-to-anticoagulant ratio.[11]
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1500 x g for 15 minutes to separate the plasma.[12]
-
Fibrinogen Removal (for Immunoassays):
-
Thrombin Treatment (for total fibrinogen measurement):
-
Sample Cleanup for HPLC/MS:
-
Storage: If not analyzed immediately, store plasma samples frozen.
Protocol 2: General Workflow for FPB Detection by HPLC
-
Sample Preparation: Prepare plasma samples as described in Protocol 1.
-
HPLC System: Use a C18 analytical column, preferably with a pre-column.[13]
-
Mobile Phase: Use an appropriate buffer system for peptide separation.
-
Injection: Inject the filtered supernatant onto the column.
-
Detection: Monitor the column effluent at a wavelength suitable for peptide detection (e.g., 210-220 nm).
-
Quantification: Identify the FPB peak based on its retention time, which is determined by running an FPB standard. The peak height or area is proportional to the FPB concentration.[13]
Visualizations
Caption: Thrombin-mediated conversion of fibrinogen to fibrin, showing the release of Fibrinopeptides A and B.
Caption: General experimental workflow for the detection of this compound in biological samples.
Caption: Troubleshooting decision tree for low or no signal in an FPB immunoassay.
References
- 1. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Immunochemical studies of antisera to human fibrinopeptide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. support.waters.com [support.waters.com]
- 10. Mass Spectrometry-Based Identification of MHC-Associated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn0.scrvt.com [cdn0.scrvt.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography: investigation of nine congenital fibrinogen abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB)
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the accurate measurement of Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB), with a focus on preventing their in vitro generation during blood sample processing.
Frequently Asked Questions (FAQs)
Q1: What are FPA and FPB, and why is their accurate measurement important?
Fibrinopeptide A (FPA) and this compound (FPB) are short peptides cleaved from the fibrinogen molecule by the enzyme thrombin during the conversion of fibrinogen to fibrin (B1330869), a critical step in blood coagulation.[1][2] Their levels in plasma serve as sensitive biomarkers for thrombin activity and the rate of fibrin formation, providing a direct index of coagulation activation.[1][2] Accurate measurement is crucial for assessing thrombotic risk, monitoring anticoagulant therapy, and in research related to hematology and drug development.
Q2: What is the primary challenge in measuring FPA and FPB levels accurately?
The main challenge is the in vitro generation of FPA and FPB after blood collection. Even minute activation of the coagulation cascade during sample collection and processing can lead to thrombin formation, which then cleaves FPA and FPB from fibrinogen, resulting in artificially elevated levels that do not reflect the in vivo physiological state.[1][3] Additionally, for immunoassay-based methods, the cross-reactivity of antibodies with the parent fibrinogen molecule can be a source of interference.[1][2]
Q3: Which anticoagulant is best for collecting blood samples for FPA and FPB analysis?
For the most accurate results, a direct and specific thrombin inhibitor like hirudin is recommended.[4][5] Unlike heparin, which requires antithrombin III as a cofactor and is less effective at neutralizing fibrin-bound thrombin, hirudin directly and potently inhibits thrombin, providing more effective prevention of in vitro coagulation activation.[5][6] If hirudin is unavailable, heparin can be used, but it may not completely suppress thrombin generation.[6][7] Anticoagulants like EDTA and citrate, which act by chelating calcium, are generally not recommended as the primary anticoagulant for these assays as they may not fully prevent thrombin activity.[8][9]
Q4: Why is it necessary to use protease inhibitors in the collection tube?
Blood contains various proteases that can degrade FPA and FPB peptides or contribute to the coagulation cascade, leading to inaccurate measurements. The addition of a broad-spectrum protease inhibitor cocktail to the collection tube is essential to protect the integrity of the peptides and prevent proteolytic degradation during sample processing.[10]
Q5: What is the importance of temperature control during sample processing?
Strict temperature control is critical. Enzymatic processes, including thrombin activity and protease degradation, are highly temperature-dependent.[5] Samples should be collected and kept on ice or at refrigerated temperatures (2-8°C) throughout processing to minimize enzymatic activity and prevent in vitro FPA and FPB generation.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Artificially High FPA/FPB Levels | Difficult Venipuncture: Traumatic or slow blood draw can activate the coagulation cascade at the collection site. | Ensure a clean and swift venipuncture. If the initial attempt is difficult, use a new site and a fresh needle. A two-syringe technique may also be beneficial.[12] |
| Inadequate Anticoagulation/Inhibition: Insufficient anticoagulant or protease inhibitor concentration, or use of a suboptimal anticoagulant (e.g., relying solely on EDTA). | Use a direct thrombin inhibitor like hirudin in combination with a broad-spectrum protease inhibitor cocktail at recommended concentrations. Ensure immediate and thorough mixing of blood with the inhibitors. | |
| Delayed Processing/Inadequate Cooling: Samples left at room temperature for extended periods before centrifugation allow for continued enzymatic activity. | Process samples as quickly as possible after collection. Keep samples on wet ice or at 2-8°C at all times before and during centrifugation.[11] | |
| Fibrinogen Interference: In immunoassays, antibodies may cross-react with the much more abundant fibrinogen molecule. | Implement a fibrinogen removal step, such as ethanol (B145695) precipitation, before analysis.[1][2] | |
| Underlying Clinical Conditions: Coexisting conditions such as sepsis or malignancy can genuinely elevate in vivo FPA levels.[13] | Review the clinical history of the sample source. Elevated levels may be physiological in these cases. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor variations in processing time, temperature, or mixing between samples. | Standardize the entire workflow, from collection to analysis. Use timed incubations and ensure all samples are handled identically. |
| Platelet/Microparticle Contamination: Residual platelets or microparticles in the plasma can contribute to coagulation. | Perform a double centrifugation step to ensure the generation of platelet-poor plasma (PPP).[14] | |
| Artificially Low FPA/FPB Levels | Peptide Degradation: Insufficient protease inhibition or prolonged storage under suboptimal conditions. | Ensure the use of a potent, broad-spectrum protease inhibitor cocktail. Store plasma samples at -20°C or, for long-term storage, at -70°C or lower. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
This protocol is designed to minimize in vitro coagulation activation and preserve FPA/FPB integrity.
Materials:
-
Pre-chilled blood collection tubes containing a direct thrombin inhibitor (e.g., hirudin) and a broad-spectrum protease inhibitor cocktail.
-
Butterfly needle or appropriate gauge needle for venipuncture.
-
Refrigerated centrifuge.
-
Polypropylene (B1209903) tubes for plasma storage.
Procedure:
-
Preparation: Pre-chill all collection tubes and subsequent processing tubes on ice.
-
Blood Collection: Perform a clean, non-traumatic venipuncture. If using a two-syringe technique, discard the first 1-2 mL of blood to avoid contamination with tissue factor.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors. Do not shake vigorously.[14]
-
Cooling: Immediately place the blood sample on wet ice or in a 2-8°C cooling rack.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes in a refrigerated centrifuge set to 4°C.[14]
-
Plasma Collection: Carefully aspirate the supernatant (plasma), avoiding the buffy coat and red blood cells.
-
(Optional but Recommended) Double Centrifugation: For platelet-poor plasma (PPP), perform a second centrifugation of the collected plasma at a higher speed (e.g., 10,000 x g for 10 minutes) at 4°C.[14]
-
Aliquoting and Storage: Aliquot the final plasma into pre-chilled polypropylene tubes. For immediate analysis, store at 2-8°C. For short-term storage (up to 7 days), store at -20°C. For long-term storage, store at -70°C or lower.[11]
Protocol 2: Ethanol Precipitation for Fibrinogen Removal
This step is crucial for immunoassays to prevent cross-reactivity with fibrinogen.[1][2]
Materials:
-
Platelet-poor plasma sample.
-
Cold absolute (100%) ethanol.
-
Refrigerated microcentrifuge.
Procedure:
-
Preparation: Place plasma samples and absolute ethanol in an ice bath.
-
Ethanol Addition: Add cold absolute ethanol to the plasma sample to a final concentration of 10% (v/v) (e.g., add 100 µL of cold absolute ethanol to 900 µL of plasma).[15][16]
-
Incubation: Gently mix and incubate the sample in an ice bath for 15 minutes.[15][16]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[17]
-
Supernatant Collection: Carefully collect the supernatant, which contains the FPA and FPB, leaving the precipitated fibrinogen pellet behind.
-
Analysis: The resulting supernatant is now ready for use in the FPA/FPB assay.
Quantitative Data Summary
Table 1: Recommended Anticoagulants and Inhibitors
| Component | Recommended Agent | Typical Concentration | Mechanism of Action |
| Anticoagulant | Hirudin | 50 µg/mL | Direct, potent thrombin inhibitor.[4] |
| Heparin | 1-25 IU/mL | Indirect thrombin inhibitor (requires Antithrombin III).[4][18] | |
| Protease Inhibitor | Broad-Spectrum Cocktail | 1X (per manufacturer) | Inhibits serine, cysteine, and other proteases.[19] |
Table 2: Sample Processing and Storage Parameters
| Parameter | Recommended Condition | Rationale |
| Processing Temperature | 2-8°C (on wet ice) | Minimizes enzymatic activity.[11] |
| Time to Centrifugation | < 30 minutes | Prevents ongoing in vitro coagulation. |
| Initial Centrifugation | 1,500-2,000 x g for 15 min at 4°C | Separates plasma from cellular components. |
| Second Centrifugation (for PPP) | ~10,000 x g for 10 min at 4°C | Removes residual platelets and microparticles.[14] |
| Short-Term Storage | -20°C (up to 7 days) | Preserves peptide stability.[11] |
| Long-Term Storage | ≤ -70°C | Ensures long-term integrity of the analytes. |
Visualizations
Caption: Recommended workflow for blood sample processing.
Caption: Inhibition of FPA and FPB generation.
References
- 1. Measurement of Fibrinopeptide A in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The generation of fibrinopeptide A in clinical blood samples: evidence for thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hirudin versus heparin for use in whole blood in vitro biocompatibility models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the inhibition by heparin and hirudin of coagulation activation during r-tPA-induced thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of heparin and hirudin on thrombin generation and platelet aggregation after intrinsic activation of platelet rich plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of plasma fibrinopeptide A (fpA) in patients with malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 11. neoteryx.com [neoteryx.com]
- 12. scispace.com [scispace.com]
- 13. Factors affecting fibrinopeptide-A levels in patients with venous thromboembolism during anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pre-analytical issues in the haemostasis laboratory: guidance for the clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Convenient and effective method for removing fibrinogen from serum specimens before protein electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 18. Influence of anticoagulants used for blood collection on plasma prothrombin fragment F1 + 2 measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 用于哺乳动物裂解物的蛋白酶抑制剂混合物。无EDTA。 [sigmaaldrich.com]
Common pipetting errors in Fibrinopeptide B standard curve preparation
This technical support center provides troubleshooting guidance for common issues encountered during the preparation of a Fibrinopeptide B (FPB) standard curve. The following resources are designed for researchers, scientists, and drug development professionals to help identify and resolve common pipetting errors that can adversely affect assay results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard curve has a low R-squared (R²) value. What are the likely pipetting-related causes?
A low R² value (ideally >0.99) indicates that the data points do not closely fit the regression line, suggesting a non-linear or inconsistent relationship between the standard concentrations and their corresponding optical densities.[1] Pipetting errors are a primary cause of poor standard curves.[2]
-
Inaccurate Dilutions: Errors in the serial dilution of the FPB standard are a major contributor. Pipetting an incorrect volume of the standard or the diluent will lead to inaccurate concentrations at each point of the curve.
-
Inconsistent Pipetting Technique: Variations in pipetting technique between each standard dilution can introduce significant variability. This includes changing the immersion depth of the pipette tip, the speed of aspiration and dispensing, or the angle at which the pipette is held.[3]
-
Cross-Contamination: Reusing pipette tips between different standard concentrations can carry over higher concentration standards to lower ones, distorting the curve.[2] Always use a fresh tip for each dilution.[4]
Q2: I'm observing high coefficient of variation (CV) between my standard curve replicates. What pipetting mistakes could be causing this?
High CV indicates poor precision and reproducibility between replicate wells. The most common cause of high CVs is often inconsistent pipetting.[5]
-
Air Bubbles: Introducing air bubbles into the wells when dispensing reagents or standards will result in an inaccurate volume of liquid being added.[1] This is a frequent cause of high CV.
-
Inconsistent Dispensing: Dispensing the liquid at different heights above the well or against the side versus directly into the liquid at the bottom can lead to splashing and volume inaccuracies.[2]
-
Variable Plunger Action: Inconsistent speed and pressure on the pipette plunger during aspiration and dispensing can lead to variations in the volume of liquid transferred.[5]
-
Temperature Disequilibrium: If the pipette, tips, and reagents are not at the same ambient temperature, it can affect the volume of the air cushion inside the pipette, leading to inconsistent measurements.[3]
Q3: The optical density (OD) values for my standards are lower than expected. Could this be due to a pipetting error?
Yes, several pipetting errors can lead to lower than expected OD values.
-
Tip "Wetting": Failure to pre-wet the pipette tip before aspirating the standard can lead to a lower volume being dispensed in the first few uses.[6] Pre-wetting coats the inside of the tip, normalizing the small amount of liquid that adheres to the tip surface.
-
Pipetting Too Quickly: Rapid aspiration of viscous solutions, like concentrated standard stocks, can result in aspirating less than the set volume.[7]
-
Incorrect Pipette Volume Range: Using a pipette at the very bottom of its volume range can lead to inaccuracy. For example, pipetting 10 µL with a 100-1000 µL pipette is less accurate than with a 1-10 µL pipette.[8]
Q4: My standard curve appears flat at the high concentration end. What is the pipetting-related reason for this?
A flat curve at the high end suggests that the signal has reached a plateau. While this can be due to saturation of the detection antibody or other reagents, pipetting errors can contribute.
-
Errors in preparing the highest concentration standards: An error in the initial dilution of the stock solution can lead to a series of standards that are all effectively at a saturating concentration, causing the ODs to be very similar.
-
Inaccurate pipetting of the detection reagent: If too little detection reagent is added, the signal may max out prematurely.
Impact of Common Pipetting Errors on Standard Curve Parameters
The following table summarizes the qualitative impact of common pipetting errors on key standard curve parameters.
| Pipetting Error | Consequence | Expected Impact on Standard Curve |
| Inaccurate Serial Dilutions | Incorrect concentration for one or more standards. | Poor curve fit (low R²), non-linear shape, inaccurate sample quantification. |
| Inconsistent Pipetting Angle | Variable volumes aspirated and dispensed. | High CV between replicates, increased standard deviation.[8] |
| Deep Tip Immersion | Excess liquid clinging to the outside of the tip. | Inaccurate volumes, particularly for higher concentration standards, leading to a skewed curve.[9] |
| Aspiration of Air Bubbles | Less than the intended volume of liquid is aspirated. | Inaccurate dilutions, high CV between replicates, and a poor standard curve.[1] |
| Failure to Pre-wet Tip | Lower volume dispensed, especially with the first use. | Inaccurate dilution series and a systematically skewed standard curve.[6] |
| Reusing Pipette Tips | Cross-contamination between standard concentrations. | Poor curve fit (low R²), as lower concentration standards are contaminated with higher concentrations.[2] |
| Rapid Pipetting Speed | Inaccurate aspiration, especially with viscous liquids. | Inconsistent volumes leading to high CV and an unreliable curve.[7] |
| Using Incorrect Pipette Range | Reduced accuracy and precision at the low end of the range. | Inaccurate dilutions and a poorly defined standard curve.[8] |
Troubleshooting Workflow
The following flowchart provides a logical workflow for troubleshooting common pipetting errors when preparing a this compound standard curve.
Caption: Troubleshooting workflow for identifying and resolving pipetting errors.
Experimental Protocol: this compound Standard Curve Preparation
This protocol is a general guideline based on a typical ELISA procedure. Always refer to the specific instructions provided with your this compound immunoassay kit.
Materials:
-
This compound standard (lyophilized)
-
Standard Diluent Buffer (provided with the kit)
-
Calibrated micropipettes and sterile tips
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitution of the Standard:
-
Briefly centrifuge the vial of lyophilized FPB standard to ensure the powder is at the bottom.
-
Reconstitute the standard with the volume of Standard Diluent specified in the kit protocol (e.g., 0.5 mL) to create the stock solution.
-
Allow the reconstituted standard to sit at room temperature for 10-15 minutes, then gently vortex to ensure complete dissolution.[2]
-
-
Preparation of the Serial Dilution Series:
-
Label a series of microcentrifuge tubes for each standard dilution point (e.g., S1 through S7).
-
Pipette the specified volume of Standard Diluent into each labeled tube (e.g., 250 µL).
-
Standard 1 (S1): Transfer the specified volume of the reconstituted stock solution into the S1 tube. Mix thoroughly by gentle vortexing.
-
Standard 2 (S2): Using a fresh pipette tip, transfer the same volume from tube S1 to tube S2. Mix thoroughly.
-
Continue this two-fold serial dilution for all subsequent standards, ensuring a fresh pipette tip is used for each transfer.[4]
-
The final tube with only Standard Diluent will serve as the zero standard (blank).
-
-
Adding Standards to the Microplate:
-
Using a calibrated pipette with a fresh tip for each standard, carefully add 100 µL of each standard dilution (and the blank) into the appropriate wells of the microplate, typically in duplicate or triplicate.
-
Proceed with the immunoassay as per the kit's instructions.
-
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. jg-biotech.com [jg-biotech.com]
- 4. Guidelines for Preparing ELISA Standards - Nordic Biosite [nordicbiosite.com]
- 5. arp1.com [arp1.com]
- 6. blog.minitab.com [blog.minitab.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. How to solve standard curve fit problems in ELISA | Abcam [abcam.com]
- 9. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
Technical Support Center: Fibrinopeptide B Radioimmunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the precision of their Fibrinopeptide B (FPB) radioimmunoassays (RIA).
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound radioimmunoassay?
A1: A this compound (FPB) radioimmunoassay is a competitive immunoassay used to measure the concentration of FPB in a sample. The assay is based on the principle of competitive binding. In this assay, a known quantity of radiolabeled FPB (tracer) competes with the unlabeled FPB present in the sample for a limited number of binding sites on a specific anti-FPB antibody. The amount of radiolabeled FPB bound to the antibody is inversely proportional to the amount of unlabeled FPB in the sample. After separating the antibody-bound and free radiolabeled FPB, the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the radioactivity of known concentrations of FPB, which is then used to determine the concentration of FPB in the unknown samples.[1][2] Thrombin cleaves Fibrinopeptide A (FPA) and this compound (FPB) from fibrinogen to form fibrin (B1330869) monomers.[3][4][5]
Q2: How can I optimize my FPB RIA for better precision?
A2: Optimizing an RIA involves a balance between reagent concentrations and counting errors.[6] Key variables to consider for optimization are the antibody concentration (titer), the concentration and specific activity of the radiolabeled antigen (tracer), and the level of non-specific binding (NSB).[6][7] The optimal conditions depend on the specific characteristics of the antibody and the labeled antigen.[6] Generally, diluting the antibody can improve sensitivity in the low concentration range, while a higher antibody concentration can improve sensitivity in the high concentration range.[8]
Q3: What are the critical steps in the RIA procedure to ensure precision?
A3: Several steps are critical for ensuring precision in an RIA:
-
Pipetting: Accurate and consistent pipetting of all reagents (standards, samples, tracer, and antibody) is crucial. Use calibrated pipettes and proper technique.
-
Incubation: Consistent incubation times and temperatures for all tubes are essential for the binding reaction to reach equilibrium.[1]
-
Washing: Thorough and consistent washing steps are necessary to remove unbound radiolabeled antigen, as residual free antigen can interfere with accuracy.[2]
-
Separation: The method used to separate bound from free tracer (e.g., charcoal adsorption, second antibody precipitation) must be performed consistently and efficiently for all samples.[3]
-
Counting: The radioactivity of each sample must be counted for a sufficient amount of time to minimize counting errors.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
High NSB can significantly reduce the sensitivity and precision of the assay.
| Potential Cause | Troubleshooting Steps |
| Damaged Radiolabeled Antigen (Tracer) | Low maximum binding and high NSB can indicate damage to the radioligand.[1] Consider replacing the tracer with a fresh, high-purity lot. |
| Contaminated Buffers or Reagents | Prepare fresh assay buffers. Ensure all reagents are free from contamination.[9][10] |
| Inadequate Blocking | If using coated tubes or plates, ensure the blocking step is sufficient to prevent non-specific adherence of the tracer. |
| Improper Separation of Bound and Free Tracer | Optimize the separation step. For charcoal adsorption, ensure the charcoal concentration and incubation time are appropriate. For second antibody methods, ensure the concentration of the precipitating antibody is optimal. |
Issue 2: Poor Standard Curve Shape or Low Maximum Binding
An abnormal standard curve can lead to inaccurate sample quantification.
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Dilutions | Carefully re-prepare the standard dilutions. Use a calibrated pipette and ensure thorough mixing at each dilution step. |
| Degraded Standards or Tracer | Prepare fresh standards from a reliable stock. A damaged radioligand can result in low maximum binding.[1] |
| Incorrect Antibody Concentration | The antibody titer is critical. An incorrect dilution can lead to a shallow or shifted standard curve.[8] Re-titer the antibody to find the optimal concentration that binds approximately 30-60% of the tracer in the absence of unlabeled antigen.[11] |
| Pipetting Errors | Inconsistent pipetting can lead to variability in the standard curve points. Ensure proper pipetting technique. |
| Inconsistent Incubation Conditions | Ensure all standards and samples are incubated for the same duration and at the same temperature.[1] |
Issue 3: High Inter-Assay or Intra-Assay Variation
High variability reduces the reliability and reproducibility of the assay.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | This is a common cause of variability. Use calibrated pipettes and ensure consistent technique across all samples and plates. |
| Variable Incubation Times or Temperatures | Use a temperature-controlled incubator and a precise timer to ensure all samples are treated identically.[1] |
| Inadequate Washing | Inconsistent washing can leave varying amounts of unbound tracer, leading to variability. Automate the washing step if possible, or ensure a consistent manual washing technique.[9] |
| Reagent Instability | Aliquot and store reagents at the recommended temperatures to avoid degradation from repeated freeze-thaw cycles. |
| Equipment Malfunction | Regularly check and calibrate all equipment, including pipettes, incubators, and gamma counters.[1] |
Quantitative Data Summary
The following tables provide examples of expected quantitative data for a well-optimized this compound RIA.
Table 1: Example Standard Curve Data
| FPB Concentration (ng/mL) | Counts Per Minute (CPM) | % B/B0 |
| 0 (B0) | 10000 | 100% |
| 0.5 | 8500 | 85% |
| 1.25 | 5000 | 50% |
| 2.5 | 3000 | 30% |
| 5.0 | 1800 | 18% |
| 10.0 | 1000 | 10% |
| NSB | 200 | 2% |
Note: A sensitivity of 50% inhibition of tracer binding at 1.25 ng of native FPB has been reported.[3][4]
Table 2: Assay Precision
| Parameter | Acceptable Range |
| Intra-Assay Coefficient of Variation (CV%) | < 10% |
| Inter-Assay Coefficient of Variation (CV%) | < 15% |
Experimental Protocols
General this compound Radioimmunoassay Protocol
This is a general protocol and may need to be optimized for specific reagents and samples.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, with 0.9% NaCl, 0.05% sodium azide, and 0.3% bovine serum albumin).[11]
-
Dilute the FPB standards to the desired concentrations in the assay buffer.
-
Dilute the anti-FPB antibody to its optimal titer in the assay buffer.
-
Dilute the radiolabeled FPB tracer in the assay buffer to the desired radioactivity concentration.
-
-
Assay Procedure:
-
Label polypropylene (B1209903) tubes for standards, controls, and unknown samples. Prepare in duplicate or triplicate.
-
Pipette 100 µL of standard, control, or sample into the corresponding tubes.
-
Add 100 µL of the diluted anti-FPB antibody to all tubes except the NSB tubes.
-
Vortex all tubes gently and incubate for 2 hours at room temperature.
-
Add 100 µL of the diluted radiolabeled FPB tracer to all tubes.
-
Vortex all tubes gently and incubate for 18-24 hours at 4°C.
-
-
Separation of Bound and Free Tracer (Charcoal Adsorption Method):
-
Prepare a charcoal suspension (e.g., 2.5% Norit A charcoal with 0.25% Dextran T-70 in assay buffer). Keep the suspension stirring in an ice bath.
-
Add 500 µL of the cold charcoal suspension to each tube.
-
Vortex immediately and incubate for 15 minutes at 4°C.
-
Centrifuge all tubes at 3000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the bound fraction, into counting tubes.
-
-
Data Collection and Analysis:
-
Measure the radioactivity in each counting tube using a gamma counter.
-
Calculate the average CPM for each set of duplicates or triplicates.
-
Calculate the percentage of bound tracer relative to the maximum binding (%B/B0).
-
Plot the %B/B0 for the standards against their concentrations on a log-logit or semi-log graph to generate the standard curve.
-
Determine the concentration of FPB in the unknown samples by interpolating their %B/B0 values from the standard curve.
-
Visualizations
Caption: this compound Radioimmunoassay Experimental Workflow.
Caption: Troubleshooting Decision Tree for FPB Radioimmunoassay.
References
- 1. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 2. flabslis.com [flabslis.com]
- 3. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. arp1.com [arp1.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. revvity.com [revvity.com]
Troubleshooting poor signal in Fibrinopeptide B assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibrinopeptide B (FPB) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound (FPB) is a small peptide that is cleaved from the fibrinogen beta chain by the enzyme thrombin during the formation of a fibrin (B1330869) clot. Its measurement in biological samples, such as plasma, can serve as a biomarker for thrombin activity and the state of the coagulation system. Elevated levels of FPB can indicate thrombotic events.
Q2: What are the most critical pre-analytical steps for a successful this compound assay?
The most critical steps involve proper sample collection and handling to prevent both in-vitro activation of the coagulation cascade and degradation of FPB. This includes using appropriate anticoagulants and the immediate addition of protease inhibitors to the collection tubes. Due to the instability of FPB, samples should be processed and frozen quickly if not assayed immediately.
Q3: Can I use serum samples for my this compound assay?
It is generally not recommended to use serum for FPB assays. The coagulation process that forms serum involves the cleavage of fibrinogen and the generation of fibrinopeptides, which would lead to artificially high and inaccurate measurements of in-vivo FPB levels. Plasma is the preferred sample type.
Q4: My sample values are outside the standard curve range. What should I do?
If your sample readings are above the highest standard, you will need to dilute your samples with the assay-specific diluent and re-run the assay. If the readings are below the lowest standard, you may need to concentrate your sample or use a more sensitive assay kit. A preliminary experiment to determine the optimal sample dilution is often recommended if the expected concentration is unknown.[1]
Troubleshooting Poor Signal in this compound Assays
A weak or absent signal is a common issue in this compound ELISAs. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.
Troubleshooting Workflow
References
Fibrinopeptide B Standard Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fibrinopeptide B (FPB) standard solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A1: Lyophilized this compound powder is stable when stored at -20°C or -80°C and protected from light.[1][2][3][4] Under these conditions, the powder can be stable for at least one to two years.[3][5]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The choice of solvent depends on the intended application. For mass spectrometry and HPLC applications, a common recommendation is to reconstitute this compound in a mixture of an organic solvent and acidic water, such as 0.1% formic acid in 30% acetonitrile/water.[6] For other applications, sterile water, or buffers can be used. Some protocols suggest trying to dissolve the peptide in water first, and if that fails, to use a 10%-30% acetic acid solution or a small amount of DMSO followed by dilution with water.[3][7]
Q3: How should I store the reconstituted this compound standard solution?
A3: For short-term storage, reconstituted solutions can be kept at 4°C for up to 3 days.[6] For longer-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C.[5][6][8] Frozen aliquots can be stable for up to 3 months at -80°C.[5] Avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.[8]
Q4: How stable is this compound in biological samples like plasma?
A4: this compound is unstable in plasma and urine at room temperature and 37°C, showing significant degradation over time.[1] One study reported a 92% loss of immunoreactivity after 7 days at 25°C and 37°C in a plasma ultrafiltrate.[1] However, the peptide is stable when incubated at -10°C in these matrices.[1]
Q5: Are there any additives that can improve the stability of this compound in solution?
A5: Yes, the addition of protease inhibitors can significantly improve stability in biological samples. A study found that EDTA (1.0 mM) and Trasylol (500 units/ml) completely stabilized the peptide in a plasma ultrafiltrate.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | Peptide degradation due to improper storage. | Prepare fresh solutions for each experiment or use properly stored frozen aliquots. Avoid repeated freeze-thaw cycles. Ensure the storage temperature is consistently maintained. |
| Low signal intensity in mass spectrometry | Peptide degradation or poor solubility. | Reconstitute the peptide in the recommended solvent (e.g., 0.1% formic acid in 30% acetonitrile). Vortex thoroughly to ensure complete dissolution. Prepare fresh dilutions immediately before use. |
| Variable HPLC peak areas | Instability of the peptide in the autosampler. | Maintain the autosampler at a cool temperature (e.g., 4°C). Limit the time the solution sits (B43327) in the autosampler before injection. |
| Loss of activity in biological fluids | Enzymatic degradation by proteases. | Add protease inhibitors such as EDTA and aprotinin (B3435010) (Trasylol) to the sample. Keep samples on ice and process them quickly. |
Stability Data
The stability of this compound is highly dependent on the storage conditions, particularly the temperature and the matrix.
Table 1: Stability of this compound in Plasma Ultrafiltrate (Immunoreactivity)
| Storage Temperature | Duration | Remaining Activity (%) |
| 25°C | 24 hours | Not significant loss |
| 25°C | 7 days | 8% |
| 37°C | 24 hours | Not significant loss |
| 37°C | 7 days | 8% |
| -10°C | 7 days | Stable |
Data sourced from a study on the in vitro stability of human this compound.[1]
Table 2: General Storage Recommendations for Reconstituted this compound Solutions
| Storage Temperature | Duration | Recommended Use |
| 4°C | Up to 3 days | Short-term storage |
| -20°C | Up to 1 month | Long-term storage (aliquots) |
| -80°C | Up to 3 months | Long-term storage (aliquots) |
These are general recommendations compiled from various sources.[5][6][8] Stability may vary based on solvent and concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution for Mass Spectrometry
This protocol is adapted from a standard procedure for preparing [Glu1]-Fibrinopeptide B for LC/MS applications.[6]
Materials:
-
[Glu1]-Fibrinopeptide B, lyophilized powder
-
Standard Diluent: 0.1% Formic Acid in 30% Acetonitrile/Water
-
Vortex mixer
-
Microcentrifuge
-
Low-binding polypropylene (B1209903) tubes
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the appropriate volume of Standard Diluent to the vial to achieve the desired stock solution concentration (e.g., to make a 1 mg/mL stock solution from 0.1 mg of peptide, add 100 µL of diluent).
-
Cap the vial and vortex for at least 2 minutes to ensure complete dissolution.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into low-binding polypropylene tubes for storage.
-
For immediate use, dilute the stock solution to the final working concentration with the Standard Diluent.
-
Store the remaining stock solution aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This is a conceptual protocol for a stability study.
Objective: To determine the stability of a this compound solution over time at different temperatures.
Materials:
-
This compound stock solution
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Temperature-controlled incubators or water baths
-
Autosampler vials
Procedure:
-
Prepare a fresh this compound solution at a known concentration in the desired solvent.
-
Transfer aliquots of the solution into several autosampler vials.
-
Analyze one aliquot immediately (time point 0) using a suitable HPLC gradient method to determine the initial peak area of the intact this compound.
-
Store the remaining vials at the different temperatures to be tested (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 24h, 48h, 72h, 1 week), remove a vial from each temperature condition.
-
Allow the vial to come to room temperature and analyze by HPLC using the same method as for the time 0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time 0.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Recommended workflow for handling this compound standard solutions.
Caption: Enzymatic degradation pathways involving this compound.
References
- 1. In vitro stability of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrin fragment D-dimer and fibrinogen B beta peptides in plasma as markers of clot lysis during thrombolytic therapy in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fibrin degradation products generation and fibrinopeptide A release in normal plasma incubated with thrombolytic agents: proposed mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
How to avoid foaming with Fibrinopeptide B detection reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues, such as foaming, during Fibrinopeptide B (FPB) detection experiments. By following these recommendations, users can improve assay accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound (FPB) is a small peptide that is cleaved from the fibrinogen molecule by the enzyme thrombin during the process of blood clot formation. The presence and concentration of FPB in blood plasma can serve as a sensitive marker for thrombin activity and the state of the coagulation system. Its detection is crucial in thrombosis research, the development of anticoagulant drugs, and for monitoring thrombotic conditions.
Q2: What causes foaming in my this compound assay?
Foaming in FPB detection assays, particularly in Enzyme-Linked Immunosorbent Assays (ELISAs), is primarily caused by the presence of proteins and detergents in the assay reagents, combined with agitation during experimental steps. Key contributors include:
-
Proteins: Blocking buffers, used to prevent non-specific binding, often contain high concentrations of proteins like bovine serum albumin (BSA) or casein. These proteins can denature and form a film at the air-liquid interface, trapping air and creating foam.
-
Detergents (Surfactants): Wash buffers frequently contain non-ionic detergents, such as Tween-20, to help remove unbound reagents. While essential for reducing background signal, these surfactants lower the surface tension of the solutions, making them more prone to foaming, especially with vigorous mixing.
-
Agitation: Steps that involve shaking, vortexing, or vigorous pipetting can introduce air into the reagent solutions, leading to the formation of foam.
Q3: How can foaming affect my experimental results?
Foam can negatively impact the accuracy and precision of your this compound assay in several ways:
-
Inaccurate Pipetting: Bubbles can lead to incorrect volumes of reagents and samples being dispensed, affecting the final concentration of reactants in the wells.
-
Poor Washing: Foam can trap reagents and prevent their complete removal during wash steps, leading to high background signals and reduced assay sensitivity.
-
Inconsistent Reactions: Bubbles on the surface of the liquid in microplate wells can reduce the surface area available for the reaction and lead to uneven color development.
-
Plate Reader Interference: Bubbles can interfere with the light path of a microplate reader, causing inaccurate absorbance readings.
Troubleshooting Guide: Foaming and Other Common Issues
This guide provides solutions to specific problems you may encounter during your this compound detection assay.
| Problem | Potential Cause | Recommended Solution |
| Excessive foaming during reagent preparation or sample dilution. | 1. Vigorous vortexing or shaking of protein-containing solutions (e.g., blocking buffer, standards). 2. High concentration of detergent in wash buffers. | 1. Mix solutions by gentle inversion or by pipetting up and down slowly. Avoid vortexing. 2. Use the recommended concentration of detergent in the wash buffer. If foaming persists, consider slightly reducing the detergent concentration, but validate that this does not increase background signal. |
| Foaming in microplate wells during sample/reagent addition. | 1. Dispensing liquids too quickly or from a height. 2. "Splashing" of reagents into the wells. | 1. Pipette solutions slowly and gently against the side of the wells. 2. Ensure the pipette tip is below the liquid surface when dispensing. |
| Bubbles in wells after plate shaking. | 1. Shaking speed is too high. 2. Improper sealing of the plate. | 1. Reduce the shaking speed to the minimum required for adequate mixing. An orbital shaker is generally preferred over a linear shaker. 2. Ensure the plate is sealed firmly with an adhesive plate sealer. After shaking, visually inspect the wells and gently tap the plate on the benchtop to dissipate any bubbles. |
| High background signal. | 1. Insufficient washing due to foam trapping reagents. 2. Ineffective blocking. | 1. Follow the recommended washing protocol carefully. Increase the number of washes if necessary. Ensure complete aspiration of wash buffer after each step. 2. Optimize the blocking buffer and incubation time. |
| Poor reproducibility between replicate wells. | 1. Inaccurate pipetting caused by foam. 2. Variable bubble formation across the plate. | 1. Take care to avoid aspirating bubbles when pipetting. 2. Visually inspect each well for bubbles before proceeding to the next step and remove them if present. |
Experimental Protocols
Detailed Protocol: Competitive ELISA for this compound
This protocol provides a general framework for a competitive ELISA to measure this compound in plasma samples. Note: Always refer to the specific instructions provided with your ELISA kit.
1. Reagent Preparation:
-
Allow all reagents to reach room temperature before use.
-
Prepare wash buffer by diluting the concentrated stock (typically containing a surfactant like Tween-20) with deionized water as per the kit instructions.
-
Reconstitute lyophilized standards and controls with the provided diluent. Mix by gentle inversion or swirling; do not vortex.
-
Prepare sample dilutions in the appropriate sample diluent.
2. Sample Preparation (Human Plasma):
-
Collect whole blood into a tube containing an anticoagulant (e.g., EDTA or citrate) and a protease inhibitor cocktail to prevent FPB degradation.
-
Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[1]
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
For long-term storage, aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.
3. Assay Procedure:
-
Add 50 µL of standard, control, or diluted sample to the appropriate wells of the FPB antibody-coated microplate.
-
Add 50 µL of HRP-conjugated this compound to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature on a microplate shaker (gentle agitation).
-
Aspirate the liquid from each well and wash the plate 3-5 times with 300 µL of wash buffer per well. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Visualizations
This compound Release Pathway
The following diagram illustrates the cleavage of this compound from fibrinogen by thrombin, a key step in the coagulation cascade.
References
Technical Support Center: Calibrating Mass Spectrometers with [Glu1]-Fibrinopeptide B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [Glu1]-Fibrinopeptide B to calibrate mass spectrometers.
Frequently Asked Questions (FAQs)
Q1: What is [Glu1]-Fibrinopeptide B and why is it used for mass spectrometer calibration?
[Glu1]-Fibrinopeptide B is a peptide standard used for the tuning and calibration of electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometers.[1][2] Its well-defined monoisotopic mass and fragmentation pattern make it a reliable reference for ensuring instrument performance, including sensitivity and mass accuracy.[3][4]
Q2: What are the key mass-to-charge (m/z) values for [Glu1]-Fibrinopeptide B?
Under typical acidic conditions used in mass spectrometry, [Glu1]-Fibrinopeptide B primarily forms singly and doubly charged positive ions. These are the key values to look for in your calibration spectrum.
| Description | Value |
| Amino Acid Sequence | EGVNDNEEGFFSAR[1] |
| Monoisotopic Mass | 1569.65 Da[1] |
| Singly Charged Ion (+1) | m/z 1570.6[1] |
| Doubly Charged Ion (+2) | m/z 785.8[1] |
Q3: How should I prepare the [Glu1]-Fibrinopeptide B standard solution?
Proper preparation of the standard is critical for successful calibration. A common protocol involves creating a stock solution and then diluting it to the final working concentration.
Protocol for Preparing [Glu1]-Fibrinopeptide B Standard:
-
Reconstitution of Stock Solution:
-
Preparation of Working Solution:
-
Dilute the stock solution to the desired final concentration using the standard diluent. The optimal concentration will depend on your instrument and application (see table below for examples).
-
-
Storage:
| Application | Recommended Concentration |
| LockSpray Setup | 500 ng/mL[4] |
| Direct Infusion for Sensitivity Test | 100 fmol/µL[4] |
Q4: What are the common causes of unexpected peaks in my [Glu1]-Fibrinopeptide B spectrum?
The presence of unexpected peaks can indicate contamination or degradation of the standard.
-
Contamination: Peaks may arise from solvents, glassware, or carryover from previous samples. Running a blank injection can help identify the source of contamination.
-
Peptide Degradation: Over time, peptides can degrade. Common modifications include:
-
Oxidation: Addition of oxygen atoms (+16 Da per oxygen).
-
Deamidation: Conversion of asparagine (N) or glutamine (Q) residues, resulting in a mass increase of +1 Da.
-
Formation of Pyroglutamic Acid: Cyclization of the N-terminal glutamic acid (Glu), resulting in a mass loss of -18 Da (loss of water).[6]
-
Troubleshooting Guides
This section addresses specific issues you may encounter during the calibration process.
Issue 1: No Signal or Very Low Intensity of [Glu1]-Fibrinopeptide B
If you are unable to detect the peptide or the signal is significantly weaker than expected, follow these troubleshooting steps.
Troubleshooting Workflow for No/Low Signal
Caption: Troubleshooting workflow for no or low signal.
Detailed Steps:
-
Check the Ionization Source: Visually inspect the electrospray needle to ensure a stable and consistent spray. An unstable or absent spray can be caused by a clog in the needle or tubing.[1]
-
Verify the Standard:
-
Concentration: Ensure the concentration of your [Glu1]-Fibrinopeptide B solution is appropriate for your instrument and experiment.[7] Too dilute a solution will result in a weak signal, while a solution that is too concentrated can cause ion suppression.[7]
-
Age and Storage: If the reconstituted standard is old or has been stored improperly, it may have degraded. Prepare a fresh solution from a lyophilized stock.[8]
-
-
Inspect for System-Level Issues:
-
Leaks: Check for any leaks in the fluidic path.
-
Clogs: Ensure there are no blockages in the transfer lines or injector.
-
Instrument Settings: Verify that the instrument parameters (e.g., voltages, gas flows) are set correctly for peptide analysis.[7]
-
Signal Degradation with Titanium Components: Be aware that [Glu1]-Fibrinopeptide B can bind to titanium surfaces, such as pump heads in some UPLC systems, leading to a gradual loss of signal.[9] If this is suspected, using an ion-pairing agent like maleic acid in the lockmass solution may help.[9]
-
Issue 2: Mass Spectrometer Calibration Fails
A failed calibration can be due to several factors, from the standard itself to the instrument's settings.
Troubleshooting Workflow for Calibration Failure
Caption: Troubleshooting workflow for calibration failure.
Detailed Steps:
-
Examine the Calibrant Spectrum:
-
Peak Intensity: Ensure that the [Glu1]-Fibrinopeptide B peaks have sufficient intensity. If they are weak, refer to the "No Signal or Very Low Intensity" guide.
-
Correct Peaks: Verify that the calibration software is selecting the correct m/z values for [Glu1]-Fibrinopeptide B.[8]
-
-
Assess Background Noise: High background noise can interfere with the detection of calibration peaks. If the background is high, you may need to clean the ion source or adjust the calibration mass range to exclude high background peaks.[8]
-
Review Instrument Parameters:
-
System Reset: As a final step, rebooting the computer and the mass spectrometer can sometimes resolve software-related issues that may be causing the calibration to fail.[1]
Experimental Protocols
Protocol: External Calibration using Direct Infusion
This protocol describes a general procedure for performing an external mass calibration.
-
Prepare the Calibration Solution: Prepare a working solution of [Glu1]-Fibrinopeptide B at an appropriate concentration (e.g., 100 fmol/µL in 0.1% formic acid in 30% acetonitrile).[3][4]
-
Set up the Infusion:
-
Use a syringe pump to directly infuse the calibration solution into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Allow the signal to stabilize before proceeding.
-
-
Acquire Data:
-
Set the mass spectrometer to acquire data over a mass range that includes the expected m/z values for [Glu1]-Fibrinopeptide B (e.g., m/z 100-2000).
-
Acquire data for a sufficient amount of time to obtain a high-quality spectrum with good signal-to-noise.
-
-
Perform Calibration:
-
Using the instrument's software, perform the mass calibration using the known m/z values for the singly and doubly charged ions of [Glu1]-Fibrinopeptide B.
-
A well-calibrated high-resolution mass spectrometer should achieve a mass accuracy with an RMS error of <1 ppm.[4]
-
Protocol: Internal Calibration using [Glu1]-Fibrinopeptide B as a Lock Mass
Internal calibration, or lock mass correction, uses a reference compound to correct for mass drift during an LC-MS run.
-
Prepare the Lock Mass Solution: Prepare a dilute solution of [Glu1]-Fibrinopeptide B (e.g., 500 ng/mL) in a suitable solvent.[4]
-
Set up the Lock Mass Delivery:
-
Use a separate pump and a reference sprayer (e.g., Waters LockSpray) to continuously introduce the lock mass solution into the ion source at a very low flow rate.
-
-
Configure the Software:
-
In the instrument control software, enable the lock mass correction feature.
-
Enter the exact m/z of the doubly charged ion of [Glu1]-Fibrinopeptide B (785.8) as the lock mass. The doubly charged ion is often preferred due to its presence in a less crowded region of the spectrum.
-
-
Run the Analysis: During the LC-MS analysis, the software will monitor the lock mass and automatically correct for any mass drift in the acquired data.
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. [Glu1]-Fibrinopeptide B - 1 mg [anaspec.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. support.waters.com [support.waters.com]
- 9. support.waters.com [support.waters.com]
Validation & Comparative
A Comparative Analysis of Fibrinopeptide A and Fibrinopeptide B Release Kinetics
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The proteolytic cleavage of fibrinopeptides A (FpA) and B (FpB) from fibrinogen by thrombin is a critical initiating step in the formation of a stable fibrin (B1330869) clot. The differential release kinetics of these two peptides play a pivotal role in the architecture and integrity of the resulting fibrin mesh. This guide provides a comprehensive comparison of FpA and FpB release kinetics, supported by experimental data and detailed methodologies, to aid researchers in the fields of hemostasis, thrombosis, and drug development.
Key Differences in Release Kinetics
Under physiological conditions in solution, the release of Fibrinopeptide A (FpA) by thrombin is a more rapid process than the release of Fibrinopeptide B (FpB).[1][2] The cleavage of FpA from the Aα chains of fibrinogen exposes "knobs" on the central E domain, which can then bind to "holes" in the D domains of adjacent fibrin molecules, leading to the formation of two-stranded protofibrils.[1] This initial polymerization is the primary event in clot formation.[1]
The subsequent release of FpB from the Bβ chains is understood to be accelerated by the formation of these initial fibrin polymers.[3][4] The cleavage of FpB facilitates the lateral aggregation of protofibrils, resulting in thicker fibrin fibers and a more stable and robust clot structure.[1][5] This sequential and ordered release of FpA and FpB is crucial for the normal architecture of the fibrin network.[1][5]
Interestingly, the release kinetics can be significantly altered when fibrinogen is adsorbed onto a surface. In this scenario, the release of FpB can occur without the characteristic lag phase seen in solution and, in some cases, the amount of FpB released can be higher than that of FpA.[3][6] This suggests that the conformation of fibrinogen upon surface binding can influence thrombin's access to the cleavage sites.
Quantitative Comparison of Release Kinetics
The following table summarizes the available quantitative data on the kinetics of FpA and FpB release catalyzed by human thrombin under physiological conditions.
| Kinetic Parameter | Fibrinopeptide A (FpA) | This compound (FpB) | Reference |
| Specificity Constant (kcat/Km) | 11.6 (± 0.3) x 10⁶ M⁻¹s⁻¹ | 4.2 (± 0.2) x 10⁶ M⁻¹s⁻¹ (from des-A fibrinogen) | [7] |
| kcat | 84 (± 4) s⁻¹ | Not directly reported for release from intact fibrinogen | [7] |
| Km | 7.2 (± 0.9) µM | Not directly reported for release from intact fibrinogen | [7] |
| Release Order | Precedes FpB release | Follows FpA release (at least 97% released after FpA) | [1][7] |
Note: The specificity constant for FpB release from intact fibrinogen is significantly lower, being less than 3% of that for FpA release.[7] The value provided in the table is for the release of FpB from des-A fibrinogen (fibrinogen that has already had FpA cleaved), highlighting the acceleration of FpB release after initial polymerization.
Experimental Protocols
The determination of fibrinopeptide release kinetics typically involves the following steps:
1. Fibrinogen Preparation:
-
Bovine or human fibrinogen is isolated from plasma.[8]
-
The fibrinogen preparation is dissolved in a suitable buffer (e.g., 0.95% NaCl) and dialyzed to remove any free amino acids.[8]
2. Enzymatic Cleavage Reaction:
-
The purified fibrinogen is incubated with a known concentration of thrombin at a controlled temperature (e.g., 37°C) and pH (e.g., 7.4).[7]
-
The reaction is stopped at various time points.
3. Quantification of Fibrinopeptide Release: Several methods can be used to quantify the released fibrinopeptides:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying FpA and FpB in the reaction supernatant.[3]
-
Radioimmunoassay (RIA): This highly sensitive technique uses antibodies specific to FpA or FpB to measure their concentrations.[9]
-
Amino Acid Analysis: An older method involves measuring the amount of amino acids produced after alkali hydrolysis of the released fibrinopeptides.[8]
4. Kinetic Analysis:
-
The amount of released FpA and FpB is plotted against time.
-
Kinetic parameters such as the initial rate of release, kcat, and Km are determined by fitting the data to appropriate kinetic models.[7]
Visualizing the Fibrinogen to Fibrin Conversion Pathway
The following diagrams illustrate the key steps in the conversion of fibrinogen to fibrin, highlighting the differential release of FpA and FpB.
Caption: Sequential release of FpA and FpB in fibrin clot formation.
Caption: General experimental workflow for studying fibrinopeptide release.
References
- 1. droracle.ai [droracle.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin-induced this compound release from normal and variant fibrinogens: influence of inhibitors of fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Fibrinopeptides A and B release in the process of surface fibrin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fibrinopeptide B Cleavage: Thrombin vs. Other Proteases
For Researchers, Scientists, and Drug Development Professionals
The proteolytic cleavage of Fibrinopeptide B (FPB) from the N-terminus of the fibrinogen Bβ chain is a critical step in the formation of a stable fibrin (B1330869) clot. While thrombin is the primary physiological enzyme responsible for this action, other proteases can also cleave FPB, each with distinct specificity and efficiency. This guide provides an objective comparison of FPB cleavage by thrombin against other notable proteases, supported by experimental data, to aid researchers in their studies of coagulation, fibrinolysis, and the development of novel therapeutics.
Executive Summary
Thrombin orchestrates a highly specific and sequential cleavage of fibrinopeptides, with the release of Fibrinopeptide A (FPA) preceding that of FPB. This temporal separation is crucial for the proper assembly of fibrin monomers into protofibrils and their subsequent lateral aggregation into a stable clot. In contrast, other proteases such as plasmin and trypsin exhibit different cleavage patterns and efficiencies. Notably, certain snake venom proteases, like the one from Ancistrodon contortrix contortrix, show a preference for releasing FPB. Reptilase and Ancrod are distinct in that they only cleave FPA. This differential cleavage of FPB by various proteases offers a valuable tool for studying the nuances of fibrin formation and for the development of diagnostic assays and therapeutic agents.
Comparative Analysis of this compound Cleavage
The following table summarizes the key characteristics of FPB cleavage by thrombin and other selected proteases.
| Protease | Source | Primary Cleavage Site on Bβ Chain | This compound (FPB) Cleavage | Fibrinopeptide A (FPA) Cleavage | Kinetic Parameters (kcat/Km for FPB) | Key Characteristics |
| Thrombin | Human Plasma | Arg14-Gly15[1] | Yes | Yes (preferential) | 4.2 x 10⁶ M⁻¹s⁻¹ (from des-A fibrinogen)[2] | Sequential cleavage: FPA is released more rapidly than FPB. FPB release is accelerated after fibrin monomer polymerization begins.[2] |
| Plasmin | Human Plasma | Primarily Bβ 1-42, with subsequent cleavage at 21-22 and 14-15[3] | Yes | No (initially)[4] | ~1.1 x 10⁶ M⁻¹s⁻¹ (for overall fibrinogen hydrolysis)[5] | Initially cleaves a larger fragment containing FPB.[3][4] |
| Trypsin | Porcine/Bovine Pancreas | C-terminus of Arg and Lys residues[6][7] | Yes | Yes | Not specifically reported for FPB | Rapidly cleaves both FPA and FPB, with FPB released before FPA.[4] |
| Reptilase (Batroxobin) | Bothrops atrox venom | Does not cleave Bβ chain | No | Yes | N/A | Specifically cleaves FPA, leading to the formation of an unstable fibrin clot.[4] |
| Ancrod | Agkistrodon rhodostoma venom | Does not cleave Bβ chain | No | Yes | N/A | Similar to Reptilase, only cleaves FPA. |
| ACC Protease | Ancistrodon contortrix contortrix venom | Not explicitly defined | Yes (preferential) | Yes (slower) | Not quantitatively reported | Preferentially and rapidly releases FPB over FPA.[3][4] |
| Fibrolase | Ancistrodon contortrix contortrix venom | Not explicitly defined | Yes (slower) | Yes (rapid) | Not quantitatively reported | A metalloproteinase that cleaves the Aα-chain more rapidly than the Bβ-chain. |
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Fibrinogen Cleavage and Fibrin Clot Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venom from southern copperhead snake (Agkistrodon contortrix contortrix). I. Characterization of a protease that preferentially releases this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characteristics of fibrinogen and fibrin hydrolysis by plasmin 1 and 2 and miniplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 7. PeptideCutter [web.expasy.org]
Fibrinopeptide B: A Comparative Guide to its Validation as a Clinical Biomarker of Coagulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fibrinopeptide B (FPB) as a clinical biomarker of coagulation against other established markers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and Coagulation
During the final stage of the coagulation cascade, the enzyme thrombin converts soluble fibrinogen into insoluble fibrin (B1330869), which forms the structural basis of a blood clot. This conversion involves the cleavage of two small peptides from the N-terminal ends of the fibrinogen Aα and Bβ chains, known as Fibrinopeptide A (FPA) and this compound (FPB), respectively.[1][2] The release of FPB is a direct indicator of thrombin activity and fibrin formation, making it a potential biomarker for thrombotic events.[1][2]
The Coagulation Cascade and the Role of this compound
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. The release of this compound occurs at the final step of the common pathway.
Performance Comparison of this compound and Other Coagulation Biomarkers
The clinical utility of a coagulation biomarker is determined by its performance in diagnosing and monitoring thrombotic disorders such as Deep Vein Thrombosis (DVT), Pulmonary Embolism (PE), and Disseminated Intravascular Coagulation (DIC). The following tables summarize the performance of FPB in comparison to standard coagulation assays.
Venous Thromboembolism (VTE)
| Biomarker | Condition | Sample Type | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| This compound (Urine) | PE | Urine | 75.4% (at 2.5 ng/mL) | 28.9% (at 2.5 ng/mL) | Not Reported | Not Reported | [1] |
| D-dimer | DVT | Plasma | 92.7% | Not Reported | Not Reported | Not Reported | [3] |
| D-dimer | PE | Plasma | >95% | ~40% | Not Reported | High | [4][5] |
| Prothrombin Time (PT) | DVT | Plasma | Prolonged in DVT | Not a primary diagnostic marker | Not Applicable | Not Applicable | [6] |
| Activated Partial Thromboplastin Time (aPTT) | DVT | Plasma | Prolonged in DVT | Not a primary diagnostic marker | Not Applicable | Not Applicable | [6] |
| Fibrinogen | DVT | Plasma | Increased in DVT | Not a primary diagnostic marker | Not Applicable | Not Applicable | [6] |
Disseminated Intravascular Coagulation (DIC)
| Biomarker | Typical Finding in DIC | Diagnostic Utility |
| This compound | Expected to be elevated | Under investigation as an early marker |
| D-dimer | Markedly elevated | High sensitivity, but low specificity |
| Fibrinogen | Decreased (due to consumption) | A declining trend is diagnostically significant |
| Platelet Count | Decreased (Thrombocytopenia) | A key diagnostic criterion |
| Prothrombin Time (PT) | Prolonged | Reflects consumption of coagulation factors |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Reflects consumption of coagulation factors |
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its clinical validation. The following sections detail common experimental methodologies.
This compound Immunoassay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying FPB in biological samples.
Principle: A sandwich ELISA is typically used, where a capture antibody specific for FPB is coated onto a microplate well. The sample containing FPB is added, followed by a detection antibody that is conjugated to an enzyme. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of FPB in the sample.
Workflow:
Detailed Protocol:
-
Sample Collection and Preparation:
-
Assay Procedure (Example):
-
Prepare all reagents, standards, and samples as per the kit instructions.
-
Add 50 µL of standard or sample to each well of the antibody-coated microplate.
-
Add 50 µL of biotin-conjugated detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
This compound Measurement by Mass Spectrometry
Mass spectrometry (MS) offers a highly specific and sensitive method for the quantification of FPB.
Principle: This method involves the direct detection and quantification of FPB based on its mass-to-charge ratio. It often involves a sample preparation step to isolate the peptide, followed by analysis using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Methodology:
-
Sample Preparation:
-
Plasma samples are treated to precipitate larger proteins, including fibrinogen.[8]
-
The supernatant containing smaller peptides, including FPB, is collected.
-
Further purification may be performed using solid-phase extraction.
-
-
HPLC-MS Analysis:
-
The purified peptide extract is injected into an HPLC system for separation.
-
The separated peptides are then introduced into the mass spectrometer for detection and quantification.
-
Assay Validation Parameters
For any analytical method to be used in a clinical setting, it must be rigorously validated. Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements of the same sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[9]
-
Specificity: The ability of the assay to measure only the intended analyte (FPB) without interference from other substances.[9]
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]
Conclusion
This compound is a promising biomarker for the direct assessment of in vivo thrombin activity and fibrin formation. Its measurement, particularly in urine, presents a non-invasive alternative for the diagnosis of thrombotic disorders. However, further validation studies are required to establish its clinical utility in comparison to a broader range of established coagulation markers for various thromboembolic conditions. Standardization of pre-analytical and analytical procedures is also essential for its widespread clinical adoption.
References
- 1. Urine and plasma levels of this compound in patients with deep vein thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Markers of plasma coagulation and fibrinolysis after acute deep venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erbamannheim.com [erbamannheim.com]
- 5. D-Dimer and Fibrinogen Values according to the Localization of Deep Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of deep vein thrombosis diagnostic model based on machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrls.testcatalog.org [nrls.testcatalog.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. wjarr.com [wjarr.com]
Fibrinopeptide A: A Comparative Guide for Cancer and Heart Disease Research
Fibrinopeptide A (FPA), a small peptide cleaved from fibrinogen by thrombin during blood coagulation, is emerging as a significant biomarker in the fields of oncology and cardiology. Its presence in plasma is a direct indicator of thrombin activity and fibrin (B1330869) formation, processes central to both cancer-associated thrombosis and acute coronary events. This guide provides a comprehensive comparison of FPA's performance against other biomarkers in these fields, supported by experimental data and detailed methodologies for its detection.
Fibrinopeptide A in Oncology
Elevated levels of FPA are frequently observed in patients with various malignancies, including gastrointestinal, breast, and lung cancers, as well as leukemia.[1][2][3][4] This is attributed to the procoagulant state often associated with cancer, where tumor cells can activate the coagulation cascade, leading to increased thrombin generation and subsequent FPA release.[3][5]
Comparative Performance of Fibrinopeptide A in Cancer
FPA levels often correlate with tumor progression and the presence of metastatic disease, suggesting its potential as a prognostic marker.[6] In many cases, FPA demonstrates comparable or even superior performance to traditional biomarkers.
| Biomarker | Cancer Type(s) | Performance Characteristics |
| Fibrinopeptide A (FPA) | Gastrointestinal, Breast, Leukemia, Lung | Elevated levels are associated with advanced disease and metastasis.[6] Can indicate subclinical activation of coagulation.[2] |
| D-dimer | Various solid tumors | Often elevated in cancer patients and correlates with poor prognosis. May be less specific than FPA as it indicates fibrinolysis, not just formation. |
| Carcinoembryonic Antigen (CEA) | Colorectal, Lung, Breast | A widely used tumor marker for monitoring disease recurrence and response to therapy. Its sensitivity and specificity can be limited, especially in early-stage disease. |
| Fibrinogen | Various solid tumors | Elevated plasma fibrinogen is associated with an increased incidence and poorer prognosis in several cancers, including lung and colorectal cancer.[4][7] |
Fibrinopeptide A Concentration in Cancer
| Condition | FPA Concentration (ng/mL) | Reference |
| Healthy Individuals | < 2 (mean ~0.5) | [8] |
| Gastrointestinal Malignancies | Variously elevated | [5] |
| Advanced Carcinoma | Elevated in ~60% of patients | [3] |
| Breast Cancer (clinically localized) | Persistently elevated or rising post-surgery in 36.2% of patients, often preceding clinical recurrence. | [2] |
Fibrinopeptide A in Cardiovascular Disease
In the context of heart disease, FPA is a sensitive marker for acute coronary thrombosis.[9] Its levels rise rapidly in response to the thrombin generation that occurs during plaque rupture and subsequent clot formation in coronary arteries.
Comparative Performance of Fibrinopeptide A in Heart Disease
FPA provides a real-time indication of ongoing thrombosis, which can be advantageous for the early diagnosis and risk stratification of patients with acute coronary syndrome (ACS).
| Biomarker | Cardiovascular Condition(s) | Performance Characteristics |
| Fibrinopeptide A (FPA) | Acute Coronary Syndrome (ACS), Myocardial Infarction (MI), Venous Thrombosis | A sensitive marker of acute thrombosis. A cutoff of >3.38 ng/mL can predict ACS with 89.7% sensitivity and 78% specificity.[10][11][12] |
| Troponin T/I | Myocardial Infarction (MI) | The gold standard for diagnosing myocardial necrosis. Levels rise later than FPA, typically 2-4 hours after injury.[13][14] High-sensitivity assays have improved early detection.[15] |
| Creatine Kinase-MB (CK-MB) | Myocardial Infarction (MI) | Less specific than troponins as it is also found in skeletal muscle. |
| B-type Natriuretic Peptide (BNP) | Heart Failure | A marker of myocardial wall stress, primarily used for the diagnosis and prognosis of heart failure. |
Fibrinopeptide A Concentration in Heart Disease
| Condition | FPA Concentration (ng/mL) | Reference |
| Healthy Individuals | < 2 (mean ~0.5-0.97) | [1][8] |
| Acute Myocardial Infarction (AMI) | Significantly higher than in healthy controls and patients with stable angina. | [9] |
| Angina | Higher than in healthy controls, but generally lower than in AMI. | [9] |
| Venous Thrombosis/Pulmonary Embolism | 5 - 23 | [8] |
| Disseminated Intravascular Coagulation (DIC) | 13.0 - 346 | [16] |
Experimental Protocols
Accurate measurement of FPA is critical for its clinical utility. Several methods are available, each with its own advantages and limitations.
Radioimmunoassay (RIA) for Fibrinopeptide A
This traditional method offers high sensitivity for FPA detection.
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled FPA (e.g., with 125I) competes with the unlabeled FPA in the sample for binding to a limited amount of anti-FPA antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of FPA in the sample.[17][18][19]
General Protocol:
-
Sample Preparation: Collect blood in tubes containing an anticoagulant and a protease inhibitor. Centrifuge to obtain plasma. To remove cross-reacting fibrinogen, plasma can be treated with ethanol (B145695) or extracted with trichloroacetic acid (TCA).[8][16]
-
Assay:
-
Incubate a mixture of the patient's plasma sample (or standard), radiolabeled FPA, and a specific anti-FPA antibody.
-
Separate the antibody-bound FPA from the free FPA. This can be achieved by precipitation with a second antibody or a substance like dioxane.[17][19]
-
Measure the radioactivity of the precipitated (bound) fraction using a gamma counter.
-
-
Quantification: Generate a standard curve using known concentrations of FPA. Determine the FPA concentration in the patient samples by interpolating their radioactivity measurements on the standard curve.[20]
Enzyme-Linked Immunosorbent Assay (ELISA) for Fibrinopeptide A
ELISA is a more commonly used method in modern clinical laboratories due to its safety (no radioactivity) and potential for high-throughput analysis.
Principle: A sandwich ELISA is typically used. The wells of a microplate are coated with a capture antibody specific for FPA. The sample is added, and any FPA present binds to the capture antibody. A second, detection antibody (often biotinylated) is then added, which binds to a different epitope on the FPA. An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of FPA in the sample.[21][22][23]
General Protocol:
-
Plate Preparation: Use a microplate pre-coated with an anti-FPA antibody.
-
Assay:
-
Add standards and patient plasma samples to the wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-FPA detection antibody and incubate.
-
Wash the wells.
-
Add an avidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Generate a standard curve and determine the FPA concentrations in the samples.[21][22][24]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Fibrinopeptide A
LC-MS/MS offers high specificity and the ability to quantify different forms of FPA.
Principle: This method separates peptides in the sample using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio using mass spectrometry.
General Protocol:
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction to enrich for peptides and remove interfering proteins.[25][26]
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The peptides are separated on a column based on their physicochemical properties.
-
MS/MS Detection: As the peptides elute from the LC column, they are ionized and enter the mass spectrometer. The instrument is set to specifically detect the mass of FPA and its fragments, allowing for highly specific quantification.[25][26]
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
Fibrinopeptide A is a valuable biomarker that provides a direct measure of in vivo thrombin activity. In oncology, it holds promise as a prognostic indicator of disease progression and metastatic potential. In cardiology, it serves as an early and sensitive marker of acute thrombotic events. The choice of analytical method depends on the specific research or clinical question, with ELISA and LC-MS/MS offering practical advantages for routine use. Further research and standardization of assays will continue to refine the clinical utility of FPA in both cancer and heart disease.
References
- 1. [A method for the assay of fibrinopeptide in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated fibrinopeptide A levels in patients with clinically localised breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abnormalities of blood coagulation in patients with cancer. Fibrinopeptide A generation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma fibrinogen levels towards cancer incidence: a systematic review and meta-analysis of epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of fibrinopeptide A (FpA) as a marker for gastrointestinal cancers before and after surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of plasma fibrinopeptide A (fpA) in patients with malignancy. | Semantic Scholar [semanticscholar.org]
- 7. medpagetoday.com [medpagetoday.com]
- 8. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrinopeptide A levels in patients with acute ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum fibrinopeptide A is increased in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. researchgate.net [researchgate.net]
- 13. [Comparison of clinical performance of troponin T and troponin I in diagnosing acute myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Performance of the high-sensitivity troponin assay in diagnosing acute myocardial infarction: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radioimmunoassay of Human Fibrinopeptide A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radioimmunoassay of human fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. phoenixbiotech.net [phoenixbiotech.net]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. static.fn-test.com [static.fn-test.com]
- 24. Human fibrinopeptide A (FPA) Elisa Kit – AFG Scientific [afgsci.com]
- 25. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of des-AA and des-AABB Fibrin Polymerization
This guide provides a detailed comparison of the polymerization processes of two distinct fibrin (B1330869) intermediates: des-AA fibrin and des-AABB fibrin. Understanding the differences in their formation, structure, and properties is crucial for researchers in hemostasis, thrombosis, and drug development. This document outlines the key distinctions, supported by experimental data, and provides detailed protocols for relevant assays.
Introduction to Fibrin Polymerization
Fibrin clot formation is the final and critical step of the coagulation cascade. The process is initiated when the soluble plasma protein fibrinogen is converted into insoluble fibrin monomers by the action of a protease.[1][2] These monomers then spontaneously self-assemble into a three-dimensional network, forming a stable clot.[1] The specific type of fibrin monomer generated depends on which fibrinopeptides are cleaved from the parent fibrinogen molecule.
-
des-AA Fibrin: Formed by the enzymatic removal of fibrinopeptide A (FpA) from the two Aα chains of fibrinogen. This reaction is characteristically catalyzed by snake venom proteases like batroxobin or reptilase.[3][4] The resulting monomer has exposed polymerization sites known as "A" knobs.
-
des-AABB Fibrin: Formed by the enzymatic removal of both fibrinopeptide A (FpA) and fibrinopeptide B (FpB) from the Aα and Bβ chains of fibrinogen, respectively. This conversion is catalyzed by thrombin, the primary physiological enzyme in the coagulation cascade.[3][5] The resulting monomer has both "A" and "B" knobs exposed.
The initial polymerization step for both types involves the non-covalent interaction of the exposed "A" knobs on one monomer with complementary binding pockets ("a" holes) located in the D-domains of adjacent monomers.[6][7] This "A:a" interaction leads to the formation of half-staggered, double-stranded protofibrils.[7][8] The subsequent lateral aggregation of these protofibrils, which is critical for forming a robust, three-dimensional clot, differs significantly between des-AA and des-AABB fibrin. This difference is primarily attributed to the presence or absence of the exposed "B" knobs, which interact with "b" holes.[9][10]
Comparative Quantitative Data
The differences in polymerization kinetics and resulting clot structure can be quantified using various biophysical techniques. The following table summarizes typical findings from turbidity assays and electron microscopy.
| Parameter | des-AA Fibrin (Batroxobin-induced) | des-AABB Fibrin (Thrombin-induced) | Significance of Difference |
| Lag Time | Longer | Shorter | Thrombin's dual action on FpA and FpB leads to faster initiation of aggregation.[9] |
| Polymerization Rate (Vmax) | Slower | Faster | The exposure of "B" knobs in des-AABB fibrin promotes more rapid lateral aggregation.[9] |
| Final Turbidity (OD max) | Lower | Higher | Higher turbidity in des-AABB clots corresponds to the formation of thicker fibrin fibers.[8][9] |
| Fiber Diameter | Thinner (~70 nm) | Thicker (~100 nm) | The "B:b" interactions in des-AABB fibrin are crucial for the lateral aggregation of protofibrils, resulting in thicker fibers.[9][11] |
| Clot Structure | Finer, more porous network | Coarser, denser network | The thinner fibers of des-AA fibrin form a less dense meshwork.[11] |
| Clot Stability | Looser, more susceptible to fibrinolysis | Tighter, more resistant to fibrinolysis | The extensive lateral aggregation and potential for factor XIIIa cross-linking make des-AABB clots more mechanically robust.[8][11] |
Experimental Protocols
3.1. Fibrin Polymerization Turbidity Assay
This is the most common method to monitor the kinetics of fibrin polymerization in real-time. The assay measures the increase in optical density (turbidity) as soluble fibrin monomers aggregate into an insoluble clot.[12]
Materials:
-
Purified human fibrinogen (e.g., 1 mg/mL)
-
Thrombin (e.g., 0.1-0.5 U/mL) or Batroxobin (e.g., 0.1-0.5 U/mL)[9]
-
Polymerization Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4[13]
-
Spectrophotometer with temperature control (37°C) and kinetic reading capability at 350 nm.
-
96-well microplate or cuvettes.
Procedure:
-
Prepare a solution of fibrinogen in the polymerization buffer to the desired final concentration (e.g., 0.2-1.0 mg/mL).[9][13]
-
Pre-warm the fibrinogen solution and the enzyme (thrombin or batroxobin) to 37°C.
-
Place the fibrinogen solution in the spectrophotometer and record a baseline reading at 350 nm.
-
Initiate the polymerization by adding a small volume of the enzyme to the fibrinogen solution and mix quickly.
-
Immediately begin recording the absorbance at 350 nm at regular intervals (e.g., every 20 seconds) for a total duration of 30-60 minutes.[12]
-
Plot the absorbance (turbidity) versus time. From this curve, determine the lag time (time to onset of turbidity increase), the maximum rate of polymerization (slope of the linear phase), and the final turbidity (plateau absorbance).[12]
3.2. Scanning Electron Microscopy (SEM) for Fibrin Clot Structure
SEM provides high-resolution images of the fibrin network, allowing for direct visualization and measurement of fiber thickness and clot architecture.
Materials:
-
Fibrinogen, Thrombin, Batroxobin, and Polymerization Buffer as described above.
-
Carbon-coated glass coverslips or other suitable surfaces.
-
Primary Fixative: 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer, pH 7.4.
-
Secondary Fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer.
-
Ethanol (B145695) series for dehydration (e.g., 50%, 70%, 90%, 100%).
-
Critical point dryer.
-
Sputter coater (e.g., gold-palladium).
-
Scanning Electron Microscope.
Procedure:
-
Form the fibrin clot directly on the carbon-coated surface by mixing fibrinogen and the appropriate enzyme. Allow polymerization to proceed for a set time (e.g., 1-2 hours) at 37°C in a humidified chamber.
-
Gently wash the clot with polymerization buffer to remove soluble proteins.
-
Fix the clot with the primary fixative for at least 1 hour at room temperature.
-
Wash the fixed clot with cacodylate buffer.
-
Post-fix with the secondary fixative for 1 hour. This step enhances contrast.
-
Wash again with cacodylate buffer.
-
Dehydrate the sample by immersing it in a graded series of ethanol solutions, ending with absolute ethanol.
-
Dry the sample using a critical point dryer to preserve its three-dimensional structure.
-
Mount the dried sample on an SEM stub and sputter-coat it with a thin layer of metal to make it conductive.
-
Image the clot structure using the SEM at various magnifications. Use imaging software to measure the diameter of individual fibrin fibers.
Visualizations
4.1. Fibrinogen Activation and Polymerization Pathways
Caption: Pathways of fibrinogen conversion to des-AA and des-AABB fibrin.
4.2. Experimental Workflow for Comparison
Caption: Workflow for comparing fibrin polymerization kinetics and structure.
References
- 1. Role of fibrin structure in thrombosis and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrin - Wikipedia [en.wikipedia.org]
- 3. plateltex.com [plateltex.com]
- 4. enzymeresearch.co.uk [enzymeresearch.co.uk]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thrombin Generation, Fibrin Clot Formation and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Batroxobin accelerated tissue repair via neutrophil extracellular trap regulation and defibrinogenation in a murine ischemic hindlimb model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Fibrinopeptide B as a Biomarker: A Comparative Analysis of its Levels in Preclinical Disease Models Versus Healthy Controls
For researchers, scientists, and professionals in drug development, understanding the nuances of biomarkers in disease is paramount. Fibrinopeptide B (FPB), a small peptide released during the conversion of fibrinogen to fibrin (B1330869) by thrombin, is emerging as a key indicator of coagulation activation. Elevated levels of FPB can signal underlying pathological processes, making it a valuable biomarker in various disease models. This guide provides a comparative overview of FPB levels in disease models versus healthy controls, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Levels
| Condition | Sample Type | This compound Concentration (Mean ± SD) | Control Group Concentration (Mean ± SD) | Fold Change | Reference |
| Deep Vein Thrombosis/Pulmonary Embolism | Urine | 78.4 ± 35.2 ng/mL | 2.2 ± 0.4 ng/mL | ~35.6x | [1] |
Note: The data presented is for a combined measurement of this compound and its derivative, des-arginine this compound (FPBtot).
The Role of this compound in Disease Pathophysiology
This compound is a direct product of thrombin activity, a central enzyme in the coagulation cascade.[2] In healthy individuals, the levels of circulating FPB are typically low, reflecting a basal level of coagulation activity. However, in various pathological states, the coagulation system becomes dysregulated, leading to increased thrombin generation and, consequently, elevated FPB levels.[3]
Diseases where elevated FPB levels are implicated include:
-
Thrombotic Disorders: Conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE) are characterized by the formation of blood clots, leading to a significant increase in thrombin activity and subsequent FPB release.[1]
-
Inflammatory Conditions: There is a well-established link between inflammation and coagulation.[4] In diseases with a strong inflammatory component, such as sepsis, inflammatory mediators can trigger the coagulation cascade, resulting in higher FPB levels.[5]
-
Cancer: Many types of cancer are associated with a hypercoagulable state, increasing the risk of thromboembolic complications. This is often reflected in elevated levels of coagulation markers, including fibrinopeptides.
The measurement of FPB can, therefore, serve as a sensitive indicator of intravascular thrombin activity and fibrin formation, providing valuable insights into the prothrombotic state of an individual or a preclinical model.[2]
Experimental Protocols
Accurate measurement of this compound is crucial for its validation as a biomarker. The following outlines a general methodology for the quantification of FPB in plasma samples, based on commonly used techniques like Enzyme-Linked Immunosorbent Assay (ELISA).
Measurement of this compound by ELISA
Principle: An ELISA for FPB typically employs a competitive immunoassay format. In this setup, a known amount of labeled FPB competes with the FPB present in the sample for binding to a limited number of antibody binding sites. The amount of labeled FPB bound to the antibody is inversely proportional to the concentration of FPB in the sample.
General Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood from the animal model or healthy control into tubes containing an anticoagulant (e.g., citrate, EDTA) and a protease inhibitor to prevent degradation of FPB.
-
Centrifuge the blood sample to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Assay Procedure (based on a typical commercial ELISA kit):
-
Prepare standards with known concentrations of FPB and the samples to be tested.
-
Add the standards and samples to the wells of a microplate pre-coated with an anti-FPB antibody.
-
Add a fixed amount of biotin-labeled FPB to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin-labeled FPB.
-
Wash the plate again.
-
Add a chromogenic substrate for HRP, which will develop a color.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of FPB in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Coagulation Cascade and this compound Release
The following diagram illustrates the central role of thrombin in the coagulation cascade and the subsequent release of Fibrinopeptide A and B from fibrinogen.
Experimental Workflow for Assessing this compound in a Murine Deep Vein Thrombosis Model
This workflow outlines the key steps in an experimental setup to compare FPB levels in a mouse model of DVT versus healthy controls.
References
- 1. Urine and plasma levels of this compound in patients with deep vein thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Laboratory Markers of Activated Coagulation and Its Regulation | Oncohema Key [oncohemakey.com]
- 4. therinibio.com [therinibio.com]
- 5. The this compoundβ15-42 reduces inflammation in mice subjected to polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS for Fibrinopeptide B Purity Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of peptides is a critical step in guaranteeing the safety and efficacy of therapeutic products. Fibrinopeptide B, a small peptide cleaved from fibrinogen during blood coagulation, is often used as a standard in mass spectrometry. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of this compound purity, supported by experimental data and detailed protocols.
Fundamental Principles: A Tale of Two Phases
The primary difference between GC-MS and LC-MS lies in the mobile phase used for separation. GC-MS employs an inert gas to move volatile and thermally stable compounds through the analytical column, while LC-MS utilizes a liquid solvent to separate a wider range of molecules, including those that are non-volatile and thermally sensitive, such as peptides.[1][2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique renowned for its high separation efficiency.[1] However, its application to peptides like this compound is indirect and requires extensive sample preparation. Because peptides are not volatile, they must first be broken down into their constituent amino acids (hydrolysis) and then chemically modified (derivatized) to increase their volatility for gas-phase analysis.[6][7][8][9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for peptide and protein analysis.[2][4] It allows for the direct analysis of intact peptides in a liquid sample.[2] Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are used to generate ions from these large molecules with minimal fragmentation, preserving their structural integrity for mass analysis.[5][11][12][13][14]
Head-to-Head Comparison: GC-MS vs. LC-MS for this compound Purity
The choice between GC-MS and LC-MS for this compound purity analysis involves trade-offs in sample preparation complexity, the directness of the measurement, and historical precedent. While LC-MS is the more conventional and direct approach, studies have demonstrated that GC-MS can achieve comparable accuracy.[6][7]
| Feature | GC-MS | LC-MS |
| Analyte | Derivatized constituent amino acids | Intact this compound |
| Sample Preparation | Complex: Involves hydrolysis and derivatization.[6][7][10] | Simple: Typically involves dissolution in a suitable solvent.[15] |
| Measurement Type | Indirect: Purity is inferred from the concentration of stable amino acids.[10] | Direct: Purity is determined from the intact peptide and its impurities. |
| Ionization Technique | Hard (e.g., Electron Ionization - EI), causing fragmentation.[3] | Soft (e.g., ESI, MALDI), minimizing fragmentation.[11][12][13] |
| Data Interpretation | Requires calculation of peptide purity from amino acid concentrations.[10] | Directly quantifies the main peptide peak against impurity peaks. |
| Sensitivity | High for volatile compounds. | Generally higher for large biomolecules like peptides.[1][3][4] |
| Accuracy | Studies show comparable accuracy to LC-IDMS.[6][7] A purity of (0.715 ± 0.012) g/g was determined for [Glu1]-Fibrinopeptide B.[6][7] Another study using GC-IDIR reported a purity of (0.755 ± 0.017) g/g.[16] | Considered the gold standard for peptide analysis.[4] [Glu1]-Fibrinopeptide B is a common standard for LC-MS system calibration.[17] |
| Cost | Potentially lower instrumentation cost.[2][6] | Higher instrumentation cost.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for this compound purity analysis using both GC-MS and LC-MS.
This protocol is an indirect method that quantifies the stable amino acids resulting from peptide hydrolysis.
-
Hydrolysis: The [Glu1]-Fibrinopeptide B sample is hydrolyzed in hydrochloric acid to break it down into its individual amino acids.[6][7]
-
Drying: The hydrolyzed sample is dried under a stream of nitrogen.[6][7]
-
Derivatization: The dried amino acids are derivatized to make them volatile. A common procedure involves a two-step process:
-
Esterification with an agent like 2 M HCl in methanol (B129727) at 80°C.[8][9]
-
Acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) at 65°C.[8][9]
-
-
GC-MS Analysis:
-
GC Column: A suitable column for separating derivatized amino acids is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized amino acids.
-
MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) to detect and quantify specific ions corresponding to the derivatized amino acids and their isotope-labeled internal standards.[10]
-
-
Purity Calculation: The purity of the this compound is calculated based on the measured concentrations of the stable amino acids and their known proportions in the peptide sequence.[10]
This protocol allows for the direct measurement of the intact this compound and any impurities.
-
Sample Preparation: A stock solution of [Glu1]-Fibrinopeptide B is prepared by dissolving it in a suitable solvent, such as a mixture of 0.1% formic acid and acetonitrile.[15] The stock solution is then diluted to a final working concentration.
-
LC-MS Analysis:
-
LC Column: A reverse-phase column (e.g., C18) is commonly used for peptide separations.
-
Mobile Phases:
-
Gradient Elution: A gradient is run from a low to a high percentage of Mobile Phase B to elute the this compound and separate it from any impurities.
-
MS Detection: The mass spectrometer is operated with an Electrospray Ionization (ESI) source in positive ion mode.[11][12] Full scan MS data is acquired to detect the multiply charged ions of the intact this compound and any impurities.
-
-
Purity Determination: The purity is determined by calculating the peak area of the main this compound component relative to the total peak area of all detected components in the chromatogram.
Visualizing the Workflows
The following diagrams illustrate the distinct workflows for this compound purity analysis by GC-MS and LC-MS.
Caption: Comparative workflows for this compound purity analysis.
Caption: Logical comparison of GC-MS and LC-MS for peptide purity analysis.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS are capable of providing accurate purity assessments for this compound. However, their approaches and associated complexities differ significantly.
LC-MS stands out as the more direct, straightforward, and conventional method for this compound purity analysis. Its ability to analyze the intact peptide with minimal sample preparation makes it the preferred technique in most pharmaceutical and research settings. The widespread use of this compound as a calibration standard for LC-MS systems further underscores the suitability of this technique.[17]
GC-MS, while less conventional, presents a viable and accurate alternative. [6][7] The primary drawbacks are the laborious and destructive sample preparation steps involving hydrolysis and derivatization, which make the analysis indirect. Nevertheless, for laboratories that may have greater access to or expertise in GC-MS, it can be a cost-effective option that delivers reliable results when properly validated.[6]
Ultimately, the choice of technique will depend on the specific needs of the laboratory, available instrumentation, and the desired analytical workflow. For routine, high-throughput purity analysis of peptides like this compound, LC-MS offers a more efficient and direct path to accurate results.
References
- 1. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. Determination of [Glu1]-fibrinopeptide B purity by gas chromatography – isotope dilution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of [Glu1]-fibrinopeptide B purity by gas chromatography – isotope dilution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of [Glu1]-fibrinopeptide B purity by gas chromatography – isotope dilution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. youtube.com [youtube.com]
- 13. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 14. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Fibrinopeptide B Antibody Specificity: Minimizing Cross-reactivity with Fibrinogen
For researchers, scientists, and drug development professionals, the accurate measurement of Fibrinopeptide B (FPB) is a critical indicator of thrombin activity and fibrin (B1330869) formation. However, a significant challenge in achieving precise quantification lies in the potential cross-reactivity of FPB antibodies with its precursor, fibrinogen. This guide provides a comprehensive comparison of antibody performance, supported by experimental data and detailed protocols, to aid in the selection of the most specific antibodies for your research needs.
Understanding the Challenge: this compound and Fibrinogen
This compound is a small peptide cleaved from the Bβ chain of fibrinogen by the enzyme thrombin during the conversion of fibrinogen to fibrin, a key step in blood coagulation. Due to this precursor-product relationship, antibodies developed against FPB may exhibit cross-reactivity with the intact fibrinogen molecule, which circulates at much higher concentrations in plasma. This can lead to falsely elevated FPB levels, impacting the interpretation of results in studies of thrombosis, hemostasis, and the efficacy of anticoagulant therapies.
The specificity of an FPB antibody is therefore paramount. An ideal antibody will bind exclusively to free FPB, with negligible affinity for fibrinogen. The extent of cross-reactivity can vary significantly between different antibody clones and preparations.
Comparative Analysis of this compound Antibody Cross-reactivity
While a comprehensive, publicly available database directly comparing the cross-reactivity of all commercially available this compound antibodies is limited, the scientific literature indicates that the degree of cross-reactivity is a known variable among different antisera. Studies have shown that some anti-FPB sera can cross-react with fibrinogen and larger fragments containing the FPB sequence, while others are more specific to the free peptide.
The development of highly specific monoclonal and polyclonal antibodies has been a focus of manufacturers. For instance, some ELISA kits on the market claim high sensitivity and excellent specificity with no significant cross-reactivity or interference between FPB and its analogues. However, it is crucial for researchers to independently verify these claims within the context of their specific experimental conditions.
Here is a summary of expected performance characteristics based on available information:
| Antibody Type | Target Epitope | Potential for Fibrinogen Cross-reactivity | Considerations for Researchers |
| Polyclonal Antisera | Multiple epitopes on FPB | Can be variable; some sera may recognize epitopes that are also exposed on the fibrinogen molecule. | Requires rigorous lot-to-lot validation for specificity. |
| Monoclonal Antibodies | A single, specific epitope on FPB | Generally lower, but depends on the specific epitope. An antibody targeting the thrombin cleavage site, for example, would be expected to have low cross-reactivity with intact fibrinogen. | The choice of clone is critical. Data on the specific epitope recognized by the antibody can be informative. |
Visualizing the Pathway: Fibrinogen to Fibrin Conversion
The following diagram illustrates the enzymatic cleavage of fibrinogen by thrombin, leading to the release of Fibrinopeptides A and B and the subsequent formation of a fibrin clot.
Caption: Thrombin-mediated conversion of fibrinogen to fibrin.
Experimental Protocols for Assessing Antibody Cross-reactivity
To ensure the accuracy of this compound measurements, it is essential to experimentally determine the cross-reactivity of your chosen antibody with fibrinogen. A competitive ELISA is a robust method for this purpose.
Experimental Workflow:
The diagram below outlines the general workflow for assessing the cross-reactivity of an FPB antibody.
Caption: Workflow for assessing antibody cross-reactivity.
Detailed Protocol for Competitive ELISA:
Materials:
-
96-well microplate
-
This compound (FPB) peptide for coating
-
Fibrinogen (highly purified)
-
Primary antibody against FPB
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute FPB peptide to a concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted FPB to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a serial dilution of the FPB standard (e.g., from 1000 ng/mL to 1 ng/mL).
-
Prepare a serial dilution of fibrinogen (e.g., from 1 mg/mL to 0.01 µg/mL).
-
In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the primary FPB antibody with either the FPB standard dilutions or the fibrinogen dilutions for 1-2 hours at room temperature.
-
Transfer 100 µL of these antibody-antigen mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Plot a standard curve of absorbance versus the concentration of the FPB standard.
-
Plot a similar curve for the fibrinogen concentrations.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Concentration of FPB at 50% inhibition / Concentration of fibrinogen at 50% inhibition) x 100
-
Conclusion
The selection of a this compound antibody with minimal cross-reactivity to fibrinogen is fundamental for generating reliable and reproducible data. While manufacturers provide some information on antibody specificity, it is incumbent upon the researcher to perform rigorous validation experiments. By employing the detailed protocols outlined in this guide, scientists can confidently assess and compare the performance of different FPB antibodies, ultimately leading to more accurate and impactful research in the fields of hemostasis, thrombosis, and drug development.
A Comparative Analysis of the Chemotactic Potency of Fibrinopeptide B and Fibrinopeptide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptides A (FPA) and B (FPB) are small peptides cleaved from fibrinogen by thrombin during the coagulation cascade. While their primary role is in fibrin (B1330869) polymerization and clot formation, emerging evidence has highlighted their involvement in inflammatory processes, particularly as chemoattractants for various cell types. This guide provides an objective comparison of the chemotactic potency of Fibrinopeptide B versus Fibrinopeptide A, supported by available experimental data, to aid researchers in immunology, vascular biology, and drug discovery.
Quantitative Comparison of Chemotactic Activity
Direct comparative studies providing a head-to-head quantitative analysis of the chemotactic potency of FPA and FPB across various cell types are limited. However, by synthesizing data from multiple sources, a general picture of their relative activities can be formed. This compound is consistently reported as a potent chemoattractant for several key inflammatory and structural cells. In contrast, the chemotactic activity of Fibrinopeptide A appears to be more restricted and less potent for immune cells.
| Chemoattractant | Target Cell Type(s) | Optimal Concentration / Potency | Citation(s) |
| This compound (FPB) | Neutrophils, Fibroblasts | Optimal at approximately 10⁻⁸ M | [1] |
| Macrophages | Potent chemoattractant | [2] | |
| Fibrinopeptide A (FPA) | Neutrophils, Monocytes | Not a significant chemoattractant | [1][2] |
| Vascular Smooth Muscle Cells | Promotes migration | [3] |
Note: The data presented is compiled from different studies and may not represent a direct comparison under identical experimental conditions.
Experimental Protocols
The most common method for evaluating chemotaxis in response to fibrinopeptides is the Boyden chamber assay .
Boyden Chamber Assay for Chemotaxis
This assay measures the in vitro migration of cells across a porous membrane towards a chemoattractant gradient.
Objective: To quantify the chemotactic response of a specific cell type (e.g., neutrophils, fibroblasts) to Fibrinopeptide A and this compound.
Materials:
-
Boyden chamber apparatus (or Transwell® inserts)
-
Microporous membrane (pore size selected based on cell type, e.g., 3-8 µm for neutrophils)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Fibrinopeptide A and this compound peptides
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture the target cells (e.g., human neutrophils isolated from peripheral blood) in appropriate medium.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours to reduce background migration.
-
Harvest and resuspend the cells in serum-free medium containing 0.1% BSA to a final concentration of 1 x 10⁶ cells/mL.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Prepare serial dilutions of FPA and FPB in serum-free medium containing 0.1% BSA. A typical concentration range to test for FPB would be 10⁻¹⁰ M to 10⁻⁶ M.
-
Add the fibrinopeptide solutions to the lower wells of the Boyden chamber. Use medium with 0.1% BSA as a negative control and a known chemoattractant (e.g., fMLP for neutrophils) as a positive control.
-
Place the microporous membrane over the lower wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (e.g., 60-90 minutes for neutrophils).
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader.
-
Alternatively, cells can be fixed, stained with a nuclear stain (e.g., DAPI), and counted under a microscope.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.
-
Plot the chemotactic index against the concentration of the fibrinopeptide to determine the dose-response curve and the EC₅₀ value (the concentration that elicits a half-maximal response).
-
Signaling Pathways
The signaling mechanisms through which FPA and FPB exert their chemotactic effects appear to be distinct.
This compound Signaling
The precise receptor for this compound-mediated chemotaxis has not yet been definitively identified. However, experimental evidence suggests that it is a G protein-coupled receptor (GPCR) that is distinct from the receptors for other well-known chemoattractants like C5a, leukotriene B4 (LTB₄), and formyl-methionyl-leucyl-phenylalanine (fMLP).[1] Upon binding to its putative GPCR, FPB is thought to initiate a signaling cascade typical of chemotactic responses, involving the activation of phosphoinositide 3-kinase (PI3K) and the subsequent polarization of the cell and reorganization of the actin cytoskeleton, leading to directed cell movement.
Caption: Putative signaling pathway for this compound-induced chemotaxis.
Fibrinopeptide A Signaling
The chemotactic effects of Fibrinopeptide A have been primarily demonstrated in vascular smooth muscle cells (VSMCs). In this cell type, FPA has been shown to promote migration through the integrin αVβ3/PI3K/AKT signaling pathway.[3] In human umbilical vein endothelial cells (HUVECs), FPA induces an inflammatory response via the ROS-ERK1/2/p38-NF-κB signaling pathway, which may indirectly influence cell migration.[4]
Caption: Fibrinopeptide A signaling in vascular smooth muscle cells.
Conclusion
The available evidence strongly indicates that This compound is a significantly more potent and broad-spectrum chemoattractant for inflammatory cells and fibroblasts compared to Fibrinopeptide A . The preferential release of FPB at sites of injury suggests its primary role in recruiting cells for wound healing and immune responses.[5][6] FPA's chemotactic role appears to be more specialized, primarily affecting vascular smooth muscle cells.
For researchers investigating inflammatory cell recruitment, this compound is the more relevant chemoattractant to study. Future research should focus on the definitive identification of the FPB receptor and the elucidation of its complete downstream signaling pathway. Such discoveries could unveil novel therapeutic targets for modulating inflammatory and fibrotic diseases.
Experimental Workflow Diagram
Caption: General workflow for a Boyden chamber-based chemotaxis assay.
References
- 1. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Mechanisms for Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a receptor necessary for Nogo-B stimulated chemotaxis and morphogenesis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of Class B GPCRs: new horizons for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification of this compound as a chemotactic agent derived from human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Diagnostic Value of Fibrinopeptide B and Fibrinogen Degradation Products in Hemostatic Disorders
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate cascade of hemostasis, the formation and subsequent breakdown of fibrin (B1330869) are critical events. Monitoring the biomarkers associated with these processes provides invaluable insights into the pathophysiology of various thrombotic and bleeding disorders. This guide offers a comprehensive comparison of two key biomarkers: Fibrinopeptide B (FPB), a marker of fibrin formation, and Fibrinogen Degradation Products (FDPs), indicators of fibrinolysis. Understanding the distinct yet correlated nature of these markers is paramount for accurate diagnosis, patient stratification, and the development of novel therapeutic interventions.
Distinguishing Fibrin Formation from Fibrinolysis
The generation of FPB and FDPs occurs at different stages of the hemostatic process. Thrombin, a key enzyme in the coagulation cascade, cleaves Fibrinopeptides A (FpA) and B (FpB) from the N-terminal regions of the Aα and Bβ chains of fibrinogen, respectively. This cleavage initiates the polymerization of fibrin monomers to form a stable fibrin clot.[1] Conversely, FDPs are produced when plasmin, the primary enzyme of the fibrinolytic system, degrades fibrinogen or fibrin clots into smaller fragments, including fragments X, Y, D, and E.[1][2] Therefore, elevated FPB levels signify active thrombin-mediated fibrin formation, whereas increased FDP levels indicate ongoing fibrinolysis.
Comparative Analysis of FPB and FDP Levels in Thrombolytic Therapy
A study investigating the effects of recombinant tissue-type plasminogen activator (rt-PA) in patients with acute myocardial infarction provides valuable data on the differential response of a peptide related to FPB and cross-linked fibrin degradation products. The study highlights how the extent of fibrinogen breakdown influences the levels of these markers.
| Biomarker | Condition | Baseline Level (Mean ± SD) | Post-Thrombolysis Level (Mean ± SD) | Correlation with Fibrinogen Breakdown |
| This compound beta 1-42 | Extensive Fibrinogen Breakdown (>80%) | 4.2 ± 2.8 pmol/mL | 2,000 ± 230 pmol/mL | Significant (r = -0.8)[3][4] |
| Minimal Fibrinogen Breakdown (<20%) | 4.1 ± 2.1 pmol/mL | 300 ± 43 pmol/mL | ||
| Cross-linked Fibrin Degradation Products (Fibrin-Specific ELISA) | Extensive Fibrinogen Breakdown (>80%) | Normal Limits | 1.5 ± 1.3 µg/mL | Not directly correlated with breakdown extent |
| Minimal Fibrinogen Breakdown (<20%) | Normal Limits | ~2-4 fold increase | ||
| Cross-linked Fibrin Degradation Products (Pan-Specific ELISA) | Extensive Fibrinogen Breakdown (>80%) | Normal Limits | 5.8 ± 4.2 µg/mL | Influenced by fibrinogen degradation[3][4] |
| Minimal Fibrinogen Breakdown (<20%) | Normal Limits | ~2-4 fold increase |
Data adapted from a study on thrombolytic therapy in acute myocardial infarction.[3][4]
This data demonstrates that this compound beta 1-42 levels are highly sensitive to the degree of fibrinogenolysis, showing a dramatic increase with extensive breakdown. In contrast, fibrin-specific degradation products show a more modest increase, reflecting clot lysis. The pan-specific assay for degradation products, however, is influenced by the breakdown of fibrinogen itself, leading to higher apparent levels in cases of extensive fibrinogenolysis.[3][4]
Experimental Protocols
Accurate measurement of FPB and FDPs is crucial for their clinical and research utility. The following outlines the principles of common assay methodologies.
Measurement of this compound
1. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: This method utilizes specific antibodies to capture and detect FPB. A microtiter plate is coated with a capture antibody specific for FPB. The patient's plasma sample is added, and any FPB present binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which also binds to the captured FPB. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change), the intensity of which is proportional to the amount of FPB in the sample.
-
Sample Type: Citrated plasma.
-
General Procedure:
-
Coat microtiter plate wells with anti-FPB capture antibody.
-
Wash wells to remove unbound antibody.
-
Block non-specific binding sites.
-
Add patient plasma samples and standards to the wells and incubate.
-
Wash wells to remove unbound sample components.
-
Add enzyme-conjugated anti-FPB detection antibody and incubate.
-
Wash wells to remove unbound detection antibody.
-
Add substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance using a spectrophotometer.
-
Calculate FPB concentration based on a standard curve.
-
Measurement of Fibrinogen Degradation Products (FDPs)
1. Latex Agglutination Immunoassay:
-
Principle: This is a rapid, semi-quantitative method. Latex particles are coated with antibodies against FDP fragments (commonly D and E). When a patient's serum or plasma sample containing FDPs is mixed with the latex suspension, the antibodies bind to the FDPs, causing the latex particles to agglutinate (clump together). The degree of agglutination is proportional to the concentration of FDPs.
-
Sample Type: Serum or plasma. Specialized collection tubes containing thrombin or Batroxobin are often used to ensure complete clotting and removal of fibrinogen, which can cross-react with some FDP assays.[1]
-
General Procedure:
-
Prepare serial dilutions of the patient's serum or plasma.
-
Mix a drop of each dilution with a drop of the FDP latex reagent on a slide.
-
Rock the slide for a specified period.
-
Observe for agglutination. The highest dilution showing visible agglutination is reported as the FDP titer.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: Similar to the FPB ELISA, this method provides a quantitative measurement of FDPs. Microtiter plates are coated with monoclonal or polyclonal antibodies specific to FDPs.
-
Sample Type: Plasma.
-
General Procedure:
-
A microtiter plate is pre-coated with a biotin-conjugated antibody specific to FDPs.
-
Patient plasma samples and standards are added to the wells.
-
Avidin-conjugated Horseradish Peroxidase (HRP) is added and binds to the biotin-conjugated antibody-FDP complex.
-
A substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured.
-
The concentration of FDPs is determined by comparing the sample's absorbance to a standard curve.[1]
-
Visualizing the Pathways
To better understand the relationship between FPB and FDPs, the following diagrams illustrate the coagulation and fibrinolytic pathways.
Caption: Formation of FPB and FDPs in Hemostasis.
References
- 1. Fibrinogen Degradation Products [FDPs] [practical-haemostasis.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Fibrin fragment D-dimer and fibrinogen B beta peptides in plasma as markers of clot lysis during thrombolytic therapy in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
A Comparative Guide: Reptilase vs. Thrombin for Differential Fibrinopeptide Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Reptilase and thrombin, two key enzymes utilized in coagulation research and diagnostics. The focus is on their differential cleavage of fibrinopeptides from fibrinogen, a critical step in the formation of a fibrin (B1330869) clot. This document summarizes their mechanisms of action, presents available quantitative data, details experimental protocols, and provides visual representations of their distinct enzymatic pathways.
Introduction
The conversion of soluble fibrinogen to insoluble fibrin is the final and crucial step in the coagulation cascade. This process is initiated by the enzymatic cleavage of fibrinopeptides from the N-terminal ends of the fibrinogen molecule. Thrombin, the primary physiological enzyme, and Reptilase, a thrombin-like enzyme derived from snake venom, are both capable of initiating this process. However, their distinct specificities for fibrinopeptide cleavage result in different fibrin clot structures and functional properties, making them valuable tools for a range of research and clinical applications.
Mechanism of Action: A Tale of Two Cleavages
The fundamental difference between thrombin and Reptilase lies in their substrate specificity towards the fibrinogen molecule. Fibrinogen is a dimeric protein, with each monomer consisting of three polypeptide chains: Aα, Bβ, and γ.
Thrombin: This serine protease cleaves both Fibrinopeptide A (FPA) from the Aα chain and Fibrinopeptide B (FPB) from the Bβ chain of fibrinogen.[1][2] The release of FPA is rapid, followed by a slower release of FPB.[3] This sequential cleavage is crucial for the proper assembly and structure of the resulting fibrin clot.
Reptilase (Batroxobin): The active component of Reptilase is batroxobin, an enzyme isolated from the venom of the Bothrops atrox snake.[4] Unlike thrombin, Reptilase exclusively cleaves Fibrinopeptide A from the Aα chain of fibrinogen.[1][4] It does not cleave this compound.[1]
This differential cleavage is the primary determinant of the distinct properties of the fibrin clots formed by each enzyme.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the activity of Reptilase (Batroxobin) and thrombin on fibrinogen.
| Parameter | Reptilase (Batroxobin) | Thrombin | Reference |
| Fibrinopeptide Cleavage | Fibrinopeptide A only | Fibrinopeptide A and this compound | [1][4] |
| Binding Affinity (Kd) to Fibrin(ogen) | ~0.5 µM | ~2-5 µM (to central E-region) | [5][6] |
| Catalytic Rate of FPA Release (k2:k1 ratio) | 1.34 ± 0.26 | 1.10 ± 0.42 | [7] |
| Effect of Heparin | Insensitive | Inhibited | [1][2] |
Table 1: Comparison of Enzymatic Properties
| Parameter | Reptilase-induced Clot | Thrombin-induced Clot | Reference |
| Fibrin Structure | Thinner fibers | Fiber thickness is dependent on thrombin concentration (low concentration = thick fibers; high concentration = thin fibers) | [8][9][10] |
| Clot Polymerization | Delayed compared to thrombin | Faster polymerization | [7] |
Table 2: Comparison of Resulting Fibrin Clot Properties
Experimental Protocols
The most common assays to assess the activity of Reptilase and thrombin on fibrinogen are the Reptilase Time (RT) and Thrombin Time (TT) tests, respectively. These are clot-based assays that measure the time taken for a fibrin clot to form after the addition of the respective enzyme to plasma.
Reptilase Time (RT) Test
Principle: This test measures the time it takes for a fibrin clot to form after the addition of Reptilase to platelet-poor plasma. It specifically assesses the conversion of fibrinogen to fibrin initiated by the cleavage of Fibrinopeptide A.
Specimen:
-
Citrated platelet-poor plasma.
Procedure:
-
Pre-warm the patient's plasma sample to 37°C.
-
Add a standardized amount of Reptilase reagent to the plasma.
-
Simultaneously start a timer.
-
Record the time taken for a visible clot to form.
Interpretation:
-
Normal RT: Typically 15-20 seconds, but varies by laboratory and reagent.
-
Prolonged RT: Indicates a quantitative or qualitative defect in fibrinogen, such as hypofibrinogenemia, afibrinogenemia, or dysfibrinogenemia. It is not affected by the presence of heparin.
Thrombin Time (TT) Test
Principle: This test measures the time it takes for a fibrin clot to form after the addition of a standardized amount of thrombin to platelet-poor plasma. It evaluates the final step of the coagulation cascade.
Specimen:
-
Citrated platelet-poor plasma.
Procedure:
-
Pre-warm the patient's plasma sample to 37°C.
-
Add a standardized amount of thrombin reagent to the plasma.
-
Simultaneously start a timer.
-
Record the time taken for a visible clot to form.
Interpretation:
-
Normal TT: Typically 12-18 seconds, but varies by laboratory and reagent.
-
Prolonged TT: Can be caused by:
-
Low fibrinogen levels (hypofibrinogenemia or afibrinogenemia).
-
Dysfunctional fibrinogen (dysfibrinogenemia).
-
The presence of inhibitors such as heparin, direct thrombin inhibitors, or fibrin degradation products.
-
Visualizing the Difference: Signaling Pathways and Experimental Workflow
Differential Fibrinopeptide Cleavage Pathway
Caption: Differential cleavage of fibrinopeptides from fibrinogen by thrombin and Reptilase.
Experimental Workflow for Reptilase Time and Thrombin Time
Caption: General experimental workflow for Reptilase Time and Thrombin Time assays.
Conclusion
Reptilase and thrombin are both valuable enzymatic tools for investigating the final stages of blood coagulation. Their distinct mechanisms of fibrinopeptide cleavage provide researchers and clinicians with complementary information. Thrombin, as the physiological enzyme, offers a complete picture of the conversion of fibrinogen to a stable fibrin clot. In contrast, Reptilase's specific cleavage of Fibrinopeptide A and its insensitivity to heparin make it an invaluable reagent for diagnosing fibrinogen disorders and for assessing fibrin polymerization in the presence of thrombin inhibitors. The choice between Reptilase and thrombin will ultimately depend on the specific research question or clinical application, with a comprehensive understanding of their differential activities being paramount for accurate data interpretation.
References
- 1. sysmex.co.uk [sysmex.co.uk]
- 2. plateltex.com [plateltex.com]
- 3. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reptilase Time [practical-haemostasis.com]
- 5. Batroxobin Binds Fibrin with Higher Affinity and Promotes Clot Expansion to a Greater Extent than Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batroxobin binds fibrin with higher affinity and promotes clot expansion to a greater extent than thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cleavage sequence of fibrinopeptide A from fibrinogen fragment E by thrombin, atroxin or batroxobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clot structure and implications for bleeding and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombin Generation, Fibrin Clot Formation and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Fibrinopeptide B: An Emerging Prognostic Marker in Pulmonary Embolism Compared to Established Biomarkers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fibrinopeptide B (FPB) as a prognostic marker in acute pulmonary embolism (PE) against established biomarkers such as cardiac troponins (cTn) and N-terminal pro-brain natriuretic peptide (NT-proBNP). The information is supported by experimental data to aid in the evaluation of its potential clinical utility.
Pulmonary embolism is a life-threatening condition where the accurate prediction of patient outcomes is crucial for guiding therapeutic strategies. While clinical scoring systems and established cardiac biomarkers play a significant role in risk stratification, there is a continuous search for novel markers that can improve prognostic accuracy. This compound, a peptide released during the conversion of fibrinogen to fibrin, has emerged as a potential candidate. This guide synthesizes the available data on FPB and compares its prognostic performance with that of widely used biomarkers.
Comparative Prognostic Performance of Biomarkers in Pulmonary Embolism
The following table summarizes the prognostic performance of this compound, cardiac troponins, and NT-proBNP in predicting adverse outcomes, primarily short-term mortality, in patients with acute pulmonary embolism. It is important to note that the data for this compound is based on a pilot study and requires further validation in larger cohorts.
| Biomarker | Patient Population | Endpoint | Key Findings | Quantitative Data |
| This compound (FPB β 15-42) | Patients with clinically suspected PE (n=32, 16 PE-positive)[1] | Clinical Outcome (Survival vs. Death) | FPB β 15-42 levels were significantly lower in survivors compared to non-survivors at 2 and 6 days post-treatment.[1] | At a cutoff of 15 ng/mL for diagnosis, FPB showed high sensitivity and negative predictive value, with moderate specificity.[1] Specific prognostic accuracy data (Sensitivity, Specificity, PPV, NPV) for mortality is not available from this pilot study. |
| Cardiac Troponins (cTnI or cTnT) | Patients with acute PE (meta-analysis of 20 studies, n=1985) | Short-term Mortality | Elevated troponin levels were significantly associated with an increased risk of short-term mortality. | Odds Ratio (OR) for short-term mortality: 5.24 (95% CI, 3.28 to 8.38).[2] |
| N-terminal pro-brain natriuretic peptide (NT-proBNP) | Patients with acute PE (n=91) | 30-day All-Cause Mortality | Elevated NT-proBNP levels were a strong predictor of 30-day all-cause mortality. | Area Under the Curve (AUC): 0.848 for predicting 30-day mortality.[1] A cutoff of ≥600 pg/mL is suggested for risk stratification in normotensive PE patients. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Measurement of this compound (FPB β 15-42)
-
Assay Principle: Radioimmunoassay (RIA) is a common method for the quantification of FPB. This competitive assay involves a radiolabeled FPB analogue competing with the FPB in the patient's sample for binding to a limited amount of anti-FPB antibody.[3]
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1000 × g for 15 minutes at 2-8°C within 30 minutes of collection to separate plasma.
-
Store plasma samples at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Radioimmunoassay Procedure:
-
Antisera against a synthetic analogue of FPB are raised in rabbits.
-
The FPB analogue is radiolabeled, typically with Iodine-125.
-
A standard curve is generated using known concentrations of unlabeled FPB.
-
Patient plasma samples or standards are incubated with the anti-FPB antibody and the radiolabeled FPB.
-
Antibody-bound FPB is separated from free FPB (e.g., using charcoal adsorption).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of FPB in the patient sample is determined by comparing its inhibition of radiolabeled FPB binding to the standard curve.
-
Measurement of Cardiac Troponins (cTnI or cTnT)
-
Assay Principle: High-sensitivity immunoassays, typically using a sandwich ELISA format, are the standard for cardiac troponin measurement.
-
Sample Collection and Preparation:
-
Collect whole blood in serum separator tubes or tubes with an appropriate anticoagulant (e.g., heparin, EDTA).
-
Allow serum to clot for at least 30 minutes before centrifugation. Centrifuge at 1000-2000 × g for 10-15 minutes.
-
Separate the serum or plasma and analyze immediately or store at -20°C or colder.
-
-
General Immunoassay Procedure:
-
Microplate wells are coated with a capture antibody specific for cTnI or cTnT.
-
Patient serum/plasma or calibrators are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
The intensity of the signal is proportional to the concentration of the cardiac troponin in the sample and is quantified using a microplate reader.
-
Measurement of N-terminal pro-brain natriuretic peptide (NT-proBNP)
-
Assay Principle: Electrochemiluminescence immunoassay (ECLIA) or ELISA are commonly used for the quantitative determination of NT-proBNP.
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge to separate plasma.
-
Plasma can be stored at 2-8°C for up to 24 hours or frozen for longer-term storage.
-
-
General Immunoassay Procedure:
-
The assay is typically performed on automated platforms.
-
The principle is a sandwich immunoassay where the NT-proBNP in the sample binds to two different antibodies, one of which is labeled for detection (e.g., with a fluorescent or chemiluminescent tag).
-
The signal generated is directly proportional to the concentration of NT-proBNP.
-
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: Role of this compound in the coagulation cascade.
Caption: Experimental workflow for prognostic marker assessment.
References
- 1. Diagnostic and prognostic value of fibrinopeptides in patients with clinically suspected pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Dimer Predicts Disease Severity but Not Long-Term Prognosis in Acute Pulmonary Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine and plasma levels of this compound in patients with deep vein thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fibrinopeptide B
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory materials like Fibrinopeptide B is a critical component of ensuring a secure work environment and maintaining research integrity. While specific disposal protocols for every peptide may not be readily available, this guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.[1][2]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although this compound is not classified as acutely hazardous, its full toxicological properties may not be extensively documented. Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.[3]
Personal Protective Equipment (PPE) is mandatory: [1][3]
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1][3]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1][3]
All handling should be conducted in a well-ventilated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation, especially when handling lyophilized powders.[1][4]
Key Safety and Handling Data Summary
| Aspect | Guideline | Source |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles are required. | [1][3] |
| Engineering Controls | Handle in a well-ventilated area. A chemical fume hood or biosafety cabinet is recommended for handling powders. | [1][4] |
| Spill or Release | For liquid spills, absorb with inert material (e.g., sand or vermiculite). For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning. Place all cleanup materials in a closed container for disposal. | [4] |
| Storage | Store lyophilized peptide at -20°C or -80°C, protected from light. Reconstituted solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. | [1][5] |
| General Handling | Avoid cross-contamination by using sterile equipment. Confine all handling to a designated laboratory area. | [1] |
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash. [3][4][6]
1. Waste Segregation and Collection:
-
Liquid Waste: This includes unused this compound solutions, contaminated buffers, and reaction mixtures.
-
Solid Waste: This includes items contaminated with this compound, such as pipette tips, gloves, empty vials, and contaminated labware.[3]
-
Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[3]
-
High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[4]
-
-
Sharps Waste: Any needles, syringes, or other items that can puncture the skin and are contaminated with this compound must be disposed of immediately in a designated, puncture-resistant, and leak-proof sharps container.[4]
2. Chemical Inactivation (Recommended for Liquid Waste):
While specific inactivation protocols for this compound are not detailed in public records, general methods for peptide inactivation can be applied. This step should be performed in a chemical fume hood.
-
Hydrolysis using Acid or Base:
-
Slowly and carefully add the liquid peptide waste to a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[3] A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete degradation.[3]
-
Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature.[3]
-
After the inactivation period, neutralize the solution. If acidic, slowly add a base (e.g., sodium bicarbonate). If basic, slowly add a weak acid until the pH is between 6.0 and 8.0.[3]
-
Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.[3]
-
-
Oxidation using Bleach:
3. Final Disposal:
-
Treat all this compound waste as laboratory chemical waste.[6]
-
Store sealed waste containers in a designated hazardous waste accumulation area.[3]
-
Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule regular pickups and ensure compliant disposal through a licensed hazardous waste disposal contractor.[1]
-
Waste material must be disposed of in accordance with national and local regulations.[2]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of laboratory this compound waste.
By following these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Essential Safety and Logistical Information for Handling Fibrinopeptide B
This document provides comprehensive guidance on the safe handling, storage, and disposal of Fibrinopeptide B, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and maintain the integrity of the product.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1]
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile gloves | Standard laboratory practice. Change gloves immediately if they become contaminated.[1] |
| Eye Protection | Safety glasses or goggles | Mandatory to protect against accidental splashes, particularly when reconstituting the lyophilized powder.[1] |
| Body Protection | Laboratory coat | Should be worn over personal clothing to protect the skin from potential spills.[1] |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[1] |
Quantitative Data and Storage
Proper storage is crucial for maintaining the stability and integrity of this compound.
| Parameter | Value | Source |
| Molecular Weight | ~1570.6 g/mol | [2] |
| Form | Lyophilized powder | |
| Long-term Storage (Lyophilized) | -20°C or colder | [3] |
| Short-term Storage (Solution) | -20°C or colder (in aliquots) | [3][4] |
| Recommended pH for Solutions | 5-6 (in sterile buffers) | [4] |
Operational Plan: From Receipt to Disposal
The following workflow outlines the key stages for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound from receipt to disposal.
Experimental Protocol: Reconstitution and Preparation of a Stock Solution
This protocol provides a step-by-step guide for the reconstitution of lyophilized this compound to prepare a stock solution for experimental use, such as for mass spectrometry calibration.
Materials:
-
Lyophilized this compound vial
-
Appropriate solvent (e.g., sterile distilled water, 0.1% acetic acid, or another suitable buffer)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Before opening, remove the vial of lyophilized this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation of atmospheric moisture inside the vial, which can affect the stability of the peptide.[3]
-
Solvent Selection: Determine the appropriate solvent for your specific experiment. For a general stock solution, sterile distilled water is often a good starting point. The solubility characteristics can be predicted by the amino acid composition.
-
Reconstitution:
-
Carefully open the vial in a clean, designated area, preferably within a fume hood or biosafety cabinet to minimize inhalation of the powder.[1]
-
Using a calibrated micropipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Gently vortex the vial to dissolve the peptide. If complete dissolution is not achieved, sonication may be used to facilitate the process.
-
-
Aliquoting and Storage:
-
Once the peptide is fully dissolved, it is recommended to aliquot the stock solution into single-use, sterile, low-retention microcentrifuge tubes.[3][4] This practice avoids repeated freeze-thaw cycles which can degrade the peptide.[4][5]
-
Clearly label each aliquot with the peptide name, concentration, and date of preparation.[1]
-
Store the aliquots at -20°C or colder for long-term stability.[3][4]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All materials that have come into contact with this compound, including unused solutions, empty vials, contaminated pipette tips, and gloves, should be treated as laboratory chemical waste.[5]
-
Solid Waste Collection: Collect all solid waste in a designated, leak-proof container that is clearly labeled as "Chemical Waste."[6]
-
Liquid Waste Collection: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container. Do not pour peptide solutions down the sink.[5][7]
-
Institutional Protocols: Adhere to your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal procedures.[1][6]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[1]
-
Spill: In case of a spill of the lyophilized powder, avoid creating dust. Gently cover the spill with absorbent material, and then clean the area. Place all cleanup materials in a sealed container for disposal as chemical waste.[6]
References
- 1. peptide24.store [peptide24.store]
- 2. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. benchchem.com [benchchem.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
